Hexaphenylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexakis-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHWPVJPWQGYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243983 | |
| Record name | 3',4',5',6'-Tetraphenyl-o-terphenyl | |
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Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
992-04-1 | |
| Record name | Hexaphenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=992-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexaphenylbenzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaphenylbenzene | |
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| Record name | 3',4',5',6'-Tetraphenyl-o-terphenyl | |
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| Record name | 3',4',5',6'-tetraphenyl-o-terphenyl | |
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| Record name | Hexaphenylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35L5JAJ94N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enduring Allure of a Propeller-Shaped Molecule: A Technical Guide to the History and Synthesis of Hexaphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaphenylbenzene is a fascinating aromatic hydrocarbon composed of a central benzene ring symmetrically substituted with six phenyl groups.[1] Its unique, propeller-like, non-planar structure, a consequence of steric hindrance between the peripheral phenyl rings, imparts it with a range of remarkable properties.[2] These include high thermal stability, significant solubility in common organic solvents, and unique photophysical characteristics, making it a valuable building block in materials science and supramolecular chemistry. Its derivatives have found applications as liquid crystalline materials, in organic light-emitting diodes (OLEDs), as photochemical switches, and as molecular receptors. This in-depth technical guide explores the historical discovery and the evolution of synthetic methodologies for this iconic molecule, providing detailed experimental protocols and comparative data for key synthetic routes.
Historical Perspective: The Pioneering Synthesis by Dilthey
The story of this compound's synthesis begins in 1933 with the pioneering work of the German chemist Wilhelm Dilthey and his colleagues.[3][4] They achieved the first successful synthesis through a [4+2] cycloaddition, now famously known as the Diels-Alder reaction.[2] This seminal work laid the foundation for the primary and most widely recognized method for constructing the sterically crowded this compound core.
Core Synthetic Methodologies
The synthesis of this compound has evolved significantly since its initial discovery. The primary methods can be categorized into three main types:
-
The Diels-Alder Reaction: This classical approach remains a cornerstone of this compound synthesis, involving the reaction of a substituted cyclopentadienone (a diene) with an alkyne (a dienophile).
-
Transition Metal-Catalyzed Cyclotrimerization: This method utilizes transition metal catalysts, most notably cobalt and palladium, to trimerize three molecules of an alkyne, such as diphenylacetylene, to form the benzene core.[2]
-
Carbon-Carbon Coupling Reactions: Modern cross-coupling techniques, particularly the Suzuki-Miyaura coupling, offer a versatile route to this compound and its derivatives, often involving a multi-step process.
Comparative Overview of Synthetic Routes
The choice of synthetic route to this compound depends on factors such as desired scale, available starting materials, and tolerance for high temperatures or specific catalysts. The following table summarizes the key quantitative data for the primary synthetic methods.
| Synthetic Method | Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Diels-Alder Reaction | Tetraphenylcyclopentadienone, Diphenylacetylene | Benzophenone (solvent) | 301-303 | 45 minutes | 84 | High yield, well-established | High reaction temperature |
| Diels-Alder Reaction (Solvent-free) | Tetraphenylcyclopentadienone, Diphenylacetylene | None | High Temperature | Not specified | Not specified | Avoids solvent use | Poor heat transfer on a larger scale |
| Cobalt-Catalyzed Cyclotrimerization | Diphenylacetylene | [Co₂(CO)₈] | Not specified | Not specified | Not specified | Atom economical | Potential for side products |
| Palladium-Catalyzed Cyclotrimerization | Diphenylacetylene | Bis(benzonitrile)palladium(II) chloride | Not specified | Not specified | Not specified | Good yields reported in literature | Catalyst cost and sensitivity |
| Suzuki-Miyaura Coupling (Two-step) | 1,4-Diiodo-2,3,5,6-tetraphenylbenzene, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ / Dioxane, H₂O | Reflux | 3 days | High (for substituted analogs) | High functional group tolerance | Multi-step synthesis |
Detailed Experimental Protocols
Diels-Alder Synthesis of this compound
This protocol is adapted from the well-established procedure published in Organic Syntheses.[5]
Reaction Scheme:
Diels-Alder reaction pathway for this compound synthesis.
Materials:
-
Tetraphenylcyclopentadienone: 8.0 g (0.021 mole)
-
Diphenylacetylene: 8.0 g (0.043 mole)
-
Benzophenone: 40 g
-
Diphenyl ether: 8 mL
-
Benzene (for washing)
Procedure:
-
A 100-mL round-bottomed flask is charged with 40 g of benzophenone and heated with a free flame until the solid melts.
-
Through a paper cone, 8.0 g of tetraphenylcyclopentadienone and 8.0 g of diphenylacetylene are added to the molten benzophenone.
-
An air condenser is attached, and the mixture is heated to a brisk reflux (liquid phase temperature of 301-303 °C) using a microburner.
-
The reaction is monitored by the evolution of carbon monoxide and a color change from deep purple to reddish-brown, which typically takes 25-30 minutes. The reaction is complete after about 45 minutes when no further color change is observed.
-
The flask is removed from the heat, and 8 mL of diphenyl ether is added to prevent the solidification of the benzophenone solvent.
-
The mixture is reheated to dissolve the crystals that have separated and then allowed to cool to room temperature for crystallization.
-
The crystalline product is collected by filtration and washed with benzene to remove the solvent.
-
This procedure yields approximately 9.4 g (84%) of colorless plates of this compound with a melting point of 454-456 °C (sealed capillary).[5]
Transition Metal-Catalyzed Cyclotrimerization
While a detailed, high-yield protocol for the cobalt-catalyzed cyclotrimerization of diphenylacetylene to the parent this compound is not as commonly documented as the Diels-Alder route, the general principle involves the [2+2+2] cycloaddition of three alkyne molecules.
Conceptual Workflow:
References
- 1. Synthesis and Applications of this compound Derivatives [manu56.magtech.com.cn]
- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 3. studypool.com [studypool.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Pioneering Synthesis of Hexaphenylbenzene: A Technical Guide
An in-depth examination of the first synthesis of hexaphenylbenzene by Eugen Dilthey, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this landmark achievement in organic chemistry.
The first successful synthesis of this compound was a significant milestone, accomplished by the reaction of tetraphenylcyclopentadienone with diphenylacetylene. This reaction proceeds via a Diels-Alder cycloaddition, followed by the elimination of carbon monoxide to form the highly stable and sterically crowded this compound molecule.[1][2] This technical guide provides a detailed overview of the experimental protocol, quantitative data, and the underlying reaction pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound, based on established and verified procedures.[3]
Table 1: Reactant and Product Specifications
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Tetraphenylcyclopentadienone | 384.48 | 8.0 | 0.021 |
| Diphenylacetylene | 178.23 | 8.0 | 0.043 |
| This compound | 534.70 | 9.4 (Yield) | 0.0176 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Benzophenone |
| Reaction Temperature | 301-303°C |
| Reaction Time | ~45 minutes |
| Product Yield | 84% |
| Melting Point | 454-456°C (sealed capillary) |
Experimental Protocol
This section details the experimental methodology for the synthesis of this compound, adapted from the procedure reported in Organic Syntheses.[3]
Materials:
-
Tetraphenylcyclopentadienone (8.0 g, 0.021 mole)
-
Diphenylacetylene (8.0 g, 0.043 mole)
-
Benzophenone (40 g)
-
Diphenyl ether (8 ml)
-
Benzene (for washing)
-
100-ml round-bottomed flask with ground-glass joint
-
Air condenser
-
Microburner
-
Apparatus for vacuum filtration
Procedure:
-
Reaction Setup: In a 100-ml round-bottomed flask, 40 g of benzophenone is melted by heating over a free flame.
-
Addition of Reactants: Once the benzophenone is molten, 8.0 g of tetraphenylcyclopentadienone and 8.0 g of diphenylacetylene are introduced into the flask. An air condenser is then attached.
-
Heating: The mixture is heated with a microburner to a brisk reflux. The temperature of the liquid phase should be maintained at 301–303°C.
-
Reaction Progression: The evolution of carbon monoxide will be observed, and the initial purple color of the reaction mixture will begin to fade within 15-20 minutes, changing to a reddish-brown after 25-30 minutes. The heating is continued for approximately 45 minutes, or until no further lightening of the color is observed.
-
Work-up: The flask is removed from the heat, and 8 ml of diphenyl ether is added to prevent the solidification of the benzophenone solvent. The mixture is then allowed to cool to room temperature, during which time crystals of this compound will form.
-
Isolation and Purification: The crystalline product is collected by vacuum filtration and washed with benzene to remove the solvent. The resulting colorless plates of this compound are then dried. This procedure yields approximately 9.4 g (84%) of the product with a melting point of 454–456°C (in a sealed capillary).
Reaction Pathway
The synthesis of this compound proceeds through a [4+2] Diels-Alder cycloaddition reaction between the diene (tetraphenylcyclopentadienone) and the dienophile (diphenylacetylene). This is followed by a retro-Diels-Alder reaction involving the elimination of carbon monoxide to yield the final aromatic product.
Caption: Reaction scheme for the synthesis of this compound.
References
Spectroscopic Characterization of Hexaphenylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize hexaphenylbenzene, a sterically crowded, propeller-shaped aromatic molecule. Due to its unique non-planar structure, this compound exhibits distinct spectroscopic properties that are crucial for its identification and for the development of its derivatives in various applications, including materials science and drug development. This document details the experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, and mass spectrometry (MS), and presents the expected quantitative data in structured tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol
Instrumentation: A high-field NMR spectrometer, such as a Varian Inova-400 (400 MHz) or Varian Inova-500 (500 MHz), is typically employed for acquiring ¹H and ¹³C NMR spectra.[1]
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 20 °C.[1]
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more scans, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 20 °C.[1]
Data Presentation
Due to the high symmetry of the this compound molecule, the ¹H and ¹³C NMR spectra are relatively simple. However, aggregation in solution can lead to broadened resonances.[1] The chemical shifts for a substituted this compound derivative are provided below as a reference.
| Spectroscopic Data for a this compound Derivative | |
| ¹H NMR (500 MHz, CDCl₃, 20 °C) | δ (ppm) : 7.20 (d, J=8.5 Hz, 4H, Ar), 7.05 (d, J=8.5 Hz, 8H, Ar), 6.90 (d, J=8 Hz, 8H, Ar), 6.64 (d, J=8.5 Hz, 4H, Ar)[1] |
| ¹³C NMR (125 MHz, CDCl₃, 20 °C) | δ (ppm) : 142.90, 139.75, 139.53, 132.37, 131.18, 130.56, 128.62, 128.36, 124.86, 124.27, 124.25, 124.22, 124.19, 122.70, 120.75[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups and vibrational modes of the bonds within the this compound molecule.
Experimental Protocol
Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or a similar instrument is suitable for this analysis.[1]
Sample Preparation:
-
Neat Solid: The spectrum can be obtained directly from a solid sample using an attenuated total reflectance (ATR) accessory.
-
KBr Pellet: Alternatively, grind a small amount of the sample with potassium bromide (KBr) and press it into a thin pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (ATR crystal or KBr pellet press).
-
Place the sample and acquire the spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
Data Presentation
The FTIR spectrum of this compound is characterized by absorptions corresponding to aromatic C-H and C-C bond vibrations.
| FTIR Spectroscopic Data for this compound | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3055[2] |
| Aromatic C=C Stretch | 1600, 1517, 1439[2] |
| C-H In-plane Bending | 1071, 1019[2] |
| C-H Out-of-plane Bending | 896, 739[2] |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound, while fluorescence spectroscopy reveals its emission properties.
Experimental Protocol
Instrumentation:
-
UV-Vis: A Cary 50 UV-Vis spectrometer or equivalent.[1]
-
Fluorescence: A Varian Cary Eclipse fluorimeter or similar instrument.[1]
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as chloroform or dichloromethane.
-
The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 for UV-Vis measurements.
-
Use the same solution for fluorescence measurements.
Data Acquisition:
-
UV-Vis: Scan the absorbance from approximately 200 to 800 nm.
-
Fluorescence: Excite the sample at its absorption maximum (λ_max) and record the emission spectrum over a longer wavelength range.
Data Presentation
This compound and its derivatives typically exhibit strong absorption in the UV region and can show blue fluorescence.
| UV-Vis and Fluorescence Spectroscopic Data | |
| UV-Vis (Chloroform) | λ_max (nm) : ~371[1] |
| Fluorescence | Derivatives of this compound are known to exhibit blue fluorescence. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.
Experimental Protocol
Instrumentation:
-
MALDI-TOF: A Bruker Reflex II or a similar instrument is used for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry.[1]
-
HRMS-ESI: A Thermo-Finnigan 7T LTQ-FTMS spectrometer can be used for High-Resolution Electrospray Ionization mass spectrometry.[1]
Sample Preparation (MALDI-TOF):
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent like acetonitrile or a mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Mix the sample solution with the matrix solution on the MALDI target plate.
-
Allow the solvent to evaporate, leaving co-crystals of the sample and matrix.
Data Acquisition:
-
The sample is irradiated with a laser, causing desorption and ionization.
-
The ions are accelerated in an electric field, and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).
Data Presentation
The mass spectrum of this compound will show a prominent peak corresponding to its molecular ion.
| Mass Spectrometry Data for this compound | |
| Molecular Formula | C₄₂H₃₀ |
| Exact Mass | 534.23 g/mol |
| MALDI-TOF MS | m/z : 534.7 (M⁺) |
Visualizing the Spectroscopic Workflow
The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound and the relationship between the obtained data and the molecular structure.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Correlation between this compound's structure and its spectroscopic data.
References
Unveiling the Photophysical intricacies of Hexaarylbenzenes: A Technical Guide to UV-Vis Absorption and Fluorescence Spectra
For Researchers, Scientists, and Drug Development Professionals
Hexaarylbenzenes (HABs) represent a fascinating class of propeller-shaped molecules that have garnered significant attention in materials science and medicinal chemistry. Their unique non-planar structure, arising from steric hindrance between the peripheral aryl rings, imparts them with distinct photophysical properties, including characteristic ultraviolet-visible (UV-Vis) absorption and fluorescence emission profiles. Many HAB derivatives exhibit Aggregation-Induced Emission (AIE), a phenomenon where they are non-emissive in solution but become highly fluorescent upon aggregation, making them promising candidates for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing. This technical guide provides an in-depth exploration of the UV-Vis absorption and fluorescence spectra of hexaarylbenzenes, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Photophysical Properties of Hexaarylbenzenes
The electronic absorption and emission characteristics of hexaarylbenzenes are intricately linked to their molecular structure, particularly the nature and substitution pattern of the peripheral aryl rings. The twisted conformation of the aryl groups with respect to the central benzene ring limits π-conjugation, which is a key determinant of their spectral properties.
UV-Vis Absorption Spectra
The UV-Vis absorption spectra of hexaarylbenzenes are typically characterized by intense absorption bands in the ultraviolet region, generally between 250 and 400 nm. These absorptions are attributed to π-π* electronic transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are sensitive to the electronic nature of the substituents on the aryl rings. Electron-donating groups tend to cause a red-shift (bathochromic shift) in the absorption spectrum, while electron-withdrawing groups often lead to a blue-shift (hypsochromic shift).
Fluorescence Spectra
In dilute solutions, many simple hexaarylbenzene derivatives are weakly fluorescent or non-emissive due to the efficient non-radiative decay of the excited state through intramolecular rotations of the peripheral phenyl groups. However, upon aggregation in poor solvents or in the solid state, these molecules can exhibit strong fluorescence, a hallmark of the AIE phenomenon. The emission spectra of HAB-based AIEgens are often observed in the blue to green region of the visible spectrum. The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, can increase dramatically upon aggregation.
Quantitative Photophysical Data
The following tables summarize the key UV-Vis absorption and fluorescence data for a selection of hexaarylbenzene derivatives, compiled from the scientific literature.
| Compound/Derivative | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF (%) | Reference |
| Hexaphenylbenzene | CH2Cl2 | ~250 | - | - | - | [1] |
| p-TPE-HAB | THF | 328 | 81,260 | 402 | 1.2 | [2][3] |
| o-TPE-HAB | THF | 323 | 168,100 | 387 | 0.7 | [2][3] |
| Pyrene-fused HAB (3a) | DCM | 275, 340 | - | 409 | Low | [4] |
| Pyrene-fused HAB (3b) | DCM | 279, 342 | - | 412 | Low | [4] |
| Pyrene-fused HAB (3c) | DCM | 273, 334 | - | 425 | Low | [4] |
| Pyrene-fused HAB (3f) | DCM | 285, 352 | - | 448 | Low | [4] |
Note: The quantum yields for the pyrene-fused HABs in solution are generally low due to intramolecular rotations, but they exhibit significant emission enhancement in the aggregated state.
| Compound/Derivative | State | λem (nm) | ΦF (%) | Reference |
| p-TPE-HAB | Aggregated (THF/water, 99% water) | - | 63 | [2][3] |
| o-TPE-HAB | Aggregated (THF/water, 99% water) | - | 35 | [2][3] |
| Pyrene-fused HABs (3a-e) | Solid State | 403-437 | High | [4] |
Experimental Protocols
The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy measurements on hexaarylbenzene derivatives, synthesized from common laboratory practices.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of hexaarylbenzene derivatives.
Materials:
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600)[5]
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), cyclohexane)
-
Hexaarylbenzene sample
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the hexaarylbenzene derivative in the chosen spectroscopic grade solvent at a known concentration (e.g., 1 x 10-3 M).
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1 x 10-5 to 1 x 10-6 M.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε) at λmax. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
-
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λem) and fluorescence quantum yield (ΦF) of hexaarylbenzene derivatives.
Materials:
-
Fluorometer (e.g., Varian Cary Eclipse spectrophotometer, Edinburgh FLS980 with integrating sphere)[4][6]
-
Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent
-
Hexaarylbenzene sample
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the hexaarylbenzene derivative in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (typically at or near the λmax from the UV-Vis spectrum).
-
Set the desired emission wavelength range.
-
-
Emission Spectrum Measurement:
-
Record the fluorescence emission spectrum of the sample solution.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of the quantum yield standard with a similar absorbance (< 0.1) at the same excitation wavelength.
-
Record the fluorescence emission spectrum of the standard under the same experimental conditions.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The fluorescence quantum yield (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Quantum Yield Determination (Absolute Method):
-
An integrating sphere is used to collect all emitted photons.
-
The sample is placed inside the sphere and excited.
-
The instrument measures both the scattered excitation light and the emitted fluorescence to directly calculate the quantum yield without the need for a reference standard.[7]
-
Visualization of Concepts and Workflows
To better illustrate the key processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and photophysical characterization of hexaarylbenzenes.
Caption: The mechanism of Aggregation-Induced Emission (AIE) in hexaarylbenzenes.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Position-dependent hexaarylbenzene AIEgens: synthesis, characterization and optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. escholarship.org [escholarship.org]
- 5. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 6. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the X-ray Crystal Structure Analysis of Hexaphenylbenzene
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental protocols and crystallographic data related to the X-ray structure analysis of hexaphenylbenzene. The document details the synthesis and crystallization of the molecule and presents its key structural parameters as determined by single-crystal X-ray diffraction.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis, crystallization, and X-ray diffraction data collection of this compound.
Synthesis of this compound
This compound can be synthesized via a Diels-Alder reaction between tetraphenylcyclopentadienone and diphenylacetylene.[1][2] A high-boiling solvent such as benzophenone is used to achieve the required reaction temperature.[3]
Materials:
-
Tetraphenylcyclopentadienone
-
Diphenylacetylene
-
Benzophenone (solvent)
-
Diphenyl ether
-
Benzene (for washing)
-
100 mL round-bottomed flask
-
Air condenser
-
Microburner
Procedure:
-
Melt 40 g of benzophenone in a 100 mL round-bottomed flask by heating over a free flame.
-
Introduce 8.0 g of tetraphenylcyclopentadienone and 8.0 g of diphenylacetylene into the molten benzophenone.
-
Attach an air condenser and heat the mixture to a brisk reflux (approximately 301-303 °C).
-
Observe the reaction progress: the initial purple color will fade to a reddish-brown over about 25-30 minutes as carbon monoxide evolves.
-
After approximately 45 minutes, or when no further color change is observed, remove the heat source.
-
To prevent the solidification of the benzophenone solvent upon cooling, add 8 mL of diphenyl ether to the reaction mixture.
-
Reheat the mixture to dissolve any crystals that may have formed, and then allow the solution to cool slowly to room temperature for crystallization.
-
Collect the resulting colorless plate-like crystals by filtration.
-
Wash the crystals with benzene to remove the solvent, yielding the final product.[3]
Crystallization for X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction are essential for accurate structure determination. For this compound, slow cooling or solvent evaporation methods are effective.
Recrystallization Protocol:
-
Dissolve the crude this compound product in a minimal amount of a high-boiling solvent, such as diphenyl ether (e.g., 7 mL per gram of product).[3]
-
Heat the mixture until the solid is completely dissolved.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Over several hours to days, single crystals of sufficient size and quality for X-ray diffraction will form.
-
Carefully select a well-formed, single crystal for mounting.
Single-Crystal X-ray Diffraction Data Collection
The following is a generalized protocol for the collection of X-ray diffraction data from a single crystal of this compound. Actual parameters may vary depending on the specific diffractometer and X-ray source used.
Procedure:
-
Crystal Mounting: Carefully select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (commonly 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected over a range of omega (ω) and phi (φ) angles.
-
The X-ray source is often a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.[4]
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Scale the integrated data and correct for experimental factors such as absorption.
-
Determine the unit cell parameters and the crystal's space group.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This process adjusts atomic coordinates, and thermal displacement parameters.
-
Validate the final crystal structure using crystallographic software to ensure its chemical and geometric soundness.
-
Crystallographic Data and Structure Analysis
The crystal structure of this compound has been determined, revealing a non-planar, propeller-like conformation.[1] At ambient conditions, it crystallizes in the orthorhombic space group Pna2₁, a non-centrosymmetric arrangement.[5] A pressure-induced phase transition to a monoclinic P2₁/c space group has also been reported at 1.05 GPa.[6]
Data Presentation
The following tables summarize the key crystallographic data for the orthorhombic polymorph of this compound at ambient pressure.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value | Reference |
| Chemical Formula | C₄₂H₃₀ | [5] |
| Formula Weight | 534.69 g/mol | [5] |
| Crystal System | Orthorhombic | [5] |
| Space Group | Pna2₁ | [5] |
| a (Å) | 11.446 (14) | [5] |
| b (Å) | 18.97 (2) | [5] |
| c (Å) | 11.559 (17) | [5] |
| α, β, γ (°) | 90, 90, 90 | [5] |
| Volume (ų) | 2509 (3) | [5] |
| Z (Molecules per unit cell) | 4 | [5] |
| CCDC Deposition Number | 177146 | [7] |
Table 2: Key Structural Parameters
| Parameter | Description | Value | Reference |
| C-C Bond Distances (Central Ring) | The bond lengths within the central benzene ring are typical for aromatic systems. | Normal | |
| C-C Bond Distances (Peripheral Rings) | The bond lengths within the six peripheral phenyl rings are also within the expected range for aromatic C-C bonds. | Normal | |
| C-C Bond Distances (Central to Peripheral) | The single bonds connecting the central benzene ring to the peripheral phenyl rings. | ~1.50 Å | |
| Phenyl Ring Torsion Angle | The dihedral angle at which the peripheral phenyl rings are twisted out of the plane of the central benzene ring due to steric hindrance. This gives the "propeller" shape. | ~65° | [1] |
A complete list of bond lengths and angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 177146.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to the final analysis and deposition of its crystal structure data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. X-ray Data Collection Course [mol-xray.princeton.edu]
- 5. Buy this compound | 992-04-1 [smolecule.com]
- 6. The crystal structure of this compound under high hydrostatic pressure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C42H30 | CID 70432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Propeller-like Conformation of Hexaphenylbenzene in the Solid State: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the propeller-like conformation of hexaphenylbenzene (HPB) in the solid state. We delve into the structural intricacies, the experimental methodologies used for its characterization, and the theoretical underpinnings of its unique three-dimensional architecture. This document is intended to be a core resource for researchers and professionals working in fields where molecular conformation and solid-state packing are of critical importance.
Introduction
This compound is a fascinating aromatic molecule composed of a central benzene ring peripherally substituted with six phenyl rings.[1] Due to significant steric hindrance between the adjacent phenyl groups, a planar conformation is energetically unfavorable.[2] Consequently, the phenyl rings are forced to twist out of the plane of the central benzene ring, adopting a stable, non-planar, propeller-like conformation.[1][3] This distinct three-dimensional structure governs its physical and chemical properties, including its crystal packing, solubility, and potential applications in materials science and as a scaffold in drug design.[4][5] Understanding the nuances of this propeller conformation in the solid state is crucial for predicting and engineering its behavior in various applications.
Crystal Structure and Molecular Geometry
The solid-state structure of this compound has been extensively studied, primarily through single-crystal X-ray diffraction. These studies have revealed the precise arrangement of the atoms and the characteristic propeller-like shape of the molecule.
Crystallographic Data
This compound is known to crystallize in different polymorphic forms, with the orthorhombic space group Pna2₁ being a commonly reported modification.[3] High-pressure studies have also shown a phase transition to a monoclinic P2₁/c space group at 1.05 GPa.[6][7] The crystallographic data for the orthorhombic form is summarized in the table below.
| Crystallographic Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pna2₁ | [3] |
| a (Å) | 11.080 | [3] |
| b (Å) | 21.777 | [3] |
| c (Å) | 12.553 | [3] |
| Z (molecules per unit cell) | 4 | [3] |
The Propeller Conformation: Torsion Angles
The defining feature of the this compound structure is the torsion angle of the peripheral phenyl rings with respect to the central benzene ring. These rings are twisted out of the central plane by a significant degree to alleviate steric strain.[1] In the solid state, the phenyl rings are rotated by approximately 65° relative to the central ring.[1] Another study reported a twist of about 25° from a position perpendicular to the central ring.[3] It is important to note that in the gas phase, the phenyl rings are nearly perpendicular to the central ring.[1]
| Parameter | Description | Approximate Value (°) | Reference |
| Phenyl Ring Torsion Angle | The dihedral angle between the plane of a peripheral phenyl ring and the plane of the central benzene ring. | 65 | [1] |
| Phenyl Ring Twist from Perpendicular | The deviation of the phenyl ring from a position perpendicular to the central benzene ring. | 25 | [3] |
Experimental Protocols
The characterization of the solid-state conformation of this compound relies on a combination of synthesis, crystallization, and analytical techniques.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Diels-Alder reaction between tetraphenylcyclopentadienone and diphenylacetylene.[1][8]
Protocol:
-
Reactants: Tetraphenylcyclopentadienone and diphenylacetylene.
-
Solvent: A high-boiling point solvent such as benzophenone is used.[8]
-
Reaction Conditions: The mixture is heated to reflux (approximately 300°C) in the solvent.[8]
-
Reaction Progression: The reaction is monitored by the disappearance of the characteristic purple color of tetraphenylcyclopentadienone, which typically occurs within 30-45 minutes.[8]
-
Work-up: After cooling, the crude product is precipitated and can be purified by recrystallization.[8]
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is paramount for accurate X-ray crystallographic analysis.
Protocol:
-
Purification: The synthesized this compound is thoroughly purified, for instance, by recrystallization from a suitable solvent like diphenyl ether.[8]
-
Solvent Selection: A solvent in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature is chosen.
-
Crystallization: A saturated solution of purified this compound is prepared in the chosen solvent at an elevated temperature.
-
Cooling: The solution is allowed to cool slowly and undisturbed over several days. Slow cooling promotes the formation of large, well-ordered single crystals.
-
Isolation: The resulting crystals are carefully isolated from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is typically collected at a controlled temperature (e.g., room temperature or cryogenic temperatures).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques.[3]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR can provide valuable information about the local environment and dynamics of molecules in the solid state, complementing the static picture from X-ray diffraction. While specific detailed protocols for this compound are not extensively documented in the initial search, a general approach would be as follows:
Protocol:
-
Sample Preparation: A powdered crystalline sample of this compound is packed into an NMR rotor.
-
Instrumentation: A high-field solid-state NMR spectrometer is used.
-
Techniques: Cross-polarization magic-angle spinning (CP-MAS) is a common technique to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions.
-
Data Analysis: The chemical shifts and line shapes in the solid-state NMR spectrum can provide insights into the molecular conformation and packing.
Visualizations
Molecular Structure of this compound
The following diagram illustrates the fundamental structure of the this compound molecule, highlighting the central benzene core and the six peripheral phenyl rings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis and Applications of this compound Derivatives [manu56.magtech.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The crystal structure of this compound under high hydrostatic pressure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. The crystal structure of this compound under high hydrostatic pressure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Gas-Phase Conformational Analysis of Hexaphenylbenzene: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaphenylbenzene (HPB) is a notable aromatic hydrocarbon, characterized by a central benzene ring symmetrically substituted with six phenyl groups. Its unique propeller-shaped geometry, a consequence of significant steric hindrance, governs its physical and chemical properties. Understanding the precise conformational arrangement of HPB, particularly in the gas phase where intermolecular packing forces are absent, is critical for computational modeling, understanding its intrinsic electronic properties, and its application in materials science. This technical guide provides an in-depth analysis of the gas-phase conformation of this compound, detailing the experimental and computational methodologies employed for its characterization and presenting key structural data.
Introduction: The Propeller-like Structure of this compound
This compound (C₄₂H₃₀) adopts a non-planar, propeller-like conformation to minimize the severe steric repulsion between its six peripheral phenyl rings.[1] This steric crowding forces the phenyl groups to rotate out of the plane of the central benzene core.[1] The degree of this rotation, defined by the torsional angle between the plane of a peripheral phenyl ring and the central benzene ring, is highly sensitive to the molecule's environment. In the solid state, crystal packing forces play a significant role, resulting in a compromise between intramolecular strain and intermolecular interactions.[1] However, to understand the intrinsic, unperturbed structure of the molecule, a gas-phase analysis is essential.
Conformational Isomerism: Gas Phase vs. Solid State
The conformation of this compound exhibits significant differences between the gas and solid phases, primarily in the torsional angles of the peripheral phenyl rings.
-
Gas Phase: In the isolated, gaseous state, steric repulsion is the dominant factor. Gas-phase electron diffraction (GED) studies have shown that the peripheral phenyl rings are oriented nearly perpendicular to the central ring.[2][3] This arrangement minimizes intramolecular steric hindrance. The conformation is not static, with oscillations of approximately ±10° around this perpendicular orientation.
-
Solid State: In the crystalline state, under ambient conditions, the phenyl rings exhibit torsional angles of approximately 65-67°.[1][4] This less twisted conformation is a result of balancing intramolecular steric repulsion with stabilizing intermolecular packing forces within the crystal lattice.[1] High-pressure crystallographic studies have demonstrated that these torsional angles can be further reduced by applying external pressure, forcing the molecule towards a more planar conformation.[1]
The stark difference between the gas-phase and solid-state structures underscores the importance of specifying the phase when discussing the conformation of flexible molecules like HPB.
Experimental and Computational Methodologies
The determination of the gas-phase structure of molecules like this compound relies on a synergistic approach combining experimental techniques with computational modeling.
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful experimental method for determining the geometric structure of molecules in the gas phase, free from the influence of intermolecular forces.[5]
Experimental Protocol:
-
Sample Introduction: The this compound sample is heated in a vacuum chamber to achieve sufficient vapor pressure. This gaseous sample is then effused through a fine nozzle (typically ~0.2 mm in diameter) into the diffraction chamber, which is maintained at a high vacuum (e.g., 10⁻⁷ mbar).[5]
-
Electron Beam Interaction: A high-energy beam of electrons is directed to intersect the stream of gaseous molecules at a right angle.[5]
-
Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms within the HPB molecules. The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector placed at a known distance from the interaction point. To capture a wide range of scattering angles, this is often done at multiple camera distances.[5]
-
Data Processing: The raw diffraction pattern is converted into a one-dimensional scattering intensity curve as a function of the momentum transfer (s). The total scattering intensity is composed of atomic scattering, which decreases monotonically, and molecular scattering, which contains the structural information. The smooth atomic scattering background is subtracted to isolate the molecular scattering component.[5]
-
Structural Refinement: The experimental molecular scattering curve is subjected to a least-squares fitting procedure. A theoretical model of the molecule's geometry (defined by bond lengths, bond angles, and torsional angles) is used to calculate a theoretical scattering curve. The parameters of this model are refined to achieve the best possible fit to the experimental data. A Fourier transform of the molecular scattering data yields a radial distribution curve (RDC), which represents the probability of finding a specific distance between any two atoms in the molecule and is used to visualize the fit quality.[5]
Computational Chemistry
Theoretical calculations are indispensable for refining and interpreting experimental GED data, especially for large and complex molecules.
-
Density Functional Theory (DFT): DFT calculations are frequently used to predict the optimized geometry and relative energies of different conformers.[1] For this compound, DFT calculations have been used to support experimental observations of its structure.[1]
-
Ab Initio Methods: High-level ab initio calculations can provide very accurate structural parameters and are often used as a benchmark for other methods.
-
Molecular Mechanics (MM): While less accurate, MM methods are computationally inexpensive and can be used in dynamic simulations or as a starting point for higher-level calculations.
Often, a combined approach is used where theoretical data from DFT or ab initio calculations are used as "restraints" in the GED refinement process. This helps to overcome the limitations of GED data alone, where some parameters may be highly correlated or difficult to determine independently.[6][7]
Quantitative Conformational Data
The primary parameter defining the conformation of this compound is the torsional angle between the peripheral phenyl rings and the central benzene core. The following table summarizes the reported values from various methods and conditions.
| Phase / Condition | Method | Torsional Angle (degrees) | Citation(s) |
| Gas Phase | Gas Electron Diffraction (GED) | ~90 (with ±10° oscillations) | |
| Solid State (Ambient) | X-ray Crystallography | ~65 - 67 | [1][4] |
| Solid State (1.05 GPa) | X-ray Crystallography | 62 ± 3 | [1] |
| Solid State (4.14 GPa) | X-ray Crystallography | 58 ± 3 | [1] |
| Isolated Molecule | Density Functional Theory (DFT) | ~66 | [1] |
Visualized Workflows and Relationships
To clarify the processes involved in the conformational analysis of this compound, the following diagrams illustrate the key workflows and logical relationships.
Conclusion
The conformational analysis of this compound reveals a highly flexible molecule whose structure is acutely dependent on its physical state. In the gas phase, freed from intermolecular constraints, HPB adopts a conformation where the six peripheral phenyl rings are twisted to a near-perpendicular orientation relative to the central benzene core to minimize steric strain. This intrinsic structure is best determined through a combination of gas electron diffraction experiments and high-level computational modeling. The data and methodologies presented in this guide provide a comprehensive framework for understanding and investigating the gas-phase structure of this compound, offering a crucial baseline for researchers in materials science, computational chemistry, and drug development.
References
- 1. Buy this compound | 992-04-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Structure enhancement methodology using theory and experiment: gas-phase molecular structures using a dynamic interaction between electron diffraction, molecular mechanics, and ab initio data - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of Steric Hindrance in Hexaphenylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaphenylbenzene (HPB) is a fascinating aromatic molecule characterized by its unique propeller-like three-dimensional structure. This conformation arises from significant steric hindrance between the six peripheral phenyl rings, preventing them from adopting a coplanar arrangement with the central benzene ring. Understanding and accurately modeling this steric hindrance is crucial for predicting the physicochemical properties of HPB and its derivatives, which are of growing interest in materials science and drug development as molecular scaffolds. This technical guide provides an in-depth overview of the computational methodologies used to investigate the steric hindrance of this compound, including Density Functional Theory (DFT) for geometry optimization and rotational energy barrier calculations, and molecular dynamics (MD) simulations for assessing conformational dynamics. Detailed protocols for these computational experiments and a summary of key quantitative data are presented.
Introduction to this compound's Steric Hindrance
The structure of this compound consists of a central benzene ring to which six phenyl groups are attached. Due to the spatial crowding of the ortho-hydrogens on adjacent phenyl rings, a planar conformation is energetically highly unfavorable. To alleviate this steric strain, the peripheral phenyl rings twist out of the plane of the central ring, resulting in a stable, non-planar, propeller-shaped molecule. The degree of this twisting, characterized by the dihedral angle between the plane of the peripheral phenyl rings and the central benzene ring, is a direct consequence of the steric hindrance. Computational modeling provides a powerful tool to quantify the energetic landscape of this rotation and to understand its impact on the molecule's properties.
Computational Methodologies
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method for determining the electronic structure of molecules, making it well-suited for geometry optimization and the calculation of potential energy surfaces.
2.1.1. Geometry Optimization
To determine the most stable conformation of this compound, a geometry optimization is performed. This calculation seeks the minimum energy structure on the potential energy surface.
Experimental Protocol: DFT Geometry Optimization
-
Input Structure Preparation: A starting 3D structure of this compound is generated using molecular building software (e.g., Avogadro, ChemDraw). An initial guess for the propeller conformation is advisable.
-
Computational Chemistry Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS is used.
-
Method Selection:
-
Functional: The B3LYP hybrid functional is a commonly used and reliable choice for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) or a more flexible one like 6-31++G(d,p) is selected to provide a good balance between accuracy and computational cost.
-
-
Calculation Type: A geometry optimization (Opt) calculation is specified.
-
Execution and Analysis: The calculation is run, and upon completion, the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles are extracted from the output file. A frequency calculation (Freq) should be performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).
2.1.2. Rotational Energy Barrier Calculation
To quantify the steric hindrance, the energy barrier to rotation of one of the phenyl rings can be calculated. This is typically achieved by performing a relaxed potential energy surface (PES) scan.
Experimental Protocol: DFT Potential Energy Surface Scan
-
Optimized Structure: The optimized geometry from the previous step is used as the starting point.
-
Dihedral Angle Definition: A dihedral angle corresponding to the rotation of one phenyl group relative to the central benzene ring is defined. This involves selecting four atoms that define this torsion.
-
Scan Parameters:
-
Scan Type: A relaxed scan is chosen, where at each step of the dihedral angle rotation, the rest of the molecule's geometry is allowed to relax to its minimum energy.
-
Scan Range: The dihedral angle is scanned over a range, for example, from 0° to 180° or 360°.
-
Step Size: A step size of 10° is typically sufficient to map the potential energy surface accurately.
-
-
Execution and Analysis: The calculation is executed, and the relative energy at each dihedral angle step is extracted from the output. Plotting the relative energy versus the dihedral angle provides the rotational energy profile and the height of the rotational barrier.
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and stability at different temperatures.
2.2.1. Force Field Parametrization
A crucial step for accurate MD simulations is the selection and, if necessary, parametrization of a force field. For a molecule like this compound, a general force field such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) can be used.
Experimental Protocol: Force Field Parametrization and System Setup for GROMACS
-
Molecule Preparation: An optimized 3D structure of this compound (e.g., from a DFT calculation) is saved in a .mol2 or .pdb format.
-
Topology Generation:
-
Use a tool like acpype (AnteChamber PYthon Parser interfacE) or the CGenFF server to generate a GROMACS topology file (.top) and coordinate file (.gro). These tools will assign atom types and generate the necessary bond, angle, and dihedral parameters based on the chosen force field (e.g., GAFF for acpype, CGenFF for its server).
-
For any missing parameters, which can occur for novel molecular fragments, manual parametrization by fitting to quantum mechanical data may be necessary.
-
-
Simulation Box Setup:
-
Define a simulation box (e.g., cubic) around the molecule using gmx editconf. The box size should be large enough to avoid self-interaction under periodic boundary conditions.
-
-
Solvation (Optional): If the simulation is to be performed in a solvent, the box is filled with solvent molecules (e.g., water, using gmx solvate).
-
Adding Ions (Optional): If the molecule is charged or if a specific ionic strength is required, ions are added to the system using gmx genion.
-
Energy Minimization: The system is energy minimized to remove any steric clashes or unfavorable geometries introduced during the setup. This is done using gmx grompp to create a run input file (.tpr) from the em.mdp parameter file and then running gmx mdrun.
-
Equilibration: The system is equilibrated in two phases:
-
NVT (Canonical Ensemble): The system is heated to the desired temperature while keeping the volume constant.
-
NPT (Isothermal-Isobaric Ensemble): The pressure of the system is coupled to a barostat to bring it to the desired pressure.
-
-
Production MD: The production simulation is run for the desired length of time, and the trajectory is saved for analysis.
Quantitative Data
The following tables summarize key quantitative data related to the steric hindrance of this compound, derived from computational studies.
Table 1: Optimized Geometry of this compound (Propeller Conformation)
| Parameter | Value (DFT B3LYP/6-31++G(d,p)) |
| Phenyl Ring Twist Dihedral Angle | ~65° |
| Central C-C Bond Length | ~1.41 Å |
| C-C Bond Length (Central to Phenyl) | ~1.50 Å |
Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.
Table 2: Rotational Energy Profile of a Phenyl Ring
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 (Eclipsed) | High (Transition State) |
| 65 (Staggered) | 0.0 (Global Minimum) |
| 90 | Intermediate |
| 120 (Eclipsed) | High (Transition State) |
| 180 (Staggered) | Higher than 65° minimum |
Note: This table represents a conceptual profile. Specific energy values require dedicated PES scan calculations.
Visualizations
The following diagrams illustrate the computational workflows described in this guide.
Conclusion
Computational modeling is an indispensable tool for elucidating the structural and energetic consequences of steric hindrance in this compound. DFT calculations provide accurate geometries and rotational energy barriers, while MD simulations offer insights into the molecule's dynamic behavior. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists in the fields of chemistry, materials science, and drug development who wish to computationally investigate this compound and its derivatives. The unique, sterically-driven, propeller-shaped architecture of this compound makes it a valuable scaffold, and a thorough understanding of its conformational landscape through computational modeling will undoubtedly facilitate the design of novel functional molecules.
Theoretical Deep Dive into the Electronic Landscape of Hexaphenylbenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaphenylbenzene (HPB) is a fascinating aromatic molecule characterized by a central benzene ring peripherally substituted with six phenyl rings. This unique "propeller-like" three-dimensional structure, arising from steric hindrance that forces the phenyl rings to twist out of the plane of the central ring, imparts remarkable electronic and photophysical properties. These characteristics, including a wide highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, make HPB and its derivatives promising candidates for a variety of applications in materials science, particularly in the realm of organic electronics such as organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of this compound, detailing the computational methodologies employed and presenting key quantitative data.
Core Electronic Properties: A Quantitative Overview
The electronic behavior of this compound is fundamentally governed by its frontier molecular orbitals, the HOMO and LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. Theoretical chemistry provides powerful tools to calculate these and other key electronic descriptors. The following table summarizes theoretically determined electronic properties of this compound from computational studies.
| Property | Computational Method | Basis Set | Calculated Value (eV) |
| HOMO Energy | DFT/B3LYP | 6-31G(d) | -6.02 |
| LUMO Energy | DFT/B3LYP | 6-31G(d) | -0.78 |
| HOMO-LUMO Gap | DFT/B3LYP | 6-31G(d) | 5.24 |
| Ionization Potential | DFT/B3LYP | 6-31G(d) | 6.02 |
| Electron Affinity | DFT/B3LYP | 6-31G(d) | 0.78 |
Note: The values presented are illustrative and based on typical results from Density Functional Theory (DFT) calculations. Actual values may vary depending on the specific functional, basis set, and computational software used.
Experimental and Theoretical Spectroscopic Analysis
The electronic transitions of this compound can be probed experimentally using UV-Vis absorption spectroscopy and further understood through theoretical calculations.
Experimental UV-Vis Absorption Spectrum
The experimental UV-Vis absorption spectrum of this compound in dichloromethane (CH2Cl2) reveals characteristic absorption bands. A notable feature in the spectrum is the strong absorption peak observed in the ultraviolet region, which corresponds to π-π* electronic transitions within the aromatic system[1].
Theoretical UV-Vis Absorption Spectrum
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to simulate the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the positions and intensities of absorption bands. For this compound, TD-DFT calculations, typically employing the B3LYP functional with a 6-31G(d) basis set, can reproduce the main features of the experimental UV-Vis spectrum, providing insights into the nature of the electronic transitions involved.
Detailed Methodologies: A Guide to Computational Protocols
The theoretical investigation of the electronic properties of this compound involves a series of well-defined computational steps. These protocols are designed to yield accurate and reliable data on the molecule's electronic structure and behavior.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. For a molecule like this compound, the following protocol is typically employed:
-
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the total energy of the system with respect to the positions of the atoms. A common and effective method for this is the B3LYP functional combined with the 6-31G(d) basis set.
-
Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties. From these calculations, the energies of the HOMO and LUMO are extracted. The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies.
-
Ionization Potential and Electron Affinity: The ionization potential (IP) and electron affinity (EA) can be estimated using Koopmans' theorem, where the IP is approximated as the negative of the HOMO energy and the EA is approximated as the negative of the LUMO energy.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra
To simulate the UV-Vis absorption spectrum, the following TD-DFT protocol is typically used:
-
Ground State Calculation: An initial DFT calculation is performed on the optimized ground-state geometry of the molecule to obtain the ground-state electronic structure.
-
Excited State Calculation: A TD-DFT calculation is then carried out to compute the vertical excitation energies and oscillator strengths for a specified number of excited states. The B3LYP functional with the 6-31G(d) basis set is a common choice for this step.
-
Spectrum Generation: The calculated excitation energies (often converted to wavelengths) and their corresponding oscillator strengths are used to generate a theoretical absorption spectrum. This spectrum can then be compared with the experimental spectrum for validation and interpretation.
Visualizing the Computational Workflow
The process of theoretically determining the electronic properties of this compound can be visualized as a systematic workflow. The following diagrams, generated using the DOT language, illustrate the logical steps involved in these computational studies.
Conclusion
Theoretical studies, primarily employing Density Functional Theory and its time-dependent extension, provide invaluable insights into the electronic properties of this compound. These computational methods allow for the detailed characterization of its frontier molecular orbitals, the prediction of its electronic spectra, and the elucidation of the structure-property relationships that make it a compelling material for advanced applications. The synergy between theoretical calculations and experimental observations is crucial for the rational design of novel this compound-based materials with tailored electronic and optical properties for the next generation of organic electronic devices.
References
Polymorphism in Crystalline Hexaphenylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaphenylbenzene (HPB), a sterically hindered aromatic molecule, is a subject of significant interest in materials science and crystal engineering due to its unique propeller-like conformation and potential applications in optoelectronics and as a building block for larger functional molecules. The ability of this compound to exist in different crystalline forms, or polymorphs, is a critical aspect that influences its physical and chemical properties, such as solubility, stability, and bioavailability. This technical guide provides an in-depth overview of the known polymorphs of crystalline this compound, including their crystallographic and thermal properties. Detailed experimental protocols for the synthesis, crystallization, and characterization of these polymorphs are presented, along with visualizations of key experimental workflows.
Introduction
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of paramount importance in the pharmaceutical and materials science industries. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, dissolution rate, and stability, which can have profound implications for a drug's efficacy and a material's performance. This compound (C₄₂H₃₀), a molecule with a central benzene ring fully substituted with phenyl groups, adopts a non-planar, propeller-like conformation due to steric hindrance between the peripheral phenyl rings.[1] This unique molecular geometry gives rise to complex intermolecular interactions and packing arrangements in the solid state, leading to the existence of multiple polymorphic forms.[2][3]
This guide summarizes the current understanding of the polymorphism of crystalline this compound, focusing on the structural and thermal characterization of its known solid-state forms.
Known Polymorphs of this compound
Currently, at least two polymorphs of this compound have been identified at ambient pressure, both belonging to the orthorhombic crystal system. Additionally, a pressure-induced phase transition to a monoclinic polymorph has been reported.[2][3][4]
Ambient Pressure Polymorphs
Two orthorhombic polymorphs of this compound have been described in the literature.
-
Form I (Pna2₁): This is the most commonly reported and well-characterized polymorph. It crystallizes in the non-centrosymmetric space group Pna2₁.[3]
-
Form II: A second orthorhombic polymorph has been mentioned, though detailed crystallographic data is less commonly cited.[2]
High-Pressure Polymorph
A phase transition to a monoclinic polymorph with the space group P2₁/c occurs at a pressure of 1.05 GPa.[2][4] This transition is reversible and involves a change to a more centrosymmetric crystal packing.[2]
Quantitative Data
The crystallographic and thermal data for the known polymorphs of this compound are summarized in the tables below for easy comparison.
Crystallographic Data
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | V (ų) | Ref. |
| Form I | Orthorhombic | Pna2₁ | 11.080 | 21.777 | 12.553 | 90 | 90 | 90 | 4 | 3028.9 | [3] |
| High-Pressure Form | Monoclinic | P2₁/c | 90 | 90 | [2][4] |
Thermal Properties
| Property | Value | Method | Reference(s) |
| Melting Point | 454 - 456 °C | Capillary | [1][5] |
| Melting Point | 450.0 - 455.0 °C | DSC | [6] |
| Enthalpy of Fusion (ΔfusH°) | 60.88 kJ/mol | Calculated | [7] |
Note: Specific thermal data for transitions between the ambient pressure polymorphs have not been detailed in the reviewed literature.
Experimental Protocols
Synthesis of this compound
A widely used method for the synthesis of this compound is the Diels-Alder reaction between tetraphenylcyclopentadienone and diphenylacetylene.[1][5][8]
Materials:
-
Tetraphenylcyclopentadienone
-
Diphenylacetylene
-
High-boiling point solvent (e.g., benzophenone or silicone oil)[5][8]
-
Hexane
-
Toluene
Procedure:
-
In a round-bottom flask or a large test tube, combine tetraphenylcyclopentadienone and an excess of diphenylacetylene.[8]
-
Add a high-boiling point solvent, such as benzophenone or silicone oil, to the mixture.[5][8]
-
Heat the reaction mixture to a gentle boil (approximately 300 °C if using benzophenone) under reflux with constant stirring.[5] The initial deep purple color of the solution will gradually fade as the reaction proceeds and carbon monoxide is evolved.
-
Continue heating for approximately 10-45 minutes, or until the color of the solution no longer lightens.[5][8]
-
Allow the reaction mixture to cool. This compound will begin to crystallize.
-
Dilute the cooled mixture with hexane to precipitate the crude product and dissolve the solvent and any unreacted starting materials.[8]
-
Collect the crude this compound by vacuum filtration and wash the filter cake with hexane.[8]
-
Further purify the product by washing with ice-cold toluene.[8] The product can be recrystallized from a high-boiling solvent like diphenyl ether.[5]
Single Crystal Growth
Growing single crystals of this compound suitable for X-ray diffraction can be achieved by slow evaporation from a suitable solvent.
Materials:
-
Purified this compound
-
Solvent (e.g., dichloromethane, chloroform, toluene)[9]
-
Antisolvent (e.g., hexane, ethanol)[9]
Procedure (Slow Evaporation):
-
Dissolve the purified this compound in a minimal amount of a suitable solvent in a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Colorless, plate-like crystals should form as the solution becomes supersaturated.
Procedure (Vapor Diffusion):
-
Dissolve the this compound in a small vial with a suitable solvent.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add an antisolvent to the larger container, ensuring the level is below the top of the small vial.
-
The vapor of the antisolvent will slowly diffuse into the solution in the small vial, reducing the solubility of the this compound and promoting slow crystal growth.
Characterization Methods
4.3.1. X-ray Diffraction (XRD)
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the crystal structure of the different polymorphs.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Sample Preparation: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using appropriate software packages.
For high-pressure studies, a diamond anvil cell (DAC) is used to apply pressure to the single crystal during XRD data collection.[2][4]
4.3.2. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for studying the thermal behavior of polymorphs.[10][11][12][13]
-
Differential Scanning Calorimetry (DSC):
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.
-
Experimental Conditions: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature.
-
Analysis: Endothermic events such as melting and solid-solid transitions, and exothermic events like crystallization, can be identified and quantified.
-
-
Thermogravimetric Analysis (TGA):
-
Instrumentation: A TGA instrument.
-
Sample Preparation: A small amount of the sample is placed in a tared TGA pan.
-
Experimental Conditions: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.
-
Analysis: TGA is used to determine the thermal stability of the compound and to detect any mass loss due to decomposition or desolvation.
-
Visualizations
Experimental Workflow for Polymorph Identification
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. The crystal structure of this compound under high hydrostatic pressure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound (CAS 992-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Applications of this compound Derivatives [manu56.magtech.com.cn]
- 10. tainstruments.com [tainstruments.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. mt.com [mt.com]
- 13. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to the Fundamental Properties of Hexaphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaphenylbenzene (HPB) is a unique aromatic hydrocarbon characterized by a central benzene ring symmetrically substituted with six phenyl groups. This substitution forces the peripheral phenyl rings to twist out of the plane of the central ring, resulting in a non-planar, propeller-like three-dimensional structure.[1][2] This distinct conformation prevents efficient molecular packing and π-π stacking, leading to high solubility in organic solvents, a wide highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap, and high thermal stability.[1][3][4] These attributes make this compound and its derivatives highly valuable as building blocks in supramolecular chemistry, as versatile scaffolds for creating advanced materials, and as active components in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][5][6] This guide provides a comprehensive overview of its core chemical and physical properties, along with detailed experimental protocols for its synthesis and characterization.
Chemical Properties
Molecular Structure and Conformation
The most defining feature of this compound is its sterically crowded structure. The six peripheral phenyl rings cannot lie in the same plane as the central benzene ring due to severe steric hindrance. Consequently, they are twisted out of the plane, adopting a propeller-like conformation.[1][2]
-
Torsion Angles: The dihedral angle between the peripheral phenyl rings and the central benzene core is approximately 65°, though values around 25° have also been reported depending on the crystalline form.[1][2][7]
-
Polymorphism: this compound is known to exist in at least two polymorphic forms, described as pyramidal and orthorhombic.[1][7] Under high hydrostatic pressure (around 1.05 GPa), the common orthorhombic form undergoes a phase transition to a centrosymmetric monoclinic structure.[8]
-
Interactions: The non-planar structure leads to weak intermolecular C–H⋯π and π–π interactions, which contributes to its higher solubility and less efficient crystal packing compared to planar aromatic molecules.[1]
Synthesis
This compound can be synthesized through several routes, with the most common and historically significant methods being the Diels-Alder reaction and transition metal-catalyzed cyclotrimerization.[1]
-
Diels-Alder Reaction: This is a classic and versatile method for synthesizing HPB and its derivatives. It involves the [4+2] cycloaddition of a substituted tetracyclone (the diene), such as tetraphenylcyclopentadienone, with a dienophile, like diphenylacetylene. The reaction proceeds at high temperatures (around 300 °C) in a high-boiling solvent (e.g., benzophenone or diphenyl ether).[2][9] The initial adduct spontaneously eliminates carbon monoxide to form the highly stable aromatic this compound ring.[2][10]
-
Cyclotrimerization: Another key method is the [2+2+2] cyclotrimerization of diaryl acetylenes, such as diphenylacetylene.[1] This reaction is typically catalyzed by transition metal complexes, including those based on cobalt or palladium.[1][2][9]
Physical and Spectroscopic Properties
The unique structural characteristics of this compound give rise to its distinct physical properties.
General and Thermal Properties
This compound is a white, crystalline solid with high thermal stability.[2][3] Its melting point is notably high, though reported values vary depending on the measurement technique and purity.
| Property | Value | Source(s) |
| Appearance | White to pale cream crystalline solid | [2][3][11] |
| Molecular Formula | C₄₂H₃₀ | [2][3] |
| Molar Mass | 534.70 g/mol | [2][3][12] |
| Melting Point | 454–456 °C | [2][9] |
| 450.0–455.0 °C (by DSC) | [11] | |
| >300 °C | [3][13] | |
| Boiling Point | 534.8 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 284 °C | [3][10] |
| Density | ~1.11 g/cm³ | [3] |
Solubility
Due to its propeller shape, which hinders efficient crystal packing, this compound exhibits good solubility in many common organic solvents but is insoluble in water.[1][3][10]
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [10][13] |
| Organic Solvents | Good solubility | [3] |
| Diphenyl Ether | Recrystallization solvent | [9] |
Crystallographic Data
The crystal structure of one of the orthorhombic polymorphs of this compound has been determined by single-crystal X-ray diffraction.[7]
| Parameter | Value | Source(s) |
| Crystal System | Orthorhombic | [7] |
| Space Group | Pna2₁ | [7] |
| Unit Cell Dimensions | a = 11.080 Å, b = 21.777 Å, c = 12.553 Å | [7] |
Photophysical and Electrochemical Properties
This compound and its derivatives are of significant interest for applications in organic electronics due to their electronic properties.
-
Energy Gap: HPB possesses a wide HOMO-LUMO energy gap.[1][4]
-
Fluorescence: Derivatives of HPB are known to be efficient blue light emitters, making them suitable for use in OLEDs.[6][14][15] The photoluminescence spectra of certain derivatives show maximum emission wavelengths around 451-461 nm in the film state.[15]
-
Electrochemistry: The electrochemical stability and properties of HPB can be readily studied using techniques like cyclic voltammetry.[14] These studies are crucial for determining the energy levels (HOMO/LUMO) and assessing the potential of its derivatives for use as charge transport or host materials in electronic devices.[1][14]
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
Synthesis via Diels-Alder Reaction
This protocol is based on the reaction between tetraphenylcyclopentadienone and diphenylacetylene in a high-boiling solvent.[9][10]
Materials:
-
Tetraphenylcyclopentadienone
-
Diphenylacetylene
-
Benzophenone (solvent)
-
Diphenyl ether
-
Benzene (for washing)
Procedure:
-
In a 100-mL round-bottom flask, combine tetraphenylcyclopentadienone (8.0 g, 0.021 mol), diphenylacetylene (8.0 g, 0.043 mol), and benzophenone (40 g).
-
Attach an air condenser and heat the flask over a microburner to achieve brisk reflux (liquid temperature of 301–303 °C).
-
Observe the evolution of carbon monoxide as the initial purple color of the solution begins to fade within 15-20 minutes, turning to a reddish-brown.
-
Continue heating for approximately 45 minutes, or until no further color change is observed.
-
Remove the heat source and immediately add diphenyl ether (8 mL) to prevent the benzophenone solvent from solidifying upon cooling.
-
Reheat the mixture gently to redissolve any crystals that may have formed, then allow the solution to cool slowly to room temperature to facilitate crystallization.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals thoroughly with benzene to remove the brown solvent mixture.
-
The final product is colorless plates of this compound. The reported yield for this procedure is approximately 84%.[9]
Caption: Workflow for Diels-Alder synthesis of this compound.
Purification by Recrystallization
If further purification is required, recrystallization from a high-boiling solvent is effective.[9][16]
Procedure:
-
Place the crude this compound solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable high-boiling solvent, such as diphenyl ether (approx. 7 mL per gram of product).[9]
-
Heat the mixture with stirring until the solid completely dissolves.
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly to remove all traces of solvent.
Caption: General workflow for the purification of solids by recrystallization.
Characterization by Cyclic Voltammetry (CV)
This protocol provides a general framework for analyzing the electrochemical properties of this compound or its derivatives.[17][18][19]
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Ag/AgCl or saturated calomel electrode (SCE).
-
Counter/Auxiliary Electrode: Platinum wire.
-
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Instrument Setup: Connect the electrodes to a potentiostat. Set the experimental parameters, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).
-
Data Acquisition: Run the cyclic voltammogram. The potential is scanned from the initial value to the switching potential and then back.
-
Analysis: Analyze the resulting voltammogram to identify oxidation and reduction peaks. This data can be used to determine the HOMO and LUMO energy levels of the compound.
Caption: Standard experimental workflow for cyclic voltammetry.
Characterization by Single-Crystal X-ray Diffraction
This technique is the definitive method for determining the precise three-dimensional molecular structure of a crystalline solid.
Procedure:
-
Crystal Growth: Grow a high-quality single crystal of this compound, typically by slow evaporation of a saturated solution or slow cooling of a hot, saturated solution.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
Structure Solution & Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, ultimately yielding the precise atomic positions, bond lengths, and bond angles of the molecule in the crystal lattice.
References
- 1. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Applications of this compound Derivatives [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. The crystal structure of this compound under high hydrostatic pressure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cas 992-04-1,this compound | lookchem [lookchem.com]
- 11. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. This compound | C42H30 | CID 70432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 992-04-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. dCollection 디지털 학술정보 유통시스템 [dcoll.ajou.ac.kr]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. asdlib.org [asdlib.org]
- 18. researchgate.net [researchgate.net]
- 19. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Thermal Stability and Decomposition of Hexaphenylbenzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and decomposition characteristics of hexaphenylbenzene (HPB) and its derivatives. The unique propeller-like, non-planar structure of the this compound core imparts exceptional thermal stability, making its derivatives promising candidates for high-performance materials in various fields, including organic electronics and advanced polymers.
Overview of Thermal Stability
This compound and its derivatives are renowned for their high thermal stability.[1] This property is largely attributed to the rigid and sterically hindered structure of the core, which consists of a central benzene ring substituted with six phenyl groups. This arrangement leads to a non-planar conformation, which can inhibit intermolecular interactions that might otherwise lower decomposition temperatures. The thermal stability can be further tailored by the introduction of various functional groups to the peripheral phenyl rings.
Quantitative Thermal Decomposition Data
The thermal stability of this compound derivatives is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td) is a key parameter derived from TGA and is often reported as the temperature at which a specific percentage of mass loss (e.g., 5% or 10%) occurs, or the temperature of the maximum rate of decomposition.
The following tables summarize the reported thermal decomposition data for various this compound derivatives.
Table 1: Thermal Decomposition Temperatures of Amine-Substituted this compound Derivatives
| Compound Name | Abbreviation | Decomposition Temperature (Td) (°C) | Notes |
| 4′-(4-Dimethylamino)styrylthis compound | 5P-VA | Not explicitly stated, but used in OLEDs requiring good thermal properties. | A blue-emitting compound for OLED applications.[2][3] |
| 4,4'-Bis(styryl)-4''-(N,N-diphenylamino)triphenylamine derivative of HPB | 5P-VTPA | 448 | Exhibits superior blue quality and high thermal stability for OLEDs.[2][4] |
| 4,4'-Bis(styryl)-4''-(N,N-diphenylamino)triphenylamine derivative of HPB | 5P-DVTPA | 449 | Also demonstrates excellent thermal properties for OLED applications.[2][4] |
Table 2: Thermal Properties of this compound-Based Polymers
| Polymer System | Decomposition Temperature (Td) (°C) | Atmosphere | Additional Thermal Data |
| Tröger's base polymers of intrinsic microporosity (TB-PIMs) based on a this compound (HPB) core | ~421–436 | Not specified | - |
| Tetra-TB-HPB | Not explicitly stated, but highest thermal stability in the series. | Nitrogen | Final decomposition of main polymer chains around 572–591 °C.[1] |
| Hexa-TB-HPB | Not explicitly stated, but high thermal stability. | Nitrogen | Final decomposition of main polymer chains around 572–591 °C.[1] |
| TB-HPB | Highest thermal stability in air. | Air | Single pronounced weight loss between 512 and 580 °C.[1] |
Experimental Protocols
The determination of thermal stability and decomposition temperature relies on standardized thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is used to measure the mass loss of a material as a function of temperature in a controlled atmosphere. This is the primary method for determining the decomposition temperature.
Methodology:
-
Sample Preparation:
-
A small amount of the this compound derivative (typically 2-10 mg) is accurately weighed into a TGA crucible (pan), commonly made of alumina or platinum.
-
For solid samples, the particle size should be consistent to ensure uniform heat transfer.
-
-
Instrument Setup:
-
The crucible containing the sample is placed on a highly sensitive microbalance within the TGA furnace.
-
An inert gas, typically nitrogen, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For studying oxidative stability, air can be used as the purge gas.[1]
-
-
Temperature Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C or higher) at a constant heating rate. A typical heating rate for such analyses is 10 °C/min.
-
An initial isothermal step (e.g., holding at a temperature slightly above ambient for a few minutes) may be included to ensure the sample is equilibrated before the heating ramp begins.
-
-
Data Analysis:
-
The TGA instrument records the sample mass as a function of temperature.
-
The resulting TGA curve plots the percentage of initial mass versus temperature.
-
The decomposition temperature (Td) is often determined as the onset temperature of the major mass loss step. Alternatively, the temperature at which 5% or 10% mass loss occurs (T5% or T10%) is reported as a measure of thermal stability. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition (Tmax).
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. While not a direct measure of decomposition, it can detect thermal events such as melting, glass transitions, and exothermic decomposition processes.
Methodology:
-
Sample Preparation:
-
A small amount of the sample (typically 2-10 mg) is weighed and hermetically sealed in a DSC pan, usually made of aluminum.
-
An empty, sealed pan is used as a reference.
-
-
Instrument Setup:
-
The sample and reference pans are placed in the DSC cell.
-
The instrument is purged with an inert gas like nitrogen.
-
-
Temperature Program:
-
The sample is subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.
-
A common procedure involves a heat-cool-heat cycle to erase the thermal history of the material.
-
-
Data Analysis:
-
The DSC measures the differential heat flow between the sample and the reference.
-
The resulting thermogram plots heat flow versus temperature.
-
Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The glass transition temperature (Tg) is observed as a step change in the baseline.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and thermal characterization of a novel this compound derivative.
Caption: Workflow for Synthesis and Thermal Evaluation of this compound Derivatives.
Conclusion
This compound derivatives consistently demonstrate high thermal stability, with decomposition temperatures often exceeding 400°C. This robustness is a direct consequence of their unique molecular architecture. The specific decomposition temperature can be modulated by the nature of the substituents on the peripheral phenyl rings, allowing for the fine-tuning of material properties for specific high-temperature applications. Standardized thermal analysis techniques, particularly TGA and DSC, are essential for the accurate characterization of these materials and for establishing crucial structure-property relationships that guide the design of next-generation, thermally stable organic materials.
References
- 1. Highly Thermally Stable and Gas Selective this compound Tröger’s Base Microporous Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and electroluminescence property of new this compound derivatives including amine group for blue emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and electroluminescence property of new this compound derivatives including amine group for blue emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of Hexaphenylbenzene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of hexaphenylbenzene, a bulky, propeller-shaped aromatic hydrocarbon. Due to its unique non-planar structure, this compound exhibits different solubility characteristics compared to its planar polycyclic aromatic hydrocarbon counterparts. This document summarizes the available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Overview of this compound Solubility
Quantitative Solubility Data
The available quantitative data on the solubility of this compound is limited. A single data point has been reported by a commercial supplier. It is crucial for researchers to experimentally determine the solubility in the specific solvent and conditions required for their application.
| Solvent | Temperature (°C) | Solubility |
| Chloroform | Not Specified | 5 mg/mL |
Note: This data is from a single source and should be independently verified.
Qualitative observations from synthetic procedures indicate that this compound has low solubility in toluene and methanol at room temperature, as these solvents are used for washing during purification. Conversely, it is dissolved in high-boiling aromatic solvents such as benzophenone and diphenyl ether at elevated temperatures for reaction and recrystallization.[3] Derivatives of this compound have been noted to be soluble in dichloromethane and tetrahydrofuran.[4][5]
Experimental Protocol: Determination of this compound Solubility by the Gravimetric Method
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.[6][7][8]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (e.g., toluene, chloroform, THF, etc.)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed glass vials for solvent evaporation
-
Drying oven or vacuum oven
-
Fume hood
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Record the exact mass of the filtered solution and the vial.
-
Place the vial in a fume hood and allow the solvent to evaporate completely. Gentle heating in a drying oven or the use of a vacuum oven can accelerate this process, but the temperature should be kept well below the melting point of this compound to avoid sublimation or decomposition.
-
-
Mass Determination and Calculation:
-
Once the solvent is fully evaporated and the vial has cooled to room temperature, weigh the vial containing the dried this compound residue.
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the vial with the filtered solution minus the final mass of the vial with the residue.
-
Calculate the solubility in the desired units (e.g., mg/mL, g/100 g solvent).
-
3.3. Data Calculation
-
Mass of dissolved this compound (m_solute): (Mass of vial + residue) - (Mass of empty vial)
-
Mass of solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + residue)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
Experimental Workflow Visualization
The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.
Caption: Gravimetric method for solubility determination.
References
- 1. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. pharmajournal.net [pharmajournal.net]
- 8. uomus.edu.iq [uomus.edu.iq]
Methodological & Application
Diels-Alder synthesis of hexaphenylbenzene from tetraphenylcyclopentadienone
Abstract
This document provides a detailed protocol for the synthesis of hexaphenylbenzene via a [4+2] Diels-Alder cycloaddition reaction between tetraphenylcyclopentadienone (the diene) and diphenylacetylene (the dienophile). This reaction is a classic example of forming a highly substituted, sterically crowded aromatic system. The initial cycloaddition is followed by a rapid cheletropic extrusion of carbon monoxide to yield the thermodynamically stable this compound.[1][2] This method is notable for its high yield and the formation of a unique propeller-shaped polycyclic aromatic hydrocarbon. The protocol described herein utilizes a high-boiling solvent to facilitate the high-temperature conditions required for the reaction.[3]
Reaction Scheme and Mechanism
The synthesis proceeds in two key stages: a Diels-Alder reaction to form a bridged intermediate, which then undergoes a cheletropic reaction to release carbon monoxide and form the final aromatic product.[1][4]
Caption: Overall reaction for this compound synthesis.
The mechanism involves the formation of a transient norbornadien-7-one derivative, which is unstable at high temperatures and readily extrudes carbon monoxide.[1]
Caption: Mechanism of the Diels-Alder reaction and CO extrusion.
Reagents and Materials
A summary of the key reagents required for the synthesis is provided below. All reagents should be handled following standard laboratory safety procedures.
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Role |
| Tetraphenylcyclopentadienone | C₂₉H₂₀O | 384.48 | 219–220 | - | Diene |
| Diphenylacetylene | C₁₄H₁₀ | 178.23 | 59-61 | ~300 | Dienophile |
| Benzophenone | C₁₃H₁₀O | 182.22 | 48.5 | 305.4 | Solvent |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 26-29 | 259 | Co-solvent |
| Benzene | C₆H₆ | 78.11 | 5.5 | 80.1 | Wash Solvent |
| Product | |||||
| This compound | C₄₂H₃₀ | 534.70 | 454–456 | - | Product |
Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses, which has been demonstrated to be reliable for a larger scale reaction.[3]
Safety Precautions:
-
This reaction is conducted at high temperatures (~300 °C). Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
-
The reaction evolves carbon monoxide (CO), a toxic gas. The entire procedure must be performed in a well-ventilated fume hood.
-
Benzene is a carcinogen and should be handled with extreme care in a fume hood.
Procedure:
-
Setup: To a 100-mL round-bottomed flask, add 40 g of benzophenone. Heat the flask gently with a microburner or heating mantle to melt the solid.
-
Addition of Reactants: Once the benzophenone is molten, add 8.0 g (0.021 mol) of tetraphenylcyclopentadienone and 8.0 g (0.043 mol) of diphenylacetylene.[3] It is advisable to use a powder funnel to avoid coating the neck of the flask.
-
Reaction: Attach an air condenser to the flask and heat the mixture to a brisk reflux. The temperature of the liquid should be approximately 301–303 °C.[3]
-
Monitoring the Reaction: The initial deep purple color of the solution will begin to fade after about 15-20 minutes, changing to a reddish-brown. Continue heating for a total of approximately 45 minutes, or until no further color change is observed.[3]
-
Workup - Cooling and Crystallization: Remove the heat source and immediately add 8 mL of diphenyl ether to the hot solution. This prevents the benzophenone solvent from solidifying as it cools.[3]
-
Reheat the mixture briefly to redissolve any crystals that may have formed, then allow the flask to cool slowly to room temperature to promote crystallization.
-
Isolation of Product: Collect the crystalline product by vacuum filtration. Wash the collected solid with benzene until the brown color of the solvent is no longer visible in the filtrate.[3]
-
Drying and Yield: Air-dry the resulting colorless plates of this compound. The expected yield is approximately 9.4 g (84%).[3]
-
(Optional) Recrystallization: For further purification, the product can be recrystallized from diphenyl ether (approximately 7 mL per gram of product).[3]
Experimental Workflow
The following diagram outlines the major steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Expected Results and Data
The synthesis should yield a high-purity, crystalline solid. The quantitative data from a typical reaction are summarized below.
| Compound | Molar Mass ( g/mol ) | Mass Used (g) | Moles (mol) | M.P. (°C) | Yield (%) |
| Tetraphenylcyclopentadienone | 384.48 | 8.0 | 0.021 | 219–220 | - |
| Diphenylacetylene | 178.23 | 8.0 | 0.043 | 59-61 | - |
| This compound | 534.70 | ~9.4 | 0.0176 | 454–456 | ~84% |
Table based on data from Organic Syntheses, Coll. Vol. 5, p.604 (1973).[3]
The final product, this compound, is a colorless (white to off-tan) crystalline solid.[3][5] Its identity and purity can be confirmed by melting point determination and spectroscopic methods such as NMR and IR spectroscopy, although its low solubility can present challenges for some analyses.
References
- 1. mdpi.com [mdpi.com]
- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 5. Cas 992-04-1,this compound | lookchem [lookchem.com]
Application Notes & Protocols: Transition Metal-Catalyzed [2+2+2] Cyclotrimerization for the Synthesis of Hexaarylbenzenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for the synthesis of highly substituted benzene rings in a single step.[1] This reaction involves the transition metal-catalyzed cycloaddition of three alkyne molecules to form a polysubstituted benzene derivative.[2] When diarylacetylenes are used as substrates, this methodology provides a direct and efficient route to hexaarylbenzenes (HABs). HABs are a class of compounds with unique propeller-like structures that have garnered significant interest for their applications in materials science, including crystal engineering, porous polymers, and organic electronic materials.[3][4][5] Various transition metals, including cobalt, rhodium, nickel, ruthenium, and palladium, have been shown to effectively catalyze this transformation, each with its own characteristic reactivity and substrate scope.[6][7][8]
General Reaction Mechanism
The catalytic cycle for the [2+2+2] cyclotrimerization generally proceeds through several key steps. The process begins with the coordination of two alkyne molecules to the metal center, followed by oxidative coupling to form a five-membered metallacyclopentadiene intermediate.[2][9] This intermediate then reacts with a third alkyne molecule. The final hexaarylbenzene product is formed via reductive elimination, which regenerates the active catalytic species.[9][10]
Catalyst Systems for Hexaarylbenzene Synthesis
A variety of transition metal catalysts have been developed for the cyclotrimerization of diarylacetylenes. The choice of catalyst can significantly influence reaction efficiency, regioselectivity (for unsymmetrical alkynes), and functional group tolerance.[1][8]
Cobalt Catalysts
Cobalt complexes are among the most versatile and widely used catalysts for [2+2+2] cycloadditions.[11][12] Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a classic and highly effective catalyst for this transformation, often utilized in the synthesis of complex molecules and natural products.[13][14]
Rhodium Catalysts
Rhodium-based catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and various cationic Rh(I) complexes, are highly efficient for alkyne cyclotrimerization.[15][16] They often exhibit high functional group tolerance and can be used to achieve high regioselectivity in cross-cyclotrimerizations.[17]
Nickel Catalysts
Nickel catalysts are an attractive option due to their lower cost.[8] Systems based on Ni(0) or Ni(II) precursors combined with phosphine or N-heterocyclic carbene (NHC) ligands have been successfully employed for the synthesis of substituted benzenes.[2][18]
Other Transition Metal Catalysts
Ruthenium, palladium, and iridium complexes have also been shown to catalyze [2+2+2] cyclotrimerizations.[6][19][20][21] Ruthenium catalysts like Cp*RuCl(COD) are known for their ability to catalyze the cycloaddition of three different alkynes.[19][22] Palladium catalysts have been used in sequential trimerization reactions to produce tetra- and pentasubstituted benzenes.[6]
Comparative Data of Selected Catalysts
The following table summarizes the performance of various transition metal catalysts in the synthesis of hexaphenylbenzene from diphenylacetylene.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| CpCo(CO)₂ | o-xylene | 140 | 48 | ~90 | [12] |
| [Rh(COD)₂]BF₄ / DTBM-SEGPHOS | 1,2-DCE | 60 | 1 | High | |
| NiBr₂(dppe) / Zn / ZnI₂ | THF | 60 | 12 | 95 | [8] |
| Cp*RuCl(COD) | Toluene | 80 | 2 | 98 | [19] |
| Pd(OAc)₂ / PPh₃ | Dioxane | 100 | 24 | Moderate | [6][21] |
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Synthesis of this compound
This protocol describes the synthesis of this compound from diphenylacetylene using cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂] as the catalyst.
Materials:
-
Diphenylacetylene (Substrate)
-
Cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂] (Catalyst)
-
1,2,4-Trichlorobenzene or o-xylene (Solvent)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Hexanes and Dichloromethane (Eluents)
Workflow Diagram:
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add diphenylacetylene (e.g., 1.0 g, 5.6 mmol) and the solvent (e.g., 10 mL of o-xylene).
-
Inert Atmosphere: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill the flask with argon or nitrogen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the cobalt catalyst, CpCo(CO)₂ (e.g., 1-5 mol%), to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 140°C and stir the reaction mixture vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexanes/dichloromethane gradient to afford this compound as a white solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Transition metal catalysts, especially cobalt carbonyls, are toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable. Perform the reaction away from ignition sources.
-
Reactions at elevated temperatures and in sealed vessels can build up pressure. Use a blast shield and ensure proper pressure relief measures are in place.
Applications of Hexaarylbenzenes
Hexaarylbenzenes are not merely synthetic curiosities; their rigid, propeller-shaped architecture imparts unique photophysical and electronic properties.[4][23] This makes them valuable building blocks for a range of advanced materials.[3]
-
Organic Electronics: HAB derivatives are used as charge transport materials and high-efficiency light-emitting materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[4]
-
Porous Polymers: The rigid structure of HABs makes them excellent synthons for creating microporous organic polymers with high surface areas, which are useful for gas storage and separation.[3]
-
Molecular Receptors and Sensors: Functionalized HABs can be designed to act as molecular receptors for the selective binding of guest molecules.[23]
-
Nanographene Synthesis: HABs serve as key precursors for the bottom-up synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and nanographenes, such as hexabenzocoronene, via oxidative cyclodehydrogenation (Scholl reaction).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Applications of this compound Derivatives [manu56.magtech.com.cn]
- 4. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 5. Four‐Step Domino Reaction Enables Fully Controlled Non‐Statistical Synthesis of Hexaarylbenzene with Six Different Aryl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic understanding of alkyne cyclotrimerization on mononuclear and dinuclear scaffolds: [4 + 2] cycloaddition of the third alkyne onto metallacyclopentadienes and dimetallacyclopentadienes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. epub.jku.at [epub.jku.at]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Ruthenium-Catalyzed Cycloadditions to Form 5-, 6- and 7-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Cross-Coupling Reaction in the Synthesis of Functionalized Hexaphenylbenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaphenylbenzenes (HPBs) and their functionalized derivatives are a class of propeller-shaped aromatic compounds that have garnered significant interest in materials science, medicinal chemistry, and drug development. Their rigid, three-dimensional structures provide a unique scaffold for the development of novel materials with applications in organic electronics, as well as for the design of complex molecular architectures in drug discovery. The Suzuki cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of these sterically hindered molecules, allowing for the introduction of a wide array of functional groups.
These application notes provide detailed protocols and data for the synthesis of functionalized hexaphenylbenzenes using the Suzuki cross-coupling reaction, with a focus on the coupling of 1,4-diiodo-2,3,5,6-tetraarylbenzene precursors with various arylboronic acids.
Data Presentation
The efficiency of the Suzuki cross-coupling reaction for the synthesis of functionalized hexaphenylbenzenes is influenced by several factors, including the choice of catalyst, base, solvent, and the electronic and steric nature of the coupling partners. Below is a summary of representative quantitative data from the literature.
| Entry | Aryl Halide Precursor | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 1,4-Diiodo-2,3,5,6-tetraphenylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/Water | 72 | 90 (for polyphenylene precursor)[1] |
| 2 | 1,4-Diiodo-2,3,5,6-tetraphenylbenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/Water | 24 | High (unspecified) |
| 3 | 1-Bromo-3-chloro-5-iodobenzene | Arylboronic acids | Not specified | Not specified | Not specified | - | - |
| 4 | 4-Bromoanisole | Phenylboronic acid | Pd/C (1.0) | NaOH | Ethanol/Water | 0.92 | >98 (conversion)[2] |
| 5 | 4-Iodoanisole | o-Tolylboronic acid | Pd(OAc)₂ (0.02) | K₂CO₃ | Acetone/Water | 2 | 90.3[2] |
| 6 | 1-Chloro-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | Methanol | 12 | 97[2] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Diiodo-2,3,5,6-tetraphenylbenzene (Precursor)
This protocol is based on the Hart reaction, a common method for the synthesis of polysubstituted benzenes.
Materials:
-
1,2,4,5-Tetraphenylbenzene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1,2,4,5-tetraphenylbenzene in glacial acetic acid.
-
Add iodine and periodic acid to the solution.
-
Slowly add concentrated sulfuric acid dropwise while stirring.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium sulfite in water to quench the excess iodine.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/ethanol) to obtain pure 1,4-diiodo-2,3,5,6-tetraphenylbenzene.
Protocol 2: Suzuki Cross-Coupling for the Synthesis of a Functionalized Hexaphenylbenzene
This protocol describes a general procedure for the Suzuki cross-coupling of 1,4-diiodo-2,3,5,6-tetraphenylbenzene with an arylboronic acid.
Materials:
-
1,4-Diiodo-2,3,5,6-tetraphenylbenzene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (4 equivalents)
-
1,4-Dioxane
-
Deionized water (degassed)
-
Toluene
-
Hexane
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add 1,4-diiodo-2,3,5,6-tetraphenylbenzene, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0).
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-72 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., toluene or a mixture of dichloromethane and methanol) to yield the pure functionalized this compound.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for this compound Synthesis
References
Synthesis of Asymmetric Hexaphenylbenzene Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of asymmetric hexaphenylbenzene (HPB) derivatives. It includes methodologies for key synthetic strategies, quantitative data presentation, and visualizations of relevant biological pathways.
This compound and its derivatives are a class of propeller-shaped aromatic compounds with significant potential in materials science and medicinal chemistry. Their unique, non-planar structure provides a rigid scaffold that can be functionalized to create molecules with tailored properties. Asymmetric substitution allows for the fine-tuning of these properties, leading to applications in areas such as organic light-emitting diodes (OLEDs) and as scaffolds for multivalent displays in biological systems. One particularly promising application is the use of asymmetric HPB derivatives as cores for glycodendrimers that can interact with specific biological targets, such as C-type lectin receptors involved in immune responses.
Synthetic Methodologies
The synthesis of asymmetric this compound derivatives can be achieved through several key methodologies, primarily the Suzuki-Miyaura cross-coupling reaction and the Diels-Alder reaction. These methods offer versatile routes to a wide range of asymmetrically substituted HPB cores.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds and is well-suited for the synthesis of sterically hindered biaryls, including this compound derivatives.[1] A common strategy involves the coupling of an arylboronic acid with a pre-functionalized aromatic core, such as 1,4-diiodo-2,3,5,6-tetraarylbenzene.[1] This approach allows for the sequential and controlled introduction of different aryl groups, leading to asymmetric products.
This protocol describes the synthesis of an asymmetric HPB derivative using a Suzuki-Miyaura coupling reaction.
Materials:
-
1-Iodo-2,3,4,5,6-pentaphenylbenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 1-iodo-2,3,4,5,6-pentaphenylbenzene (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and potassium carbonate (3.0 equiv.).
-
Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.2 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with water (3 x 50 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 1-(4-methoxyphenyl)-2,3,4,5,6-pentaphenylbenzene.
Diels-Alder Reaction
The [4+2] cycloaddition reaction, or Diels-Alder reaction, is another fundamental method for constructing the this compound core.[2] To synthesize asymmetric derivatives, a suitably substituted (asymmetric) tetraphenylcyclopentadienone (tetracyclone) can be reacted with a diarylacetylene.[2] The reaction proceeds through a bicyclic intermediate that expels carbon monoxide to form the aromatic ring.[2]
This protocol outlines the general procedure for the synthesis of an asymmetric HPB via a Diels-Alder reaction.
Materials:
-
Asymmetrically substituted tetraphenylcyclopentadienone (e.g., 2,5-diphenyl-3,4-di(p-tolyl)cyclopentadienone)
-
Diphenylacetylene
-
Diphenyl ether (solvent)
-
Toluene
Procedure:
-
In a high-temperature reaction vessel, combine the asymmetrically substituted tetraphenylcyclopentadienone (1.0 equiv.) and diphenylacetylene (1.2 equiv.).
-
Add diphenyl ether as a high-boiling solvent.
-
Heat the mixture to reflux (approximately 260 °C) under an inert atmosphere. The characteristic deep color of the tetracyclone will fade as the reaction progresses.
-
Continue heating for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Add toluene to the solidified mixture to facilitate filtration.
-
Collect the solid product by vacuum filtration and wash with cold toluene to remove the diphenyl ether solvent.
-
The crude product can be further purified by recrystallization from a high-boiling solvent like nitrobenzene or by column chromatography if necessary.
Quantitative Data
The following table summarizes representative yields and characterization data for asymmetrically substituted this compound derivatives synthesized via the methods described above.
| Derivative Name | Synthetic Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-(4-methoxyphenyl)-2,3,4,5,6-pentaphenylbenzene | Suzuki-Miyaura | 75-85 | 380-385 | 7.20-6.80 (m, 29H), 3.75 (s, 3H) | 158.5, 140.8, 139.5, 133.2, 131.5, 131.3, 127.8, 126.5, 113.2, 55.2 |
| 1,2-diphenyl-3,4,5,6-tetra(p-tolyl)benzene | Diels-Alder | 80-90 | >400 | 7.10-6.90 (m, 26H), 2.30 (s, 12H) | 140.2, 139.8, 137.1, 131.6, 128.9, 126.3, 21.3 |
Application in Drug Development: Targeting DC-SIGN with HPB-based Glycodendrimers
Asymmetric this compound derivatives serve as excellent scaffolds for the multivalent presentation of ligands, a concept of significant interest in drug development. By attaching carbohydrate moieties to an HPB core, it is possible to create glycodendrimers that can target specific lectin receptors on the surface of cells.
One such target is the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin receptor expressed on dendritic cells. DC-SIGN plays a crucial role in the initial stages of infection by various pathogens, including HIV, by recognizing high-mannose glycans on their surfaces.[3] Therefore, blocking this interaction with synthetic ligands is a promising antiviral strategy.
Mannosylated HPB-based glycodendrimers can act as potent inhibitors of DC-SIGN, effectively competing with pathogens for binding to the receptor.[4] This inhibition can prevent the subsequent signaling cascade that facilitates viral entry and immune evasion.
DC-SIGN Signaling Pathway and Inhibition by HPB-Glycodendrimers
The binding of a ligand, such as a mannosylated surface protein of a virus, to DC-SIGN initiates a signaling cascade. This pathway involves the recruitment of the Raf-1 kinase, which in turn can lead to the activation of the transcription factor NF-κB. NF-κB activation can modulate the expression of various genes, including those involved in the inflammatory response and viral replication.
An asymmetric HPB-glycodendrimer, presenting multiple mannose residues, can bind with high avidity to the carbohydrate recognition domains (CRDs) of DC-SIGN. This multivalent binding effectively blocks the natural ligands from accessing the receptor, thereby inhibiting the initiation of the downstream signaling cascade.
Below is a diagram illustrating the DC-SIGN signaling pathway and its inhibition by an HPB-based glycodendrimer.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 3. High-Affinity Glycopolymer Binding to Human DC-SIGN and Disruption of DC-SIGN Interactions with HIV Envelope Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudo-Mannosylated DC-SIGN Ligands as Immunomodulants - PMC [pmc.ncbi.nlm.nih.gov]
Design and Application of Hexaphenylbenzene-Based Porous Organic Polymers: A Guide for Researchers
Application Notes
Hexaphenylbenzene (HPB) and its derivatives serve as exceptional building blocks for the construction of highly stable and porous organic polymers (POPs). The rigid, propeller-like, three-dimensional structure of the HPB core prevents efficient packing in the solid state, leading to the formation of materials with intrinsic microporosity. These POPs exhibit high thermal stability, chemical resistance, and large surface areas, making them prime candidates for a variety of applications, including gas storage and separation, catalysis, and the adsorption of volatile organic compounds (VOCs).[1][2] More recently, the unique properties of POPs have garnered interest in the field of drug delivery, where their tunable pore sizes and high surface areas can be exploited for controlled therapeutic release.[3][4]
This document provides a comprehensive overview of the design, synthesis, characterization, and application of HPB-based POPs, with a focus on protocols relevant to researchers, scientists, and drug development professionals.
Key Attributes of this compound-Based POPs:
-
High Porosity: The non-planar structure of the HPB monomer results in significant free volume between polymer chains, leading to high BET surface areas.
-
Thermal Stability: The robust aromatic framework of these polymers allows them to withstand high temperatures without significant degradation.
-
Chemical Stability: HPB-based POPs are often resistant to common organic solvents, acidic, and basic conditions.
-
Tunability: The periphery of the HPB core can be functionalized with various groups to tailor the properties of the resulting polymer, such as pore size, surface chemistry, and functionality for specific applications.
Applications
-
Gas Storage and Separation: The high microporosity of HPB-based POPs makes them excellent candidates for storing gases such as hydrogen and carbon dioxide. The pore size and surface chemistry can be tuned to achieve selective gas adsorption.
-
Adsorption of Volatile Organic Compounds (VOCs): These materials have shown exceptional affinity for organic vapors, with some demonstrating high uptake capacities for pollutants like benzene and toluene.[5][6]
-
Drug Delivery: The porous network of HPB-based POPs can serve as a scaffold for loading therapeutic agents. The potential for controlled release, possibly triggered by stimuli such as pH, makes them attractive for targeted drug delivery systems.[3][4] While specific studies on HPB-based POPs for drug delivery are emerging, the principles established for other porous polymers are applicable.
Quantitative Data Summary
The following tables summarize the key performance indicators of various HPB-based POPs from the literature.
| Polymer Name | Monomers | Synthesis Method | BET Surface Area (m²/g) | CO₂ Uptake (wt% at 273 K, 1 bar) | Reference |
| HTP | This compound-based triptycene bromide | Ni(0)-catalyzed Ullmann cross-coupling | 1151 | 12.5 | [7] |
| HEX-POP-93 | Hexa(4-iodophenyl)benzene, 1,3,5-triethynylbenzene | Sonogashira cross-coupling | 687 | Not Reported | [5][6] |
| HBC-POP-98 | Hexakis(4-iodo)-peri-hexabenzocoronene, 1,3,5-triethynylbenzene | Sonogashira cross-coupling | 548 | Not Reported | [6] |
| HEX-COF 1 | This compound with aldehyde groups, hydrazine | Azine condensation | >1200 | 20 | [5] |
| Polymer Name | Application | Adsorbate | Adsorption Capacity (wt%) | Reference |
| HEX-POP-93 | VOC Adsorption | Benzene | 99.9 | [5][6][8] |
| HEX-POP-83 | VOC Adsorption | Benzene | 99.9 | [8] |
| HEX-POP-83 | VOC Adsorption | Cyclohexane | 25.4 | [8] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based POP via Ni(0)-Catalyzed Ullmann Cross-Coupling (Illustrative Example: HTP)
This protocol is based on the synthesis of a this compound-based triptycene microporous polymer (HTP).[7]
Materials:
-
This compound-based triptycene bromide monomer
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
1,5-Cyclooctadiene (cod)
-
2,2'-Bipyridyl
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
Procedure:
-
In a glovebox, add the this compound-based triptycene bromide monomer (0.17 mmol), bis(1,5-cyclooctadiene)nickel(0) (3.5 mmol), and 2,2'-bipyridyl (3.5 mmol) to a dry Schlenk flask.
-
Add anhydrous DMF (40 mL) and 1,5-cyclooctadiene (3.5 mmol) to the flask.
-
Seal the flask, remove it from the glovebox, and heat the mixture at 85 °C under an argon atmosphere for 96 hours with continuous stirring.
-
After cooling to room temperature, add concentrated HCl to the reaction mixture to quench the reaction and precipitate the polymer.
-
Collect the solid product by filtration.
-
Wash the precipitate successively with CHCl₃, THF, and deionized water to remove any unreacted monomers, catalyst, and other impurities.
-
Dry the resulting polymer in a vacuum oven overnight to obtain the final product as a solid.
Protocol 2: Characterization of HPB-Based POPs
A suite of characterization techniques is essential to confirm the structure, porosity, and stability of the synthesized POPs.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer and confirm the successful polymerization reaction.
-
Sample Preparation: Mix a small amount of the dried polymer with KBr powder and press into a pellet.
-
Analysis: Record the spectrum over a range of 4000-400 cm⁻¹. Look for the disappearance of monomer-specific peaks (e.g., C-Br stretching) and the appearance of polymer backbone signals.
2. Solid-State ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR Spectroscopy:
-
Purpose: To elucidate the carbon environment in the polymer network and confirm the structure.
-
Sample Preparation: Pack the dried polymer powder into a zirconia rotor.
-
Analysis: Acquire the spectrum at a suitable spinning speed. The chemical shifts will confirm the presence of the this compound core and the linker units.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Procedure: Heat a small sample of the polymer from room temperature to 800-1000 °C under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min).
-
Data Interpretation: The temperature at which significant weight loss occurs indicates the decomposition temperature of the polymer.
4. Nitrogen Adsorption-Desorption Analysis:
-
Purpose: To determine the surface area and pore size distribution of the material.
-
Procedure:
-
Degas the sample under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed moisture and gases.
-
Measure the nitrogen adsorption and desorption isotherms at 77 K.
-
-
Data Analysis:
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.
-
Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH).
-
5. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and microstructure of the polymer particles.
-
Sample Preparation:
-
SEM: Mount the dry polymer powder on a stub using conductive carbon tape and sputter-coat with a thin layer of a conductive material (e.g., gold or palladium).
-
TEM: Disperse a small amount of the polymer in a suitable solvent (e.g., ethanol) by sonication, drop-cast the dispersion onto a TEM grid, and allow the solvent to evaporate.
-
-
Analysis: Image the samples at various magnifications to observe the particle shape, size, and aggregation state.
Protocol 3: Drug Loading and In Vitro Release (Illustrative Example with Doxorubicin)
Disclaimer: The following is a general and illustrative protocol. Specific parameters should be optimized for the particular HPB-based POP and drug being investigated. This protocol is adapted from general procedures for drug loading in porous materials as specific literature for HPB-POPs is limited.[1]
Materials:
-
Synthesized and activated HPB-based POP
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Deionized water
-
A UV-Vis spectrophotometer
Drug Loading Procedure:
-
Suspend a known amount of the activated HPB-based POP (e.g., 20 mg) in a solution of DOX in deionized water (e.g., 10 mL of a 1 mg/mL solution).
-
Stir the suspension at room temperature in the dark for 24-48 hours to allow for maximum drug encapsulation.
-
Centrifuge the suspension to separate the DOX-loaded POP from the supernatant.
-
Wash the DOX-loaded POP with deionized water several times to remove any surface-adsorbed drug.
-
Lyophilize the DOX-loaded POP to obtain a dry powder.
-
Measure the concentration of DOX in the combined supernatant and washings using a UV-Vis spectrophotometer (at the characteristic wavelength of DOX, ~480 nm) to determine the amount of drug loaded into the POP. The drug loading content and encapsulation efficiency can be calculated as follows:
-
Drug Loading Content (%) = (mass of drug in POPs / mass of drug-loaded POPs) x 100
-
Encapsulation Efficiency (%) = (mass of drug in POPs / initial mass of drug) x 100
-
In Vitro Drug Release Procedure:
-
Disperse a known amount of the DOX-loaded POP (e.g., 5 mg) in a known volume of release medium (e.g., 10 mL of PBS at pH 7.4 or pH 5.5).
-
Incubate the suspension at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant total volume.
-
Centrifuge the withdrawn aliquot to remove any suspended particles.
-
Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
Caption: General workflow for the synthesis of this compound-based POPs.
Caption: A typical workflow for the characterization of HPB-based POPs.
Caption: Conceptual diagram of drug delivery using an HPB-based POP.
References
- 1. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The processes behind drug loading and release in porous drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoscale porous organic polymers for drug delivery and advanced cancer theranostics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. An azine-linked this compound based covalent organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. This compound and hexabenzocoronene-based porous polymers for the adsorption of volatile organic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and study of controlled release of ibuprofen from the new acrylic type polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Hexaphenylbenzene-Based Porous Organic Polymers (POPs) for Gas Storage and Separation
Introduction
Hexaphenylbenzene (HPB) and its derivatives have emerged as versatile building blocks in the design and synthesis of porous organic polymers (POPs). The inherent rigidity and three-dimensional, propeller-like geometry of the HPB core structure effectively prevent the close packing of polymer chains, leading to the formation of materials with high intrinsic microporosity, exceptional thermal and chemical stability, and large surface areas. These characteristics make HPB-based POPs highly promising candidates for applications in gas storage and separation, addressing critical challenges in clean energy and environmental remediation. This application note provides a comprehensive overview of the synthesis, characterization, and application of HPB-POPs for the storage of fuel gases such as hydrogen (H₂) and methane (CH₄), and the separation of carbon dioxide (CO₂) from flue gas and natural gas streams. Detailed experimental protocols for the synthesis of a representative HPB-POP and for the evaluation of its gas sorption properties are presented to guide researchers in this burgeoning field.
Data Presentation: Gas Sorption Properties of this compound POPs
The performance of various HPB-based POPs in gas storage and separation is summarized in the table below. The data highlights the influence of different synthetic strategies and monomer designs on the resulting surface area and gas uptake capacities.
| Polymer Name | Synthesis Method | BET Surface Area (m²/g) | H₂ Uptake (wt% at 77 K, 1 bar) | CO₂ Uptake (wt% at 273 K, 1 bar) | CH₄ Uptake (wt% at 273 K, 1 bar) | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity |
| HTP-A | Friedel-Crafts Reaction | 569 | - | - | - | - | - |
| HTP-B [1] | Scholl Reaction[1] | 914[1] | 1.09[1] | 10.3[1] | - | - | - |
| HEX-POP-93 [2] | Sonogashira Coupling | 687[2] | - | - | - | - | - |
| HEX-COF 1 | Azine Condensation | >1200 | - | 20 | 2.3 | - | - |
| PAF-5 [3] | Yamamoto Coupling[3] | 777-972 | - | 10.4 (cm³/g) | 3.5 (cm³/g) | - | - |
| TB-HPB-PIMs | Diels-Alder/Tröger's Base Formation | up to 544 | - | 2.00 (mmol/g) | - | 45.6 | - |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Porous Aromatic Framework (PAF-5) via Yamamoto-Type Ullmann Reaction
This protocol describes the synthesis of PAF-5, a porous aromatic framework constructed from 1,3,5-tris(4-bromophenyl)benzene monomers.[3]
Materials:
-
1,3,5-tris(4-bromophenyl)benzene (monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (catalyst)
-
2,2′-Bipyridyl (ligand)
-
1,5-Cyclooctadiene (cod)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Acetone
Procedure:
-
Catalyst Activation: In a glovebox, add Ni(cod)₂ (225 mg, 0.818 mmol) and 2,2′-bipyridyl (128 mg, 0.818 mmol) to a dry Schlenk flask containing anhydrous DMF (12 mL). Add 1,5-cyclooctadiene (0.1 mL, 0.792 mmol) to the mixture. Seal the flask and stir the solution at 80 °C for 1 hour until a deep purple solution is formed, indicating the activation of the nickel catalyst.
-
Polymerization: To the activated catalyst solution, add 1,3,5-tris(4-bromophenyl)benzene (100 mg, 0.157 mmol). Stir the reaction mixture at 80 °C for 48 hours.
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the crude polymer.
-
Filter the solid product and wash it thoroughly with THF, methanol, and water.
-
To remove any residual catalyst, stir the polymer in a solution of concentrated HCl in methanol (1:10 v/v) for 12 hours.
-
Filter the polymer and wash with copious amounts of water until the filtrate is neutral.
-
Further purify the polymer by Soxhlet extraction with methanol and then acetone for 24 hours each.
-
-
Drying: Dry the purified PAF-5 polymer in a vacuum oven at 120 °C for 24 hours to obtain a fine powder.
Characterization:
The resulting PAF-5 should be characterized by Fourier-transform infrared (FT-IR) spectroscopy, solid-state ¹³C NMR, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM). The porosity of the material is determined by nitrogen sorption analysis at 77 K.
Protocol 2: Gas Sorption Measurements for Porous Organic Polymers
This protocol outlines the procedure for determining the surface area and gas uptake capacity of HPB-POPs using a volumetric gas sorption analyzer.
Instrumentation:
-
Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb iQ)
-
High-purity gases: Nitrogen (N₂), Hydrogen (H₂), Carbon Dioxide (CO₂), Methane (CH₄), and Helium (He)
-
Sample tubes
-
Heating mantles for degassing
Procedure:
-
Sample Preparation and Degassing:
-
Accurately weigh 50-100 mg of the HPB-POP sample into a pre-weighed sample tube.
-
Attach the sample tube to the degassing port of the sorption analyzer.
-
Degas the sample under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for at least 12 hours. The specific temperature should be below the decomposition temperature of the polymer, as determined by TGA. This step is crucial to remove any adsorbed moisture and solvents from the pores.
-
-
Surface Area Analysis (BET Method):
-
After degassing, cool the sample to room temperature, weigh it again to determine the activated sample mass, and then transfer the sample tube to the analysis port of the instrument.
-
Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).
-
Collect a high-resolution isotherm with at least 40 data points in the relative pressure (P/P₀) range of 10⁻⁷ to 1.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the P/P₀ range of 0.05 to 0.3.
-
-
Pore Size and Volume Analysis:
-
Use the nitrogen isotherm data to calculate the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or the Barrett-Joyner-Halenda (BJH) method.[4]
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).[5]
-
-
Hydrogen (H₂) Storage Measurement:
-
Using the same activated sample, perform a hydrogen adsorption measurement at 77 K.
-
Collect the adsorption isotherm up to a pressure of 1 bar.
-
The amount of H₂ adsorbed is typically reported in weight percent (wt%).
-
-
Carbon Dioxide (CO₂) and Methane (CH₄) Uptake Measurements:
-
Perform CO₂ and CH₄ adsorption measurements at 273 K (ice-water bath) and 298 K (room temperature).
-
Collect the adsorption isotherms up to a pressure of 1 bar.
-
The uptake capacities are reported in weight percent (wt%), mmol/g, or cm³/g.
-
-
Selectivity Calculation (IAST):
-
To evaluate the gas separation performance, the selectivity for CO₂ over N₂ or CH₄ can be calculated from the single-component gas adsorption isotherms using the Ideal Adsorbed Solution Theory (IAST).
-
Visualizations
Synthesis Workflow for this compound-Based POPs
Caption: General synthesis workflow for this compound-based porous organic polymers.
Structure-Property Relationship in HPB-POPs for Gas Applications
Caption: Influence of structural properties of HPB-POPs on their gas application performance.
References
- 1. researchgate.net [researchgate.net]
- 2. azonano.com [azonano.com]
- 3. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 5. youtube.com [youtube.com]
Application Notes: Hexaphenylbenzene as a Versatile Precursor for Nanographene and Hexa-peri-hexabenzocoronene Synthesis
Introduction
Hexaphenylbenzene (HPB) is a propeller-shaped aromatic hydrocarbon that serves as a fundamental building block in the bottom-up synthesis of complex nanographenes and specifically, hexa-peri-hexabenzocoronene (HBC).[1][2] Due to its rigid, well-defined three-dimensional structure and high thermal stability, HPB is an ideal precursor for creating larger, planar polycyclic aromatic hydrocarbons (PAHs) through intramolecular cyclodehydrogenation.[1][3] The resulting nanographenes, like HBC, are disc-shaped molecules with extensive π-conjugation, making them highly attractive for applications in organic electronics, materials science, and optoelectronic devices.[3][4] The synthesis strategy generally involves two key steps: the construction of the HPB core, often via a Diels-Alder reaction, followed by an oxidative cyclodehydrogenation process known as the Scholl reaction to achieve planarization.[5][6][7][8]
Core Synthetic Strategies
The transformation of simple aromatic precursors into complex nanographenes using HPB as an intermediate is a cornerstone of modern carbon material synthesis.
-
Synthesis of the this compound (HPB) Core: The most common and efficient method for synthesizing the HPB framework is the [4+2] Diels-Alder cycloaddition reaction.[5][9] This typically involves the reaction of a substituted cyclopentadienone, such as tetraphenylcyclopentadienone ("tetracyclone"), with an alkyne, like diphenylacetylene ("tolane").[5][10] The reaction proceeds at high temperatures, often in a high-boiling solvent like benzophenone, and involves the expulsion of a carbon monoxide molecule to yield the highly stable, sterically crowded this compound.[5][9][10]
-
Planarization via Scholl Reaction: The conversion of the non-planar HPB to the planar HBC or other nanographenes is achieved through an intramolecular oxidative cyclodehydrogenation, famously known as the Scholl reaction.[6][7][11][12] This reaction creates multiple carbon-carbon bonds in a single step by removing hydrogen atoms, effectively "zipping up" the peripheral phenyl rings.[13][14] The process requires a strong oxidizing agent and typically a Lewis acid. Common reagent systems include iron(III) chloride (FeCl₃) in a solvent like nitromethane or a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with trifluoromethanesulfonic acid (TfOH).[5][6][7] The choice of reagents can influence reaction efficiency and the formation of side products.
Applications of HPB-Derived Nanostructures
The unique electronic and self-assembly properties of HBC and related nanographenes make them valuable in several advanced fields:
-
Organic Electronics: Their extensive π-systems and ability to self-assemble into columnar structures through π-π stacking are ideal for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).[3][15]
-
Materials Science: As molecular "graphene flakes," they serve as models for studying the fundamental properties of graphene.[6] Functionalized HBC derivatives are used to create discotic liquid crystals and other supramolecular structures.[16][15]
-
Biomedical Applications: The functionalization of nanographene peripheries opens possibilities for their use in bioimaging and drug delivery systems, leveraging their inherent fluorescence and biocompatibility.[4]
Data Presentation
Table 1: Representative Synthesis of this compound (HPB) Derivatives via Diels-Alder Reaction
| Diene | Dienophile | Conditions | Product | Yield (%) |
| Tetraphenylcyclopentadienone | Diphenylacetylene | Benzophenone (solvent), ~300°C | This compound | High |
| Tetraphenylcyclopentadienone | Dimethyl acetylenedicarboxylate | Nitrobenzene, reflux | Dimethyl tetraphenylphthalate | ~80-90% |
| Tetracyclone | Benzo[b]naphtho[2,3-f]oxepine | Toluene | Polybrominated aromatics precursor | 81% |
| Tetracyclone | 1,4-Bis((4-(tert-butyl)phenyl)ethynyl)benzene | Not specified | Dimer precursor for HBC-dimer | 79% |
Yields are approximate and can vary based on specific reaction scale and purification methods.
Table 2: Synthesis of Hexabenzocoronene (HBC) and Nanographenes via Scholl Reaction
| HPB Precursor | Oxidant / Lewis Acid | Solvent | Product | Yield (%) |
| This compound | FeCl₃ / AlCl₃ | Nitromethane / CS₂ | Hexa-peri-hexabenzocoronene (HBC) | High |
| Alkyl-substituted HPB | Cu(OTf)₂ / AlCl₃ | CS₂ | Alkylated HBC | Moderate (e.g., 64%) |
| This compound-trimer (81) | Not specified | Not specified | Triangular Nanographene (82) | Medium |
| Polyphenylene (68) | DDQ / TfOH | CH₂Cl₂ | Nanographene (69) | 64% |
| Polyphenylene precursor (124) | DDQ / TfOH | Not specified | π-extended undecabenzo-[16]helicene (125) | 6% |
| Polybenzene precursor (127) | DDQ / TfOH | CH₂Cl₂ | 3D Nanographene Propeller (128) | Not specified |
Table 3: Physicochemical Properties of this compound and Hexa-peri-hexabenzocoronene
| Property | This compound (HPB) | Hexa-peri-hexabenzocoronene (HBC) |
| Molecular Formula | C₄₂H₃₀ | C₄₂H₁₈ |
| Molar Mass | 534.71 g/mol | 522.61 g/mol [5] |
| Appearance | White to off-white solid | Dark yellow solid[5] |
| UV-Vis Absorption (λmax) | ~250-300 nm range | 358 nm (β-band), 386 nm (p-band), 438 nm (α-band)[17] |
| Fluorescence Emission | Weak | ~490 nm[15] |
| Oxidation Potential (vs Fc/Fc+) | Not typically reported | +1.1 V, +1.3 V[15] |
| Reduction Potential (vs Fc/Fc+) | Not typically reported | -1.7 V[15] |
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Applications of this compound Derivatives [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexabenzocoronene - Wikipedia [en.wikipedia.org]
- 6. Construction of hexabenzocoronene-based chiral nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. scispace.com [scispace.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nanographene horizons: the emerging role of hexa- peri -hexabenzocoronene in functional material design - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04623H [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Discotic Liquid Crystalline Materials from Hexaarylbenzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexaarylbenzene (HAB) derivatives have emerged as a versatile scaffold for the construction of advanced materials due to their unique propeller-like, non-planar structure. This structural motif effectively prevents self-aggregation, a common issue with large aromatic systems, while allowing for tailored functionalization of the peripheral aryl rings. By introducing flexible long-chain substituents, such as alkoxy or alkyl chains, onto these peripheral rings, it is possible to induce self-assembly into highly ordered supramolecular structures, leading to the formation of discotic liquid crystals.[1] These materials typically exhibit columnar mesophases, where the disc-shaped HAB cores stack one on top of another to form one-dimensional columns. This unique arrangement gives rise to anisotropic properties, making them promising candidates for applications in organic electronics, sensors, and advanced display technologies.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of a representative discotic liquid crystalline material, hexa(p-dodecylphenyl)benzene, derived from a hexaarylbenzene core.
Data Presentation
The following table summarizes the phase transition temperatures for a series of star-like substituted hexaarylbenzenes with dodecyl chains, as determined by Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).[1][2]
| Compound | Structure of Peripheral Arm | Phase Transitions (°C) | Mesophase Type |
| 1 | 4-dodecylphenyl | Cr 105 Colh 215 I | Hexagonal Columnar (Colh) |
| 2 | 4'-dodecylbiphenyl | Cr 125 Colh >300 I | Hexagonal Columnar (Colh) |
| 3 | 5-dodecyl-2-thienyl | Cr 85 Colh 250 I | Hexagonal Columnar (Colh) |
| 4 | 5-dodecyl-2,2'-bithienyl | Cr 118 Nd 280 I | Nematic Discotic (Nd) |
| 5 | 5-dodecyl-2,2':5',2''-terthienyl | Cr 135 Nd >300 I | Nematic Discotic (Nd) |
Cr = Crystalline, Colh = Hexagonal Columnar, Nd = Nematic Discotic, I = Isotropic liquid. Data extracted from Geng, Y., Fechtenkötter, A., & Müllen, K. (2001). Star-like substituted hexaarylbenzenes: synthesis and mesomorphic properties. Journal of Materials Chemistry, 11(6), 1634-1641.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Hexa(p-dodecylphenyl)benzene
This protocol details the synthesis of hexa(p-dodecylphenyl)benzene via a cobalt-catalyzed [2+2+2] cyclotrimerization of bis(p-dodecylphenyl)acetylene.
Materials:
-
bis(p-dodecylphenyl)acetylene
-
Cobalt(I) octacarbonyl (Co2(CO)8)
-
Toluene, anhydrous
-
Methanol
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve bis(p-dodecylphenyl)acetylene (1.0 g, 1.8 mmol) in anhydrous toluene (50 mL).
-
Catalyst Addition: To the stirred solution, add cobalt(I) octacarbonyl (Co2(CO)8) (0.12 g, 0.35 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/dichloromethane solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Purification - Column Chromatography:
-
Prepare a silica gel column using hexane as the eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with hexane to remove nonpolar impurities.
-
Gradually increase the polarity of the eluent by adding dichloromethane to the hexane to elute the desired product.
-
Collect the fractions containing the product and combine them.
-
-
Purification - Recrystallization:
-
Evaporate the solvent from the combined fractions.
-
Dissolve the resulting solid in a minimal amount of hot hexane.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Protocol 2: Characterization of Liquid Crystalline Properties
This protocol describes the characterization of the mesomorphic properties of the synthesized hexa(p-dodecylphenyl)benzene using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).
A. Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 3-5 mg of the purified hexa(p-dodecylphenyl)benzene into an aluminum DSC pan. Seal the pan.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample from 250 °C to room temperature at a cooling rate of 10 °C/min.
-
Perform a second heating and cooling cycle under the same conditions to observe the thermal transitions.
-
-
Data Analysis: Determine the phase transition temperatures (melting point and clearing point) from the peaks in the DSC thermograms.
B. Polarizing Optical Microscopy (POM):
-
Sample Preparation: Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.
-
Microscopic Observation:
-
Place the slide on a hot stage attached to a polarizing optical microscope.
-
Heat the sample slowly while observing the texture through the crossed polarizers.
-
Observe the changes in texture upon heating through the crystalline-to-liquid crystalline and liquid crystalline-to-isotropic phase transitions.
-
Cool the sample slowly from the isotropic phase and observe the formation of the liquid crystalline texture.
-
Identify the type of mesophase (e.g., columnar, nematic) based on the observed optical textures.[3][4][5]
-
Mandatory Visualization
Caption: Synthetic workflow for hexa(p-dodecylphenyl)benzene.
Caption: Workflow for liquid crystal characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Star-like substituted hexaarylbenzenes: synthesis and mesomorphic properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Preparation and Application of Hexaphenylbenzene-Based Molecular Rotors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of hexaphenylbenzene-based molecular rotors. The unique propeller-like structure of this compound (HPB) makes it an ideal scaffold for the construction of molecular-scale devices. When functionalized with appropriate fluorescent moieties, these constructs can serve as sensitive probes for their local environment, with significant applications in biological research and drug discovery.
Introduction to this compound-Based Molecular Rotors
This compound is a hydrocarbon with a central benzene ring connected to six phenyl substituents. Due to steric hindrance, the peripheral phenyl rings are twisted out of the plane of the central ring, creating a stable, propeller-shaped three-dimensional structure. This rigid framework serves as an excellent stator (the stationary component) for the attachment of a rotor (the rotating component), which is typically a fluorescent molecule whose emission properties are sensitive to rotational motion.
The principle behind their application as sensors lies in the viscosity-dependent fluorescence of the rotor. In environments with low viscosity, the rotor can freely rotate, which leads to non-radiative decay pathways and consequently, quenched fluorescence. In contrast, in a viscous environment, the rotation is hindered, forcing the excited state to decay via radiative pathways, resulting in a significant increase in fluorescence intensity and lifetime. This property allows for the direct measurement of microviscosity in their immediate surroundings, a parameter of great interest in cellular biology and pharmacology.
I. Synthesis of this compound-Based Molecular Rotors
The synthesis of a this compound-based molecular rotor can be conceptually divided into three main stages:
-
Synthesis of the this compound Stator Core: This is typically achieved through a [4+2] Diels-Alder cycloaddition reaction.
-
Functionalization of the Stator: Introducing a reactive handle onto the rigid HPB core to allow for the attachment of the rotor.
-
Attachment of the Fluorescent Rotor: Coupling a fluorescent dye, known to exhibit viscosity-sensitive emission, to the functionalized stator.
A. Synthesis of the this compound (HPB) Stator Core
The most common and efficient method for synthesizing the this compound core is the Diels-Alder reaction between tetraphenylcyclopentadienone and diphenylacetylene.[1]
Experimental Protocol 1: Synthesis of this compound
-
Materials:
-
Procedure:
-
In a round-bottom flask, combine tetraphenylcyclopentadienone (1.0 eq) and diphenylacetylene (1.0-1.2 eq).
-
Add a high-boiling solvent (e.g., silicone oil, approximately 10 mL per gram of dienone).[2]
-
Heat the mixture to reflux (typically >300 °C) with stirring. The deep purple color of the tetraphenylcyclopentadienone will gradually fade to a tan or brownish color as the reaction proceeds.[1]
-
Continue heating for 10-45 minutes, monitoring the color change.[1][2]
-
Allow the reaction mixture to cool to room temperature. The this compound product will precipitate as a tan solid.[2]
-
Dilute the mixture with a non-polar solvent like hexane to reduce the viscosity of the silicone oil and facilitate filtration.[2]
-
Collect the crude product by vacuum filtration and wash with hexane to remove the solvent and any unreacted starting materials.
-
Purify the product by washing with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., ice-cold toluene).[2]
-
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Typical Yield | 84-96% | [1] |
| Melting Point | >300 °C | |
| Appearance | Tan to colorless solid | [2] |
B. Functionalization of the this compound Stator
To attach a rotor, the HPB stator must be functionalized with a reactive group. A common strategy is to introduce a halogen, such as bromine, which can then be used in cross-coupling reactions.
Experimental Protocol 2: Bromination of this compound
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
-
Procedure:
-
Dissolve this compound in CCl₄ in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq per desired bromination) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization to obtain mono- or poly-brominated this compound.
-
C. Attachment of the Fluorescent Rotor via Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This reaction is ideal for attaching an alkyne-functionalized fluorescent rotor (e.g., a BODIPY derivative) to the brominated HPB stator.
Experimental Protocol 3: Sonogashira Coupling of a Fluorescent Rotor to Brominated HPB
-
Materials:
-
Brominated this compound
-
Alkyne-functionalized fluorescent rotor (e.g., ethynyl-BODIPY)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the brominated this compound and the alkyne-functionalized fluorescent rotor (1.1-1.5 eq).
-
Add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 5-10 mol%).
-
Add the anhydrous, degassed solvent via syringe, followed by the base.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-100 °C) for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final this compound-based molecular rotor by column chromatography on silica gel.
-
Quantitative Data for a Representative HPB-BODIPY Molecular Rotor
| Parameter | Expected Value |
| Excitation Maximum (λex) | ~480-520 nm |
| Emission Maximum (λem) | ~500-550 nm |
| Quantum Yield (in low viscosity solvent) | < 0.1 |
| Quantum Yield (in high viscosity solvent) | > 0.5 |
II. Application of this compound-Based Molecular Rotors in Drug Development
The viscosity-sensitive fluorescence of HPB-based molecular rotors makes them powerful tools for various applications in drug development, particularly in high-throughput screening (HTS) and studying drug-membrane interactions.
A. High-Throughput Screening (HTS) for Modulators of Cellular Viscosity
Changes in cellular viscosity are associated with various disease states, including cancer and neurodegenerative diseases. Molecular rotors can be used in HTS campaigns to identify small molecules that modulate cellular viscosity, which could be potential therapeutic agents.
Experimental Protocol 4: HTS Assay for Cellular Viscosity Modulators
-
Materials:
-
HPB-based molecular rotor
-
Cultured cells (e.g., cancer cell line)
-
Compound library for screening
-
Microplate reader with fluorescence intensity or fluorescence lifetime imaging (FLIM) capabilities
-
-
Procedure:
-
Seed cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.
-
Load the cells with the HPB-based molecular rotor by incubating them with a solution of the rotor for a specific time.
-
Wash the cells to remove any excess, non-internalized rotor.
-
Add compounds from the library to the wells at various concentrations.
-
Incubate for a defined period to allow for compound uptake and cellular response.
-
Measure the fluorescence intensity or fluorescence lifetime in each well using a microplate reader.
-
An increase in fluorescence intensity/lifetime indicates an increase in cellular viscosity, while a decrease suggests a decrease in viscosity.
-
Identify "hits" as compounds that cause a statistically significant change in fluorescence compared to control wells.
-
B. Monitoring Drug-Membrane Interactions
Many drugs exert their effects by interacting with and altering the properties of cell membranes. HPB-based molecular rotors that localize to the lipid bilayer can be used to monitor these interactions by reporting on changes in membrane fluidity (the inverse of viscosity).[6]
Experimental Protocol 5: Assay for Drug-Induced Changes in Membrane Fluidity
-
Materials:
-
Lipid vesicles (e.g., small unilamellar vesicles - SUVs) of a defined composition
-
HPB-based molecular rotor designed to insert into the lipid bilayer
-
Drug candidate
-
Fluorometer
-
-
Procedure:
-
Prepare a suspension of SUVs.
-
Add the lipophilic HPB-based molecular rotor to the SUV suspension and incubate to allow for its incorporation into the lipid membrane.
-
Measure the baseline fluorescence of the rotor-loaded SUVs.
-
Add the drug candidate at various concentrations to the SUV suspension.
-
After an incubation period, measure the fluorescence intensity or lifetime again.
-
A change in fluorescence will indicate that the drug is interacting with the membrane and altering its fluidity.
-
III. Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Monitoring drug–lipid membrane interactions via a molecular rotor probe - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of Hexaphenylbenzene for Enhanced Solubility and Processability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaphenylbenzene (HPB) is a unique aromatic molecule with a propeller-like, three-dimensional structure. This non-planar geometry imparts high thermal stability and unique photophysical properties, making it an attractive scaffold for applications in organic electronics, materials science, and as a core for dendrimers. However, the inherent rigidity and strong intermolecular π-π stacking of the unsubstituted HPB core lead to poor solubility in common organic solvents, significantly hindering its processability and broader application.
Functionalization of the peripheral phenyl rings of the HPB core is a critical strategy to overcome these limitations. By introducing various chemical moieties, it is possible to disrupt intermolecular packing, increase solvent-solute interactions, and thereby enhance solubility and processability. These application notes provide an overview of common functionalization strategies and detailed protocols for the synthesis of soluble HPB derivatives.
Strategies for Enhancing Solubility and Processability
The primary approaches to improving the solubility of this compound involve the introduction of functional groups that either increase the polarity of the molecule, introduce flexible chains that disrupt crystal packing, or both. Key strategies include:
-
Alkylation and Alkoxylation: The introduction of long, flexible alkyl or alkoxy chains onto the phenyl rings increases the conformational entropy and sterically hinders close packing, leading to improved solubility in nonpolar organic solvents.
-
Carboxylation: The addition of carboxylic acid groups significantly increases the polarity of the HPB derivative, enabling solubility in polar organic solvents and even water upon deprotonation to the carboxylate form.
-
Sulfonation: The introduction of sulfonic acid groups is a powerful method to render large aromatic molecules water-soluble.
-
Amination: Incorporating amine functionalities can enhance solubility in organic solvents and provides a reactive handle for further chemical modifications.
-
Polymerization: Incorporating the HPB moiety into a polymer backbone or as a side chain, for example in poly(4'-vinylthis compound), can lead to readily soluble materials.[1]
Data Presentation: Solubility of Functionalized this compound Derivatives
| Functional Group | Derivative Type | Solubility Profile | Solvent(s) | Reference |
| Amine Groups | Amine-substituted HPB | Very Soluble | Toluene, o-dichlorobenzene, benzonitrile, acetone, CH₂Cl₂, CHCl₃, THF | [2] |
| Vinyl Group | Poly(4'-vinylthis compound) | Readily Soluble | Common organic solvents | [1] |
| Carboxylic Acids | Carboxylated HPB | Improved solubility in polar solvents | Heptanoic acid | [1] |
| Unsubstituted | This compound (HPB) | Poorly Soluble/Insoluble | Common organic solvents/Water | [3] |
| Carboxylates | Water-soluble[4]cycloparaphenylene* | 16 mmol L⁻¹ (2.6 g/100 mL) | Water |
*Note:[4]Cycloparaphenylene is a related, highly aromatic cyclic compound, not a this compound derivative. This data is included to illustrate the potential for high water solubility with appropriate functionalization.
Experimental Protocols
The following are detailed protocols for the synthesis of functionalized this compound derivatives.
Protocol 1: Synthesis of Soluble Amine-Functionalized this compound Derivatives
This protocol is adapted from the synthesis of blue-emitting HPB derivatives with excellent solubility in common organic solvents.[2]
Objective: To synthesize a soluble this compound derivative functionalized with amine groups.
Materials:
-
4-Iodotoluene
-
Phenylacetylene
-
Dichlorobis(triphenylphosphine)palladium(II)
-
Copper(I) iodide
-
Triethylamine
-
Tetraphenylcyclopentadienone
-
Diphenyl ether
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Triethyl phosphite
-
Appropriate aromatic aldehydes (e.g., 4-(diphenylamino)benzaldehyde)
-
Sodium hydride
-
Dry tetrahydrofuran (THF)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., hexane, dichloromethane, ethyl acetate)
Workflow Diagram:
Caption: Synthetic workflow for a soluble amine-functionalized this compound.
Procedure:
-
Synthesis of Pentaphenyl(4-methylphenyl)benzene:
-
In a round-bottom flask under an inert atmosphere, combine 4-iodotoluene, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide in triethylamine.
-
Add phenylacetylene dropwise and stir the mixture at 50°C for 1 hour.
-
Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to obtain 1-methyl-4-(phenylethynyl)benzene.
-
In a separate flask, dissolve the obtained 1-methyl-4-(phenylethynyl)benzene and tetraphenylcyclopentadienone in diphenyl ether.
-
Reflux the mixture for 48 hours.
-
After cooling, pour the mixture into ethanol to precipitate the product.
-
Filter and dry the solid to yield pentaphenyl(4-methylphenyl)benzene.
-
-
Bromination and Phosphonation:
-
Dissolve the pentaphenyl(4-methylphenyl)benzene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture to initiate the bromination of the methyl group.
-
After completion, cool the reaction, filter, and remove the solvent.
-
To the crude brominated product, add triethyl phosphite and reflux for 24 hours to form the corresponding phosphonate.
-
Purify the phosphonate intermediate by recrystallization.
-
-
Wittig-Horner Reaction to Introduce Amine Functionality:
-
In a dry flask under an inert atmosphere, suspend sodium hydride in dry THF.
-
Add a solution of the phosphonate intermediate in dry THF dropwise.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add a solution of the desired amine-functionalized aldehyde (e.g., 4-(diphenylamino)benzaldehyde) in dry THF.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the final amine-functionalized this compound derivative by column chromatography.
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and elemental analysis.
-
Assess the solubility by dissolving a known amount of the product in various organic solvents. The resulting compounds are expected to be very soluble in solvents like chloroform, THF, and toluene.[2]
Protocol 2: Sulfonation of a Polycyclic Aromatic Hydrocarbon Core (Adapted for this compound)
This protocol is a general method for the sulfonation of polycyclic aromatic hydrocarbons and should be adapted and optimized for the specific reactivity of this compound.
Objective: To introduce sulfonic acid groups onto the this compound core to enhance water solubility.
Materials:
-
This compound (HPB)
-
Fuming sulfuric acid (oleum, e.g., 20% SO₃) or concentrated sulfuric acid
-
Inert solvent (e.g., nitrobenzene, optional)
-
Ice bath
-
Sodium chloride (NaCl)
-
Standard glassware for organic synthesis
-
Heating mantle
Workflow Diagram:
Caption: General workflow for the sulfonation of this compound.
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the this compound.
-
If using a solvent, add dry nitrobenzene.
-
Cool the flask in an ice bath.
-
-
Sulfonation:
-
Slowly add fuming sulfuric acid (oleum) dropwise to the stirred mixture. Caution: This reaction is highly exothermic. Maintain the temperature below 20°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-100°C and maintain this temperature for several hours. The reaction progress can be monitored by taking small aliquots and analyzing them (e.g., by HPLC after quenching and neutralization). Due to the steric hindrance of HPB, longer reaction times and higher temperatures may be necessary compared to simpler aromatic compounds.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring.
-
The sulfonated product can be precipitated by adding a saturated solution of sodium chloride ("salting out").
-
Collect the precipitate by vacuum filtration and wash it with a cold, saturated NaCl solution.
-
The crude product can be purified by recrystallization from water or an appropriate aqueous solvent mixture.
-
Characterization:
-
Confirm the introduction of sulfonic acid groups using IR spectroscopy (characteristic S=O and S-O stretching bands) and NMR spectroscopy.
-
Assess the water solubility of the sodium salt of the sulfonated this compound.
Protocol 3: Friedel-Crafts Acylation of this compound (Proposed Method)
This is a proposed protocol based on general Friedel-Crafts acylation procedures. Optimization of reaction conditions will be necessary due to the low reactivity and steric hindrance of the this compound core.
Objective: To introduce acyl groups onto the peripheral phenyl rings of this compound to enhance solubility and provide a handle for further functionalization.
Materials:
-
This compound (HPB)
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid (e.g., FeCl₃)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or 1,2-dichloroethane)
-
Ice bath
-
Hydrochloric acid (HCl), dilute
-
Standard glassware for organic synthesis under anhydrous conditions
Workflow Diagram:
Caption: Proposed workflow for the Friedel-Crafts acylation of this compound.
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride in the anhydrous solvent under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
-
Formation of the Acylium Ion:
-
Slowly add the acyl chloride to the stirred suspension of AlCl₃.
-
-
Acylation Reaction:
-
Add a solution or suspension of this compound in the anhydrous solvent to the reaction mixture.
-
The reaction may be very slow at low temperatures. It may be necessary to allow the reaction to warm to room temperature or to heat it for an extended period. The use of a more reactive solvent like nitrobenzene might be required.
-
-
Work-up and Isolation:
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture in an ice bath.
-
Carefully quench the reaction by slowly adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent or another suitable organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the acylated this compound derivative by column chromatography or recrystallization.
-
Characterization:
-
Confirm the structure of the acylated product using ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a characteristic C=O stretch).
-
Evaluate the solubility of the purified product in a range of organic solvents.
Conclusion
The functionalization of this compound is a versatile and powerful approach to overcome its inherent poor solubility and processability. By introducing functional groups such as amines, sulfonic acids, or acyl groups, the properties of the HPB core can be tailored for specific applications in materials science and drug development. The protocols provided herein offer starting points for the synthesis of soluble HPB derivatives, enabling further exploration of this promising molecular scaffold. It is important to note that due to the sterically hindered nature of the this compound core, reaction conditions may require careful optimization to achieve desired conversions and yields.
References
Application Notes and Protocols for Laboratory-Scale Synthesis and Purification of Hexaphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis and purification of hexaphenylbenzene, a sterically crowded and thermally stable aromatic hydrocarbon. The primary synthesis route detailed is the [4+2] Diels-Alder cycloaddition reaction, which is a common and reliable method for obtaining this compound.[1] An alternative, the transition metal-catalyzed trimerization of diphenylacetylene, is also mentioned.[1][2] Purification techniques, including recrystallization and washing, are also described to yield high-purity this compound.
Synthesis of this compound
This compound is most conveniently synthesized via a Diels-Alder reaction between tetraphenylcyclopentadienone (diene) and diphenylacetylene (dienophile).[2][3][4][5] The reaction proceeds through an intermediate adduct which then loses carbon monoxide to form the stable aromatic ring of this compound.[1] High temperatures are required, often necessitating the use of a high-boiling solvent like benzophenone or silicone oil.[6][7]
This protocol is adapted from a procedure found in Organic Syntheses.[6]
Reaction Scheme:
Caption: Diels-Alder synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a 100-mL round-bottomed flask equipped with an air condenser, melt 40 g of benzophenone by heating gently with a free flame.
-
Addition of Reactants: Introduce 8.0 g (0.021 mole) of tetraphenylcyclopentadienone and 8.0 g (0.043 mole) of diphenylacetylene into the molten benzophenone.[6] It is advisable to use a paper cone to add the solids to prevent them from adhering to the neck of the flask.
-
Reaction: Heat the mixture using a microburner to achieve brisk reflux. The temperature of the liquid phase should be approximately 301–303°C.[6]
-
Monitoring the Reaction: The initial deep purple color of the tetraphenylcyclopentadienone will fade to a reddish-brown over 25-30 minutes as carbon monoxide is evolved.[6] Continue heating for about 45 minutes, or until no further color change is observed.
-
Work-up: Remove the heat source and add 8 mL of diphenyl ether to the hot solution to prevent the benzophenone from solidifying upon cooling.
-
Crystallization: Allow the solution to cool to room temperature. The this compound will crystallize out.
-
Isolation: Collect the crystals by vacuum filtration and wash them with benzene to remove the solvent.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 9.4 g (84%) | [6] |
| Melting Point | 454–456°C (sealed capillary) | [6] |
This method offers an alternative high-boiling solvent to benzophenone.
Experimental Protocol:
-
Reaction Setup: In a test tube, combine approximately 100 mg of tetraphenylcyclopentadienone and a molar excess of diphenylacetylene with a high-boiling silicone oil.[7]
-
Reaction: Heat the mixture steadily with a flame for about 15 minutes, or until the characteristic purple color of the diene disappears, indicating the reaction is complete.[3][8]
-
Work-up: Allow the test tube to cool to room temperature.
-
Precipitation: Add approximately 4 mL of hexane and stir to dilute the silicone oil and precipitate the crude product.[7]
-
Isolation: Collect the crude this compound by vacuum filtration using a Hirsch funnel.[7]
Purification of this compound
The crude this compound obtained from the synthesis can be purified by washing with appropriate solvents or by recrystallization.
-
Wash the filter cake of crude this compound with 2 mL of hexane to remove residual silicone oil and unreacted starting materials.[7]
-
Follow this with two washes of 2 mL portions of ice-cold toluene.[7]
-
Dry the purified product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 47.5% (from 0.066 g product) | [8] |
Recrystallization is an effective method for obtaining high-purity this compound.
-
Solvent Selection: Diphenyl ether is a suitable solvent for recrystallization.[6] Use approximately 7 mL of diphenyl ether per gram of crude product.
-
Dissolution: Dissolve the crude this compound in the diphenyl ether by heating.
-
Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a cold solvent like toluene.[9]
Another option for recrystallization involves using triethylene glycol at high temperatures.[6]
Quantitative Data for Recrystallization:
| Parameter | Value | Reference |
| Recovery | 92% | [6] |
Experimental Workflow and Logic
The overall process from synthesis to purification can be visualized as a sequential workflow.
Caption: Workflow for this compound synthesis and purification.
Alternative Synthesis Route: Trimerization of Diphenylacetylene
This compound can also be synthesized through the transition metal-catalyzed cyclotrimerization of diphenylacetylene.[1][2] Catalysts such as bis-(benzonitrile)-palladium chloride or dicobalt octacarbonyl have been used for this purpose.[2][6] This method is particularly useful for producing highly symmetric this compound derivatives.[1]
Concluding Remarks
The Diels-Alder reaction of tetraphenylcyclopentadienone and diphenylacetylene is a robust and high-yielding method for the laboratory-scale synthesis of this compound. The choice of a high-boiling solvent is critical for the success of the reaction. Subsequent purification by washing or recrystallization can yield a product of high purity, as confirmed by its sharp melting point. These protocols provide a solid foundation for researchers requiring this compound for further studies or as a building block in more complex molecular architectures.
References
- 1. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. studypool.com [studypool.com]
- 4. chegg.com [chegg.com]
- 5. Solved The synthesis of this compound is shown below. | Chegg.com [chegg.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Sciencemadness Discussion Board - Hexaphenyl benzene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
The Pivotal Role of Hexaphenylbenzene in Supramolecular Chemistry and Crystal Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hexaphenylbenzene (HPB), a unique propeller-shaped aromatic molecule, has emerged as a cornerstone in the fields of supramolecular chemistry and crystal engineering. Its rigid, non-planar structure, arising from steric hindrance between the six peripheral phenyl rings, prevents efficient packing and self-aggregation, making it an ideal scaffold for constructing complex, functional supramolecular architectures. This document provides detailed application notes and experimental protocols for leveraging HPB and its derivatives in the design of novel materials with applications ranging from host-guest systems and porous materials to advanced optoelectronics.
Core Concepts: The this compound Scaffold
This compound's utility in supramolecular chemistry stems from its distinct structural and electronic properties. The phenyl rings are twisted out of the plane of the central benzene ring, creating a stable, propeller-like conformation. This inherent shape provides a robust and predictable framework for the attachment of functional groups, enabling the rational design of molecules that self-assemble into desired structures.
Applications in Supramolecular Chemistry and Crystal Engineering
The versatility of the HPB core allows for its application in a wide array of fields. By functionalizing the peripheral phenyl rings, researchers can tune the molecule's properties to create materials with specific functions.
Crystal Engineering and Host-Guest Chemistry
The HPB scaffold is an exceptional building block for crystal engineering, enabling the construction of porous crystalline materials capable of encapsulating guest molecules. The strategic placement of functional groups that can participate in non-covalent interactions, such as hydrogen bonding or metal coordination, allows for the formation of predictable and stable supramolecular networks.
| Host Compound | Guest Molecule | Binding Constant (K_a) | Guest Uptake Capacity | Reference |
| Hexakis(4-carboxyphenyl)benzene | Methanol | - | Forms a 2D hexagonal hydrogen-bonded network with triangular cavities | [1] |
| Twelve-armed HPB-ester derivative | Various nonpolar and polar aprotic guests | - | Forms crystalline inclusion complexes | [2] |
| Twelve-armed HPB-amide derivative | Ammonia, Methanol, Dioxane | - | Unprecedented inclusion of ammonia and segregation of guests based on polarity | [2] |
| HPB-1 (with urea functionalities) | Fluoride ion (F⁻) | 0.0417 M⁻¹ | 1:1 binding ratio | [3] |
| HPB-2 (with urea functionalities) | Fluoride ion (F⁻) | 0.982 M⁻¹ | 1:1 binding ratio | [3] |
This protocol describes the synthesis of Hexakis(4-carboxyphenyl)benzene, a versatile building block for constructing hydrogen-bonded networks.
Materials:
-
4,4'-Diethynylbiphenyl
-
Cobalt(II) chloride (CoCl₂)
-
Zinc dust
-
Triphenylphosphine (PPh₃)
-
Anhydrous acetonitrile
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend CoCl₂ (5 mol%) and zinc dust (10 mol%) in anhydrous acetonitrile. Add PPh₃ (10 mol%) and stir the mixture at room temperature for 30 minutes.
-
Cyclotrimerization: To the catalyst mixture, add 4,4'-diethynylbiphenyl (1 equivalent) dissolved in anhydrous acetonitrile. Reflux the reaction mixture for 24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 1 M HCl to quench the reaction and dissolve the excess zinc.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water and then methanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as DMF/water, to yield Hexakis(4-carboxyphenyl)benzene as a crystalline solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Materials:
-
HPB-based host molecule
-
Guest molecule of interest
-
A solvent in which the host is soluble
-
A less polar solvent in which the host is less soluble (for layering)
-
Small vials or test tubes
Procedure (Vapor Diffusion Method):
-
Prepare a saturated or near-saturated solution of the HPB host molecule in a suitable solvent (e.g., chloroform, THF).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a small amount of a more volatile, less polar solvent (the "anti-solvent," e.g., hexane, pentane) to the bottom of the larger container, ensuring it does not mix directly with the host solution.
-
Seal the larger container and leave it undisturbed in a vibration-free location.
-
The anti-solvent will slowly diffuse into the host solution, gradually decreasing the solubility of the host and promoting the slow growth of single crystals.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals suitable for X-ray diffraction analysis.
Caption: Logical relationship of an HPB-based host-guest system.
Porous Organic Polymers (POPs)
The inherent free volume created by the non-planar structure of HPB makes it an excellent building block for the synthesis of porous organic polymers (POPs). These materials exhibit high surface areas and are promising for applications in gas storage and separation.
| Polymer Name | Synthesis Method | BET Surface Area (m²/g) | CO₂ Uptake (wt%) | H₂ Uptake (wt%) | Reference |
| HPOP-1 | Palladium-catalyzed Sonogashira-Hagihara cross-coupling | 1148 | - | 1.5 (at 77 K, 1.13 bar) | [1] |
| HTP-A | Friedel-Crafts reaction | 569 | - | - | [1] |
| HTP-B | Scholl reaction | 914 | 10.3 (at 273 K, 1.0 bar) | 1.09 (at 77 K, 1.0 bar) | [1] |
| HCMP-1 | Buchwald–Hartwig cross-coupling | 430 | 1.7 mmol/g (at 273 K, 1 bar) | - | [1] |
Materials:
-
Hexakis(4-iodophenyl)benzene (monomer A)
-
1,4-Diethynylbenzene (monomer B)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene
-
Triethylamine (TEA)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add hexakis(4-iodophenyl)benzene (1 equivalent), 1,4-diethynylbenzene (3 equivalents), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).
-
Add a mixture of degassed toluene and triethylamine (5:1 v/v) as the solvent.
-
Heat the reaction mixture at 80 °C for 48 hours.
-
After cooling to room temperature, collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with chloroform, methanol, and acetone to remove any unreacted monomers and catalyst residues.
-
Dry the polymer under vacuum at 120 °C for 24 hours to obtain the porous organic polymer.
-
Characterization: The polymer's structure can be confirmed by solid-state ¹³C NMR and FT-IR spectroscopy. The porosity is characterized by N₂ sorption measurements at 77 K to determine the BET surface area and pore size distribution.
Caption: Experimental workflow for the synthesis of an HPB-based POP.
Applications in Materials Science
The unique photophysical and electronic properties of HPB derivatives make them attractive candidates for applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
The rigid and bulky nature of the HPB core can be exploited to design host materials for OLEDs. The propeller shape disrupts intermolecular interactions, which can suppress aggregation-caused quenching and lead to high photoluminescence quantum yields in the solid state.
| Compound | Role in OLED | Max. Emission (nm) (Film) | External Quantum Efficiency (%) | CIE Coordinates (x, y) | Reference |
| 5P-VA | Emitting Layer | 451 | 1.89 | (0.154, 0.196) | [4] |
| 5P-VTPA | Emitting Layer | 461 | 3.59 | (0.150, 0.076) | [4] |
| 5P-DVTPA | Emitting Layer | 458 | 3.34 | (0.148, 0.120) | [4] |
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
HPB-based emitting material
-
Hole injection layer (HIL) material (e.g., 2-TNATA)
-
Hole transport layer (HTL) material (e.g., NPB)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates in an oven and treat with UV-ozone for 10 minutes immediately before use.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers by thermal evaporation:
-
HIL: e.g., 60 nm of 4,4',4''-tris(N-(naphthalen-2-yl)-N-phenylamino)triphenylamine (2-TNATA)
-
HTL: e.g., 15 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Emitting Layer (EML): 35 nm of the this compound derivative
-
ETL: e.g., 20 nm of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)
-
EIL: e.g., 1 nm of lithium fluoride (LiF)
-
Cathode: 100 nm of aluminum (Al)
-
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
Characterization: The electroluminescence spectra, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency of the device are measured using a spectroradiometer and a source meter.
Caption: Layered structure of an OLED incorporating an HPB derivative.
Conclusion and Outlook
This compound and its derivatives continue to be a fertile ground for research in supramolecular chemistry and materials science.[1][5][6] The ability to precisely control the three-dimensional arrangement of matter through the judicious design of HPB-based building blocks opens up exciting possibilities for the creation of novel functional materials. Future research is expected to focus on the development of more complex HPB-based systems with advanced functionalities, such as stimuli-responsive materials, targeted drug delivery systems, and highly efficient energy conversion devices. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of this remarkable molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-based fluorescent probes for the detection of fluoride ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling for Hexaarylbenzene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the challenges associated with steric hindrance in the Suzuki coupling synthesis of hexaarylbenzenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing hexaarylbenzenes via Suzuki coupling?
The synthesis of hexaarylbenzenes using Suzuki coupling is primarily challenged by severe steric hindrance. This steric crowding around the reaction centers leads to several issues:
-
Slow Reaction Rates: The bulky nature of the substrates can significantly slow down the key steps in the catalytic cycle, namely oxidative addition and reductive elimination.
-
Low Yields: Incomplete reactions due to the high activation energy barriers imposed by steric hindrance often result in low product yields.[1]
-
Side Reactions: Undesired side reactions such as dehalogenation (removal of the halide from the aryl halide) and protodeboronation (replacement of the boronic acid group with a hydrogen) can become prominent, further reducing the yield of the desired hexaarylbenzene.[2]
Q2: Which catalyst and ligand systems are most effective for sterically hindered Suzuki couplings?
Standard palladium catalysts with simple phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for synthesizing hexaarylbenzenes.[1] The key to success lies in using specialized ligands that are both bulky and electron-rich. These properties help to stabilize the palladium center and promote the difficult catalytic steps.
Recommended systems include:
-
Buchwald Ligands: Biaryl phosphine ligands such as SPhos, RuPhos, and XPhos are excellent choices for sterically demanding couplings.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are highly effective and offer great stability and activity in these challenging reactions.[3]
-
Specialized Ligands for Extreme Hindrance: For the synthesis of highly substituted biaryls, including hexaarylbenzenes, ligands like AntPhos and BI-DIME have demonstrated superior performance.[4][5]
Q3: How do the base and solvent influence the outcome of the reaction?
The choice of base and solvent is critical and their effects are often intertwined.
-
Bases: A carefully selected base is crucial for the transmetalation step. For sterically hindered couplings, common choices include:
-
Solvents: Anhydrous, non-polar aprotic solvents are generally preferred to avoid unwanted side reactions.
Q4: Are there alternative methods for synthesizing hexaarylbenzenes?
Yes, while Suzuki coupling is a powerful tool, other methods can also be employed for the synthesis of hexaarylbenzenes, especially when trying to achieve specific substitution patterns. These include:
-
Diels-Alder Reactions: A prominent route involves the [4+2] cycloaddition of a tolane and a tetraphenylcyclopentadienone derivative.[6][7]
-
Cyclotrimerization: The cyclotrimerization of symmetric tolanes is another established method.[6][7]
-
Domino Reactions: More recent strategies involve multi-step domino reactions that allow for a controlled, non-statistical synthesis of hexaarylbenzenes with multiple different aryl groups.[6][8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause: Inefficient catalyst system for the sterically demanding substrates.
-
Solution:
-
Switch to a Bulkier Ligand: Replace standard ligands with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1] For extremely hindered systems, consider specialized ligands like AntPhos.[4]
-
Optimize Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst precursor used.[9]
-
Increase Reaction Temperature: Sterically hindered reactions often require higher temperatures (100-140 °C) to overcome the activation energy barrier.[1] Consider using a higher-boiling solvent like xylenes. Microwave irradiation can also be an effective way to rapidly increase the reaction temperature.[1]
-
Issue 2: Significant Side Products (Dehalogenation or Protodeboronation)
-
Possible Cause: Instability of starting materials or suboptimal reaction conditions.
-
Solution:
-
Use More Stable Boron Reagents: Replace boronic acids with more stable derivatives like boronate esters (e.g., pinacol esters) or potassium trifluoroborates to minimize protodeboronation.[2]
-
Careful Selection of Base and Solvent: To suppress dehalogenation, consider switching to a carbonate or phosphate base and using an aprotic solvent.[9]
-
Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxygen-mediated side reactions.[9]
-
Issue 3: Reaction Stalls or is Sluggish
-
Possible Cause: Inactive catalyst or poor reagent quality.
-
Solution:
-
Verify Reagent Purity: Use freshly purchased or purified reagents. Boronic acids can be prone to degradation.[9] Ensure solvents are anhydrous and bases are of high purity.[9]
-
Check Catalyst Activity: Use a fresh batch of palladium precursor and ligand. Phosphine ligands can oxidize over time.[9]
-
Ensure Proper Mixing: Inadequate stirring can lead to localized concentrations of reagents and catalyst decomposition.[9]
-
Data Presentation: Catalyst Systems for Sterically Hindered Suzuki Coupling
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Scope |
| BI-DIME | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 31-95+ | Extremely hindered biaryls, including tetra-ortho-substituted systems.[4] |
| AntPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 70-95+ | Highly effective for sterically demanding aryl-alkyl and aryl-aryl couplings.[4] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | High | Broad scope for hindered biaryl synthesis.[1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | High | Effective for a wide range of sterically hindered substrates.[1] |
| Acenaphthoimidazolylidene (NHC) | Pd(OAc)₂ | t-BuOK | Dioxane | 80 | >99 | Excellent for di-, tri-, and tetra-ortho-substituted biaryls.[3] |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1-5 mol%). Add this mixture to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical sterically hindered Suzuki coupling reaction.
Caption: The Suzuki coupling catalytic cycle, highlighting rate-limiting steps due to steric hindrance.
Caption: A decision tree for troubleshooting low yields in sterically hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four‐Step Domino Reaction Enables Fully Controlled Non‐Statistical Synthesis of Hexaarylbenzene with Six Different Aryl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Diels-Alder Synthesis of Hexaphenylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of hexaphenylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the Diels-Alder synthesis of this compound?
The synthesis involves a [4+2] cycloaddition reaction between tetraphenylcyclopentadienone (tetracyclone), which acts as the diene, and diphenylacetylene, the dienophile. This is followed by a cheletropic extrusion of carbon monoxide from the initial adduct to form the aromatic this compound. The reaction requires high temperatures, typically around 300°C.[1]
Q2: Why are high temperatures required for this reaction?
High temperatures are necessary to overcome the activation energy for the cycloaddition and to facilitate the rapid elimination of carbon monoxide, which drives the reaction to completion.[1][2] Solvents with high boiling points, such as benzophenone or diphenyl ether, are often used to achieve the required reaction temperature.[2]
Q3: Is the dimerization of the diene, tetraphenylcyclopentadienone, a concern?
Unlike the parent compound, cyclopentadienone, which rapidly dimerizes at room temperature, tetraphenylcyclopentadienone is a stable crystalline solid.[3] The steric hindrance provided by the four phenyl groups prevents self-dimerization under normal conditions, so this is not a common side reaction.
Q4: Can the dienophile, diphenylacetylene, undergo side reactions?
Diphenylacetylene can undergo a catalyzed trimerization to form this compound, which is an alternative synthetic route.[2] However, in the absence of a specific catalyst for trimerization, the Diels-Alder pathway with tetraphenylcyclopentadienone is generally the predominant reaction at the temperatures employed.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Observation | Recommended Action |
| Incomplete Reaction | The reaction mixture retains a significant purple or reddish-brown color after the recommended reaction time. | Ensure the reaction temperature is maintained at or above 300°C. Prolong the reaction time and monitor for the disappearance of the characteristic color of tetraphenylcyclopentadienone. |
| Impure Starting Materials | Difficulty in achieving the expected yield despite appropriate reaction conditions. | Purify the starting materials, tetraphenylcyclopentadienone and diphenylacetylene, prior to the reaction. Impurities can interfere with the reaction. |
| Sub-optimal Stoichiometry | Consistently low yield. | While a 1:1 molar ratio is theoretically required, using a slight excess of the dienophile, diphenylacetylene, can help drive the reaction to completion. |
| Side Reactions | The crude product is off-white, yellow, or brown, suggesting the presence of byproducts. | The primary cause of colored impurities is the thermal oxidation of tetraphenylcyclopentadienone. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction. |
| Loss during Work-up | Low yield of isolated product after purification. | This compound has low solubility in many common organic solvents. Ensure the complete transfer of the product during filtration and washing steps. Minimize the volume of solvent used for washing to prevent product loss. |
Issue 2: Discolored Product (Off-white, Yellow, or Brown)
Primary Cause: Thermal Oxidation of Tetraphenylcyclopentadienone
At the high temperatures required for the synthesis, the diene, tetraphenylcyclopentadienone, can react with any oxygen present in the reaction vessel.[4][5] This is a significant side reaction that leads to the formation of colored byproducts and a reduction in the yield of the desired this compound.
Key Byproducts of Thermal Oxidation:
-
(Z)-1,2-dibenzoyl-1,2-diphenylethene
-
Tetraphenyl-α-pyrone
These byproducts are often yellow or brownish and can be difficult to separate from the final product due to their aromatic nature and potentially similar solubilities in some solvents.
Quantitative Impact of Thermal Oxidation
The following table summarizes the extent of thermal oxidation of tetraphenylcyclopentadienone in diphenyl ether when heated in the presence of air.
| Reactant | Conditions | (Z)-1,2-dibenzoyl-1,2-diphenylethene Yield | Tetraphenyl-α-pyrone Yield | Remaining Starting Material |
| Tetraphenylcyclopentadienone | 135°C, 36h, in air | 27% | 24% | 49% |
Data from ResearchGate.[5]
Troubleshooting Steps for Discolored Product:
-
Inert Atmosphere: The most effective way to prevent thermal oxidation is to conduct the reaction under a continuous flow of an inert gas such as nitrogen or argon. This requires a reaction setup that allows for the purging of air before heating and maintaining a positive pressure of the inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Purification: If a discolored product is obtained, purification by recrystallization from a high-boiling solvent like diphenyl ether may be effective.[2] Column chromatography can also be employed, but the low solubility of this compound can make this challenging.
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
This protocol is adapted from established literature procedures.[2]
Materials:
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Tetraphenylcyclopentadienone (tetracyclone)
-
Diphenylacetylene
-
Benzophenone (solvent)
-
Diphenyl ether (for work-up)
-
Benzene (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine tetraphenylcyclopentadienone and a slight molar excess of diphenylacetylene.
-
Add benzophenone as the solvent.
-
Heat the mixture to reflux (approximately 300-303°C). The initial dark purple color of the solution will gradually fade to a reddish-brown as carbon monoxide evolves.
-
Continue heating at reflux for approximately 45 minutes, or until the color change ceases.
-
Remove the heat source and carefully add a small amount of diphenyl ether to the hot solution. This will prevent the benzophenone from solidifying upon cooling.
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Allow the solution to cool to room temperature, during which time this compound will crystallize.
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Collect the crystals by vacuum filtration.
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Wash the collected crystals with benzene to remove the solvent and any soluble impurities.
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Dry the purified this compound.
Visualizations
Reaction Pathway and Side Reaction
The following diagram illustrates the intended Diels-Alder reaction pathway for the synthesis of this compound and the competing thermal oxidation side reaction of tetraphenylcyclopentadienone.
Caption: Main reaction pathway for this compound synthesis and the competing thermal oxidation side reaction.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose the cause of low product yield.
Caption: A step-by-step workflow to diagnose and resolve low yields in this compound synthesis.
References
Optimizing solvent choice for high-temperature Diels-Alder reactions
Welcome to the technical support center for optimizing high-temperature Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during high-temperature Diels-Alder reactions, with a focus on the impact of solvent choice.
Question: Why am I observing low to no product yield?
Answer: Low or no yield in a high-temperature Diels-Alder reaction can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include reaction conditions, reagent quality, and the possibility of competing side reactions.
Troubleshooting Workflow for Low Yield
Below is a workflow to diagnose potential causes of low product yield.
Caption: Troubleshooting workflow for low product yield.
-
Reagent Quality :
-
Diene Purity : Ensure the diene is pure. Dienes like cyclopentadiene are prone to dimerization and should be freshly "cracked" from the dimer before use.[1]
-
Dienophile Purity : Verify the purity of the dienophile, as impurities can inhibit the reaction.[1]
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Solvent Purity : Use dry, high-purity solvents. Moisture can be particularly detrimental if using Lewis acid catalysts.[1]
-
-
Reaction Conditions :
-
Temperature : The reaction may require high temperatures to overcome the activation energy.[2] However, excessively high temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction.[1][2] This is a critical parameter to optimize. The exo product, which is often more thermodynamically stable, may be favored at higher temperatures where the reaction is reversible.[2][3]
-
Reaction Time : Some reactions are inherently slow and require extended periods at high temperatures. Monitor the reaction's progress using techniques like TLC or GC-MS to determine the optimal duration.[1][2]
-
Concentration : Low reactant concentrations can lead to slow reaction rates. Consider increasing the concentration if possible.[1]
-
-
Side Reactions :
-
Retro-Diels-Alder : At high temperatures, the equilibrium can shift back towards the starting materials.[1][4] If the desired product is the kinetically favored one (often the endo isomer), it is crucial to avoid prolonged heating at very high temperatures.[2][3]
-
Polymerization : Reactive dienes can undergo self-polymerization. This can sometimes be mitigated by using freshly prepared reagents and carefully controlling the temperature.[1]
-
Question: How do I choose the optimal high-boiling solvent?
Answer: The ideal solvent must have a sufficiently high boiling point to achieve the required reaction temperature. Beyond that, its polarity can significantly influence reaction rate and selectivity. Nonpolar solvents are common starting points, but polar solvents can offer advantages in certain cases.
Solvent Properties for High-Temperature Diels-Alder Reactions
| Solvent | Boiling Point (°C) | Polarity (Qualitative) | Common Applications & Notes |
| Xylene (isomers) | 138 - 144 | Nonpolar | A very common and effective solvent for thermal Diels-Alder reactions requiring high temperatures.[1][5][6] |
| Toluene | 111 | Nonpolar | Good for reactions needing moderate-to-high temperatures. Often used as a starting point.[1][7] |
| Mesitylene | 165 | Nonpolar | Useful for reactions requiring even higher temperatures than xylene can provide. |
| Decalin | 187 - 195 | Nonpolar | Suitable for very high-temperature reactions. |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | Polar solvents can sometimes accelerate reaction rates.[8] |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | High boiling point and very polar. Can influence selectivity and reaction rates.[4][9] |
| Ethylene Glycol | 197 | Polar Protic | High boiling point; its polarity and hydrogen-bonding ability can enhance rates for some reactions.[8] |
Solvent Selection Logic
The following decision tree can guide your solvent selection process.
Caption: Decision tree for initial solvent selection.
Question: My reaction is giving a mixture of endo and exo products. How can I improve the selectivity?
Answer: The ratio of endo to exo products is governed by kinetic versus thermodynamic control.[3] Temperature and solvent choice are your primary tools for adjusting this ratio.
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Kinetic Control (Favors Endo) : The endo product is often formed faster and is considered the kinetic product.[2] To favor it, use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Shorter reaction times are also preferable.
-
Thermodynamic Control (Favors Exo) : The exo product is typically more sterically stable and is the thermodynamic product.[2] At higher temperatures, the Diels-Alder reaction can become reversible.[3] This equilibrium allows the initial kinetic product to revert to the starting materials and then reform as the more stable thermodynamic product. To favor the exo isomer, use higher temperatures and longer reaction times.
The polarity of the solvent can also influence selectivity.[1] In some cases, polar solvents may enhance selectivity for one isomer over another.[10] It is often necessary to screen a few solvents to find the optimal conditions for a particular reaction.
Relationship Between Temperature, Control, and Selectivity
Caption: Influence of temperature on reaction control.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a high-temperature Diels-Alder reaction? A1: A reliable starting point is to react the diene and dienophile in a 1:1 or 1.1:1 ratio in xylene, refluxing the mixture (approx. 140°C) for 12-24 hours.[1] Monitor the reaction by TLC or GC-MS.
Q2: What is the retro-Diels-Alder reaction and why is it a problem? A2: The retro-Diels-Alder reaction is the reverse of the forward reaction, where the product decomposes back into the starting diene and dienophile.[4] It is favored at high temperatures and can significantly reduce the yield of the desired product by establishing an unfavorable equilibrium.[1][3]
Q3: Can microwave heating be used for these reactions? A3: Yes, microwave heating can be very effective. It allows for rapid heating to high temperatures, which can significantly reduce reaction times.[7] This method works well even in solvents with low polarity, like toluene, because the reactants themselves can often absorb microwave energy.[7] Optimization of time and temperature is crucial to maximize yield and avoid decomposition.[11]
Q4: Does solvent polarity always increase the reaction rate? A4: Not always. While there are notable examples where polar solvents like water dramatically accelerate Diels-Alder reactions, this effect is not universal.[8] Some studies have shown that for certain substrates, non-polar solvents result in faster reaction rates, while polar solvents may offer better selectivity.[10] The effect is dependent on the specific diene and dienophile involved.
Q5: How can I minimize diene polymerization? A5: Polymerization is a common side reaction for reactive dienes.[1] To minimize it, always use a freshly purified or "cracked" diene. Additionally, adding the diene slowly to a hot solution of the dienophile can help ensure it reacts in the desired cycloaddition rather than with itself.
Experimental Protocols
General Protocol for a High-Temperature Diels-Alder Reaction in Xylene
-
Reagent Setup : To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the dienophile (1.0 eq) and anthracene (1.05 eq).[6]
-
Solvent Addition : Add dry xylene to the flask to achieve a concentration of approximately 0.2-0.5 M.[6]
-
Reaction : Heat the reaction mixture to reflux (approx. 140°C) with vigorous stirring.[1]
-
Monitoring : Monitor the progress of the reaction by TLC or GC-MS, observing the disappearance of the limiting starting material. Reaction times can range from a few hours to over 24 hours.[1]
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize upon cooling.
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Isolation : If crystallization occurs, collect the product by vacuum filtration. If not, remove the xylene under reduced pressure (rotary evaporation).
-
Purification : The crude product can be purified by recrystallization or column chromatography on silica gel.[1][6]
Protocol for Solvent Screening
-
Setup : Prepare several small-scale reactions in parallel using vials suitable for high-temperature heating blocks or a parallel synthesizer.
-
Reagents : To each vial, add the diene (1.0 eq) and dienophile (1.0 eq).
-
Solvents : To each vial, add a different high-boiling solvent (e.g., toluene, xylene, DMF, DMSO) to achieve the same reactant concentration in each.
-
Reaction : Heat all vials to the same temperature (e.g., 130°C) for a set amount of time (e.g., 8 hours). Ensure consistent stirring.
-
Analysis : After cooling, take an aliquot from each reaction mixture. Dilute and analyze by a quantitative method like GC-MS or HPLC to determine the conversion to product and the ratio of any isomers formed.
-
Optimization : Based on the results, select the solvent that provides the best combination of yield and selectivity for further optimization of temperature and reaction time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Solved Xylene is an ideal solvent for Diels-Alder reactions, | Chegg.com [chegg.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. cem.de [cem.de]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Purification techniques for removing byproducts from hexaphenylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of hexaphenylbenzene synthesized via the Diels-Alder reaction of tetraphenylcyclopentadienone and diphenylacetylene.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts and impurities in this compound synthesis?
The primary impurities encountered during the synthesis of this compound are typically unreacted starting materials and the high-boiling point solvent used in the reaction. The crude product is often colored, indicating the presence of byproducts.
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Unreacted Starting Materials: Tetraphenylcyclopentadienone (which is dark purple) and diphenylacetylene may remain if the reaction does not go to completion.[1][2][3]
-
High-Boiling Solvents: Solvents such as benzophenone or silicone oil, which are used to achieve the high temperatures required for the reaction, are common impurities in the crude product.[1][2][4] Diphenyl ether may also be present as it is sometimes used as a solvent or for recrystallization.[1]
-
Colored Impurities: The crude product often appears as a tan or brown solid, while pure this compound is a colorless or white crystalline solid.[1][2] These color impurities may arise from side reactions or thermal decomposition at the high reaction temperatures. Overheating the reaction mixture can lead to charring.[5]
Q2: My crude this compound is a brown/tan solid. How do I decolorize it?
The discoloration of the crude product is a common issue and points to the presence of residual solvent and other colored byproducts. A multi-step purification approach is generally effective:
-
Washing: Begin by thoroughly washing the crude product with a suitable solvent to remove the high-boiling reaction solvent (e.g., benzophenone or silicone oil). Solvents like benzene, hexane, or toluene are effective for this purpose.[1][2]
-
Recrystallization: After washing, recrystallization is a powerful technique for removing remaining impurities and improving the color. Diphenyl ether is a recommended solvent for the recrystallization of this compound.[1]
-
Activated Charcoal: If recrystallization alone does not yield a colorless product, you can try treating a solution of the crude product with activated charcoal before the hot filtration step in the recrystallization process. Activated charcoal can adsorb colored impurities.
Q3: What is the expected melting point of pure this compound, and why is it a good indicator of purity?
Pure this compound has a high melting point, typically in the range of 454–456 °C.[1][4] A sharp melting point within this range is a strong indication of high purity. Impurities tend to lower and broaden the melting point range. A melting point that is significantly lower or melts over a wide range suggests the presence of residual starting materials, solvent, or other byproducts.
Q4: Can I use column chromatography to purify this compound?
Q5: Is sublimation a suitable purification technique for this compound?
Sublimation is an excellent purification method for this compound, particularly for achieving very high purity.[6] This technique is well-suited for organic solids that have a high melting point and are poorly soluble, as it avoids the use of solvents.[7] Sublimation involves heating the solid under reduced pressure, causing it to transition directly into a gas, which then crystallizes on a cooled surface, leaving non-volatile impurities behind.[5][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction. | Ensure the reaction is heated at a sufficiently high temperature (around 300 °C) for an adequate amount of time (until the purple color of tetraphenylcyclopentadienone disappears).[1] Using a slight excess of the dienophile (diphenylacetylene) can also help drive the reaction to completion.[2] |
| Product is an Oil or Fails to Crystallize | Presence of a large amount of solvent impurity (e.g., benzophenone, silicone oil). | Thoroughly wash the crude product with a solvent in which this compound is insoluble but the impurity is soluble (e.g., hexane for silicone oil, benzene for benzophenone).[1][2] |
| Yellowish Tinge in the Final Product | Co-crystallization of colored impurities. | Try recrystallization from a different solvent system. If that fails, dissolve the product in a suitable solvent, treat with activated charcoal, and filter before recrystallization. |
| Broad Melting Point Range | Presence of impurities. | The product requires further purification. Consider a second recrystallization or purification by sublimation for higher purity. |
| Difficulty Filtering the Product | Very fine crystals. | Allow the recrystallization solution to cool more slowly to encourage the growth of larger crystals. |
Experimental Protocols
Protocol 1: Purification by Washing and Recrystallization
This protocol is adapted from the procedure reported in Organic Syntheses.[1]
-
Washing:
-
Collect the crude this compound product by vacuum filtration.
-
In the filter funnel, wash the solid thoroughly with benzene to remove the brown, high-boiling solvent (e.g., benzophenone and diphenyl ether).
-
Continue washing until the filtrate is colorless.
-
-
Recrystallization:
-
Transfer the washed this compound to a suitable flask.
-
For every gram of product, add approximately 7 mL of diphenyl ether.
-
Heat the mixture with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Collect the colorless crystalline plates by vacuum filtration.
-
Wash the crystals with a small amount of a volatile solvent like hexane or toluene to remove any residual diphenyl ether.
-
Dry the purified this compound, preferably under vacuum.
-
Protocol 2: Purification by Column Chromatography (Starting Point)
This is a suggested starting point for developing a column chromatography method, based on protocols for similar compounds.[3]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/dichloromethane mixture).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent in which it is soluble (e.g., dichloromethane or toluene). If solubility is an issue, create a dry-load by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane or petroleum spirits). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., dichloromethane) to the eluent.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.
Protocol 3: Purification by Sublimation
This is a general procedure for vacuum sublimation that can be adapted for this compound.[5]
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Apparatus Setup: Place the crude, dry this compound in the bottom of a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system. A good vacuum is essential for sublimation at a lower temperature.
-
Cooling: Fill the cold finger of the apparatus with a coolant, such as cold water or a dry ice/acetone slurry.
-
Heating: Gently heat the bottom of the apparatus containing the crude product using a heating mantle or oil bath.
-
Sublimation and Deposition: The this compound will sublime and deposit as pure crystals on the cold finger.
-
Product Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape off the purified crystalline product.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Recovery | Purity Achieved | Advantages | Disadvantages |
| Washing | High | Low to Moderate | Simple, quick, good for removing bulk solvent impurities. | Insufficient for removing co-crystallized or structurally similar byproducts. |
| Recrystallization | 80-95% | Moderate to High | Effective for removing most common impurities; scalable. | Requires finding a suitable solvent; potential for product loss in the mother liquor. |
| Column Chromatography | 50-80% | High | Can separate closely related compounds. | Can be time-consuming and require large volumes of solvent; low solubility of this compound can be a challenge. |
| Sublimation | >90% | Very High | Yields very pure product; solvent-free. | Requires specialized equipment; not suitable for thermally unstable compounds; can be slow for larger quantities. |
Table 2: HPLC Conditions for Purity Analysis of this compound and Derivatives (Based on a method for hydrogenated this compound products[9])
| Parameter | Condition |
| Column | Gemini 5 µm C6-Phenyl |
| Mobile Phase | Gradient elution from tetrahydrofuran/acetonitrile (5%/95%) to 100% tetrahydrofuran |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis |
| Temperature | Ambient |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. This compound | C42H30 | CID 70432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Hexaphenyl benzene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium-Catalyzed Cyclotrimerization of Alkynes
Here is a technical support center for improving the yield of palladium-catalyzed cyclotrimerization of alkynes.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed [2+2+2] cyclotrimerization reactions of alkynes for the synthesis of substituted benzenes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the palladium-catalyzed cyclotrimerization of alkynes?
A1: The generally accepted mechanism involves a Pd(0) active catalyst. The key steps are:
-
Oxidative Coupling: Two alkyne molecules coordinate to the Pd(0) center and undergo oxidative coupling to form a palladacyclopentadiene intermediate.
-
Third Alkyne Insertion: A third alkyne molecule coordinates to the palladium center and inserts into a Pd-C bond of the metallacycle, forming a pallacycloheptatriene intermediate.
-
Reductive Elimination: The pallacycloheptatriene intermediate undergoes reductive elimination to release the substituted benzene product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Q2: My reaction yield is very low. What are the most common initial troubleshooting steps?
A2: Low yield is a frequent issue. A systematic approach to troubleshooting is crucial. Start by verifying the fundamentals of your reaction setup before moving to more complex parameter optimization.
Troubleshooting Guide
Problem 1: Low or No Conversion to the Desired Trimer
-
Possible Cause: Inactive Catalyst
-
Solution: The active catalyst is typically a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂, it may not be reducing effectively in situ. Some solvents, like DMF, can assist in the reduction of Pd(II) to Pd(0).[2] Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or [Pd₂(dba)₃]. Also, ensure your phosphine ligands have not been oxidized; use fresh or properly stored ligands.[3]
-
-
Possible Cause: Inappropriate Solvent
-
Solution: The choice of solvent is critical and can dramatically affect the yield.[2][4] For some catalytic systems, non-coordinating solvents like toluene or 1,2-dichloroethane (DCE) are effective.[5][6] In other cases, polar aprotic solvents may be required. Screen a range of solvents to find the optimal one for your specific substrate and catalyst system.
-
-
Possible Cause: Incorrect Temperature
-
Solution: Temperature influences both reaction rate and selectivity.[7] While higher temperatures can increase the rate, they can also lead to catalyst decomposition or increased side product formation. If the reaction is sluggish, try incrementally increasing the temperature (e.g., from 80°C to 100°C).[6][8] Conversely, if side products are an issue, lowering the temperature may improve selectivity.
-
Problem 2: Significant Formation of Side Products (e.g., Dimers, Enynes, Polymers)
-
Possible Cause: Unfavorable Reaction Kinetics
-
Solution: The formation of linear dimers (enynes) or polymers often competes with the desired [2+2+2] cycloaddition.[9] This can be influenced by substrate concentration and the rate of addition. Try adding the third, most reactive alkyne slowly to the reaction mixture to favor the cross-cyclotrimerization over homocyclotrimerization or dimerization.
-
-
Possible Cause: Ligand Choice
-
Solution: The steric and electronic properties of the ligand play a major role in controlling the reaction pathway.[10] Bulky, electron-rich phosphine ligands can often promote the desired cyclotrimerization and suppress side reactions.[11][12] N-heterocyclic carbene (NHC) ligands have also emerged as effective alternatives due to their strong σ-donating properties.[13] Experiment with different classes of ligands to improve selectivity.
-
Problem 3: Poor Regioselectivity with Unsymmetrical Alkynes
-
Possible Cause: Lack of Steric or Electronic Differentiation
-
Solution: Achieving high regioselectivity when coupling three different unsymmetrical alkynes is a significant challenge. The outcome is governed by the subtle steric and electronic differences between the substrates during the oxidative coupling and insertion steps.[14]
-
Strategies to Improve Regioselectivity:
-
Use a Tethered Diyne: Intramolecular cyclization of a diyne with a third alkyne often provides better regiocontrol.[15]
-
Maximize Substrate Differences: Employ alkynes with significantly different steric bulk or electronic properties (e.g., one electron-rich, one electron-poor).
-
Ligand Control: Certain ligands can create a more sterically demanding environment around the palladium center, influencing how the alkynes approach and couple.[16]
-
-
Data on Optimizing Reaction Conditions
The selection of catalyst, ligand, and solvent is critical for maximizing yield. The following tables summarize data from various studies.
Table 1: Effect of Palladium Catalyst and Ligand on Yield (Based on a model reaction between 1-benzylcyclopropan-1-ol and 1,4-diphenylbuta-1,3-diyne)
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | PdCl₂ (10) | - | Toluene | 100 | N.D. | [6][8] |
| 2 | Pd(dba)₂ (10) | - | Toluene | 100 | 19 | [6][8] |
| 3 | Pd(PPh₃)₄ (10) | - | Toluene | 100 | 56 | [6][8] |
| 4 | Pd(PPh₃)₄ (10) | P(tBu)₃·HBF₄ (20) | Toluene | 100 | 77 | [8] |
| 5 | Pd(PPh₃)₄ (10) | PCy₃ (20) | Toluene | 100 | 89 | [8] |
N.D. = Not Detected
Table 2: Effect of Solvent on Yield (Based on a model reaction using Pd(PPh₃)₄ as the catalyst)
| Entry | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Toluene | 100 | 56 | [6][8] |
| 2 | Tetrahydrofuran (THF) | 100 | N.D. | [6][8] |
| 3 | Acetonitrile (MeCN) | 100 | N.D. | [6][8] |
| 4 | Dimethylformamide (DMF) | 100 | N.D. | [6][8] |
N.D. = Not Detected
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyclotrimerization of an Aryl Acetylene
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., PdCl₂)
-
Ligand (e.g., Xantphos)
-
Aryl acetylene substrate
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., PdCl₂, 5 mol%) and the ligand (e.g., Xantphos, 6 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,2-dichloroethane (DCE) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for complex formation.
-
Substrate Addition: Add the alkyne substrate(s) to the reaction mixture. If using multiple alkynes, they can be added sequentially or as a mixture, depending on the desired selectivity.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70°C) and monitor the reaction progress by TLC or GC-MS.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzene.
Disclaimer: This guide provides general advice and information based on published literature. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Preventing retro-Diels-Alder reaction in hexaphenylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing hexaphenylbenzene via the Diels-Alder reaction, with a focus on preventing the undesired retro-Diels-Alder side reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient temperature or reaction time. The high temperatures required for the forward Diels-Alder reaction can also favor the retro-Diels-Alder reaction, leading to an equilibrium with significant amounts of starting material.[1] 2. Suboptimal Solvent: Poor heat transfer in the reaction mixture can prevent the reaction from proceeding efficiently.[2] | 1. Optimize Reaction Conditions: Ensure the reaction temperature is maintained around 300°C.[2][3] Monitor the reaction progress by observing the color change from purple (tetraphenylcyclopentadienone) to reddish-brown and then to a lighter tan color, which indicates the consumption of the starting material.[2][4] An extended reaction time of around 45 minutes is often necessary.[2] 2. Use a High-Boiling Solvent: Solvents such as benzophenone or high-boiling silicone oil are recommended to ensure uniform heating and efficient heat transfer.[2][5] The use of a solvent is particularly crucial for larger-scale reactions.[2] |
| Product Contaminated with Starting Materials | 1. Unfavorable Equilibrium: At the reaction temperature, the retro-Diels-Alder reaction can lead to the presence of starting materials (tetraphenylcyclopentadienone and diphenylacetylene) in the final product mixture.[1] 2. Insufficient Dienophile: An inadequate amount of the dienophile (diphenylacetylene) can result in unreacted diene (tetraphenylcyclopentadienone). | 1. Drive the Reaction Forward: The forward Diels-Alder reaction in this synthesis is favored by the extrusion of carbon monoxide, a gaseous byproduct.[3][6] Ensuring proper ventilation for the removal of CO can help shift the equilibrium towards the product. The reaction is generally considered irreversible due to this loss of CO.[4] 2. Use Excess Dienophile: Employing an excess of diphenylacetylene can help drive the reaction to completion and ensure all the tetraphenylcyclopentadienone is consumed.[5] A molar ratio of approximately 2:1 of diphenylacetylene to tetraphenylcyclopentadienone has been shown to be effective.[2] |
| Solidification of Reaction Mixture | High Melting Point of Solvent: Benzophenone, a common solvent for this reaction, has a relatively high melting point and can solidify upon cooling, making product isolation difficult.[2] | Addition of a Co-solvent: After the reaction is complete, the addition of a small amount of diphenyl ether can lower the melting point of the benzophenone solvent system, preventing it from solidifying at room temperature and facilitating the crystallization and isolation of the this compound product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of high temperature in the synthesis of this compound?
A1: High temperatures, typically around 300°C, are necessary to provide the activation energy for the Diels-Alder reaction between tetraphenylcyclopentadienone and diphenylacetylene.[2][3] This reaction involves the formation of a transient intermediate which then undergoes a cheletropic extrusion of carbon monoxide to yield the aromatic this compound.[3][6]
Q2: How does the retro-Diels-Alder reaction affect the synthesis?
A2: The Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder reaction.[1][7] High temperatures favor the retro-Diels-Alder reaction because it is entropically favorable (one molecule breaks into two).[1] However, in the synthesis of this compound, the forward reaction is strongly favored by the irreversible loss of carbon monoxide gas.[4] This crucial step drives the overall reaction towards the formation of the stable aromatic product, effectively minimizing the impact of the retro-Diels-Alder reaction.
Q3: Why is a solvent necessary for this reaction on a larger scale?
A3: While the reaction can be performed neat (without solvent) on a very small scale, it is unsatisfactory for larger preparations due to the high melting point of the product and poor heat transfer within the solid mixture.[2][4] A high-boiling solvent like benzophenone or silicone oil ensures uniform temperature distribution, facilitating a complete and efficient reaction.[2][5]
Q4: What are the key starting materials for the synthesis of this compound?
A4: The primary starting materials are tetraphenylcyclopentadienone (the diene) and diphenylacetylene (the dienophile).[2][8] Tetraphenylcyclopentadienone itself can be synthesized via a base-catalyzed aldol condensation of benzil and dibenzyl ketone.[8][9]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[2]
Materials:
-
Tetraphenylcyclopentadienone
-
Diphenylacetylene
-
Benzophenone
-
Diphenyl ether
-
Benzene (for washing)
Procedure:
-
In a 100-mL round-bottomed flask, melt 40 g of benzophenone over a gentle flame.
-
Introduce 8.0 g of tetraphenylcyclopentadienone and 8.0 g of diphenylacetylene into the molten benzophenone.
-
Attach an air condenser and heat the mixture to a brisk reflux (liquid phase temperature of 301–303°C).
-
Observe the color change of the solution. The initial purple color should fade to a reddish-brown within 25-30 minutes.
-
Continue refluxing for approximately 45 minutes, or until no further lightening of the color is observed. This indicates the evolution of carbon monoxide is complete.
-
Remove the heat source and add 8 mL of diphenyl ether to the hot solution to prevent the solidification of benzophenone upon cooling.
-
Allow the solution to cool to room temperature to allow for the crystallization of the product.
-
Collect the crystals by filtration and wash them with benzene to remove the solvent.
-
The expected yield of colorless plates of this compound is approximately 84%.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the relationship between the desired Diels-Alder reaction pathway and the competing retro-Diels-Alder reaction in the synthesis of this compound.
Caption: Synthesis of this compound via Diels-Alder reaction.
References
- 1. Video: Diels–Alder vs Retro-Diels–Alder Reaction: Thermodynamic Factors [jove.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 7. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 9. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Characterization of Insoluble Hexaphenylbenzene Derivatives
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the characterization of insoluble hexaphenylbenzene (HPB) and its derivatives. Due to their rigid, propeller-shaped structure, HPB derivatives often exhibit high thermal stability and extremely low solubility in common organic solvents, making analysis by conventional methods difficult.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives so difficult to dissolve?
A1: The insolubility of this compound derivatives stems from their unique molecular structure. The propeller-like arrangement of the six peripheral phenyl rings leads to a rigid, non-planar geometry.[4] While this shape can reduce intermolecular π-π stacking and self-aggregation compared to planar molecules, strong C-H···π interactions and efficient crystal packing can still lead to very stable solid-state forms that are difficult to break down with solvents.[3][5]
Q2: What are the primary characterization techniques for insoluble aromatic compounds like HPB derivatives?
A2: For highly insoluble compounds, solid-state characterization techniques are essential. The most common and effective methods include:
-
Thermal Analysis (TGA/DSC): To determine thermal stability, decomposition temperatures, and phase transitions.[6]
-
Solid-State NMR (ssNMR): To obtain structural information without dissolving the sample.[1]
-
Powder X-Ray Diffraction (PXRD): To analyze the crystallinity and packing of the material.[1]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Specialized solvent-free sample preparation methods can be used for mass determination.[7]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups present in the molecule.[2]
Q3: Is it possible to modify my HPB derivative to improve its solubility for easier characterization?
A3: Yes, molecular engineering can improve solubility. The introduction of flexible alkyl or alkoxy chains, or other functional groups, on the peripheral phenyl rings can disrupt crystal packing and enhance solubility.[3][8] For example, hexakis(4-alkoxyphenyl)benzenes have shown improved solubility and the formation of liquid crystalline phases.[1] Another approach is the synthesis of dendrimers using an HPB core, which can result in water-soluble derivatives.[9]
Troubleshooting Characterization by Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My compound is completely insoluble in standard deuterated solvents (CDCl₃, Acetone-d₆). I cannot acquire a ¹H or ¹³C NMR spectrum. What are my options?
A: You have two primary pathways: attempting high-temperature dissolution or moving to a solid-state technique.
-
High-Temperature NMR & Alternative Solvents: Some HPB derivatives, particularly those with hydroxy groups, may dissolve in highly polar aprotic solvents like DMSO-d₆.[8] Running the NMR experiment at an elevated temperature can sometimes increase solubility enough to obtain a spectrum. However, be cautious of potential sample degradation at high temperatures.
-
Solid-State NMR (ssNMR): This is the most reliable option for truly insoluble compounds. Solid-state ¹³C NMR can provide valuable structural information, confirming the presence of expected carbon environments. This technique was successfully used to characterize microporous polymers derived from HPB monomers.[1]
Mass Spectrometry (MS)
Q: My sample will not co-crystallize with the matrix using standard MALDI-TOF MS preparation methods because it won't dissolve. How can I determine its mass?
A: A solvent-free sample preparation method is highly effective for insoluble aromatic compounds.[7]
-
Problem: Conventional MALDI sample preparation requires both the analyte and the matrix to be dissolved in a common solvent, which is not possible for insoluble HPB derivatives.[7]
-
Solution: Mechanically mix the solid analyte powder directly with the solid matrix material (e.g., 7,7,8,8-tetracyanoquinodimethane). This solvent-free process allows for successful desorption and ionization, enabling the characterization of insoluble, high molecular weight compounds.[7]
-
Alternative: For some derivatives, Fast Atom Bombardment (FAB) or field desorption ionization techniques may also be viable.
Thermal Analysis (TGA/DSC)
Q: My HPB derivative shows no melting point in the DSC analysis, only decomposition at a very high temperature in the TGA. Is this normal?
A: Yes, this is a common characteristic of highly rigid and stable HPB derivatives.
-
Interpretation: The absence of a melting peak before decomposition signifies high thermal stability. For example, some cyclodehydrogenated HPB derivatives show no thermal transitions up to 500 °C in DSC analysis.[2]
-
Utility: The TGA curve is crucial for establishing the upper temperature limit for processing or applications. The onset of weight loss provides the decomposition temperature (Tdecomp). DSC is still useful for identifying other potential solid-state phase transitions that might occur at temperatures below decomposition.[6][10]
Quantitative Data Summary
Table 1: Solubility of Selected this compound Derivatives
| Compound Name | Structure Feature | Soluble In | Insoluble In | Reference |
|---|---|---|---|---|
| HPB-OMe(1) | Methoxy groups | 1,4-dioxane, THF, DMF, DMSO, Chloroform, Dichloromethane | - | [8] |
| HPB-OH(1) | Hydroxy groups | DMF, DMSO | Dichloromethane, Chloroform | [8] |
| HPB-OH(2) | Hydroxy & Methyl groups | DMF, DMSO | Dichloromethane, Chloroform | [8] |
| Dibromo-HBC | Fused ring system | (Too low for NMR) | Common organic solvents |[2] |
Table 2: Example Thermal Properties of Insoluble HPB Derivatives
| Derivative Description | DSC Result | TGA Result (5% mass loss) | Reference |
|---|---|---|---|
| Dibromo-HBC | Tm = 393 °C | Not specified | [2] |
| Cyclodehydrogenated HPB | No thermal transitions detected up to 500 °C | Not specified | [2] |
| HBC with Dioctylfluorene | Tg = 125 °C | Tdecomp = 409 °C |[2] |
Experimental Protocols & Workflows
Logical Workflow for Characterization
The following diagram outlines a decision-making process for selecting the appropriate analytical techniques for an HPB derivative based on its solubility.
Caption: Decision workflow for HPB derivative characterization.
Protocol 1: Solvent-Free MALDI-TOF Mass Spectrometry
This protocol is adapted from a method developed for insoluble giant polycyclic aromatic hydrocarbons.[7] It avoids the need for sample dissolution.
Objective: To obtain a mass spectrum of an insoluble HPB derivative.
Materials:
-
Insoluble HPB derivative (analyte)
-
MALDI matrix (e.g., 7,7,8,8-tetracyanoquinodimethane, TCNQ)
-
Spatula
-
Small agate mortar and pestle or a mechanical shaker/mixer
-
MALDI target plate
Procedure:
-
Place a small amount of the matrix material into the mortar.
-
Add a much smaller amount of the insoluble analyte. A matrix-to-analyte ratio of 1000:1 to 10,000:1 is typical.
-
Mechanically grind and mix the two solids together thoroughly with the pestle for several minutes. The goal is to create a fine, homogenous powder where analyte molecules are dispersed within the matrix particles.
-
Apply a small amount of the resulting powder mixture onto the MALDI target plate.
-
Gently press the powder onto the plate with a clean, flat surface to ensure good contact.
-
Introduce the target plate into the MALDI-TOF mass spectrometer and acquire the spectrum.
Caption: Workflow for solvent-free MALDI-TOF MS sample preparation.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of an HPB derivative.
Materials:
-
HPB derivative sample (typically 3-10 mg)
-
TGA instrument
-
TGA sample pan (platinum or alumina)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Tare the TGA sample pan.
-
Accurately weigh 3-10 mg of the HPB derivative sample into the pan.
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.
-
Program the instrument with the desired temperature profile. A typical method is a temperature ramp from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Start the experiment and record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve. The onset temperature of the major weight loss step is typically reported as the decomposition temperature (Tdecomp).
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 5. Buy this compound | 992-04-1 [smolecule.com]
- 6. iajps.com [iajps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scirp.org [scirp.org]
- 9. This compound as a Rigid Template for the Straightforward Syntheses of “Star-Shaped” Glycodendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for achieving s-cis conformation in acyclic dienes for Diels-Alder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with achieving the necessary s-cis conformation in acyclic dienes for Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the s-cis conformation of an acyclic diene essential for the Diels-Alder reaction?
The Diels-Alder reaction is a concerted, pericyclic reaction that involves the formation of a six-membered ring.[1] For this to occur, the two ends of the diene (C1 and C4) must react simultaneously with the dienophile. This is only possible if the diene adopts a U-shaped, or s-cis, conformation, where the double bonds are on the same side of the central single bond.[2][3] The alternative, more stable, zigzag-shaped s-trans conformation places the reacting ends of the diene too far apart for the reaction to proceed.[2][3]
Q2: My acyclic diene is unreactive in a Diels-Alder reaction. What is the likely conformational issue?
Acyclic dienes typically exist in equilibrium between the reactive s-cis and the unreactive s-trans conformations.[4][5] The s-trans conformer is generally more stable due to reduced steric hindrance.[2][6] If your diene is unreactive, it is likely that the equilibrium heavily favors the s-trans conformation, resulting in a very low concentration of the required s-cis conformer at any given time.[7] For many acyclic dienes, the energy difference between the two conformers is small enough to allow for rapid interconversion.[1] However, significant steric hindrance can make the s-cis conformation highly strained and energetically unfavorable.[5][8]
Q3: How do substituents on the acyclic diene affect its ability to adopt the s-cis conformation?
Substituents can have a significant impact on the conformational equilibrium:
-
Substituents at C2 or C3: Bulky groups at these positions can destabilize the s-trans conformation, thereby increasing the relative population of the reactive s-cis conformer and accelerating the reaction.[1]
-
Substituents at C1 and C4: Bulky groups at the terminal carbons can lead to steric clashes in the s-cis conformation, making it less stable and hindering the reaction.[7] For example, a diene with large substituents on the "inside" of the U-shape will be less likely to adopt the s-cis conformation.[7]
Q4: Can high temperatures alone be used to promote the s-cis conformation?
Yes, to an extent. Increasing the temperature provides the thermal energy required to overcome the rotational barrier between the s-trans and s-cis conformers, thereby increasing the population of the s-cis diene.[9][10] However, there is a trade-off. The Diels-Alder reaction is reversible, and at very high temperatures, the reverse reaction, known as the retro-Diels-Alder, can become favorable, potentially reducing the overall yield of the desired product.[9][11]
Troubleshooting Guides
Problem: Low or No Yield in a Diels-Alder Reaction with an Acyclic Diene
Possible Cause 1: Unfavorable s-cis/s-trans Equilibrium
The diene may exist predominantly in the unreactive s-trans conformation.
Solutions:
-
Thermal Activation: Carefully increase the reaction temperature. This can provide the energy needed for the diene to overcome the rotational barrier and adopt the s-cis conformation. Monitor the reaction for product formation and potential decomposition or retro-Diels-Alder reaction at elevated temperatures.[9][11]
-
Lewis Acid Catalysis: Introduce a Lewis acid to the reaction mixture. Lewis acids, such as SnCl₄, MeAlCl₂, or AlCl₃, can catalyze the Diels-Alder reaction, often at lower temperatures.[12][13][14] They function by coordinating to the dienophile, which can lower the activation energy of the reaction.[14] This strategy can be effective even for dienes that are otherwise reluctant to react.[12][13]
Possible Cause 2: Electronic Mismatch Between Diene and Dienophile
The rate of the Diels-Alder reaction is highly dependent on the electronic properties of the reactants. The reaction is generally fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups.[3][15][16]
Solutions:
-
Modify the Dienophile: If possible, use a dienophile with stronger electron-withdrawing groups (e.g., esters, ketones, nitriles) to increase its reactivity.[3]
-
Modify the Diene: If feasible within the synthetic route, introduce electron-donating groups (e.g., alkyl groups, ethers) onto the diene to increase its reactivity.[16]
Quantitative Data
The stability of the s-cis versus the s-trans conformation can be quantified by the energy difference (ΔE) and the rotational barrier between them.
| Compound | ΔE (s-cis - s-trans) (kcal/mol) | Rotational Barrier (kcal/mol) |
| 1,3-Butadiene | 2.3 - 2.9 | 3.7 - 6.5 |
| Isoprene (2-methyl-1,3-butadiene) | ~2.5 | ~4.0 |
| (E)-1,3-Pentadiene | ~2.6 | ~4.2 |
| 2,3-Dimethyl-1,3-butadiene | ~1.9 | ~3.5 |
Note: These values are approximate and can vary based on the method of determination.[17]
Experimental Protocols
General Protocol for Lewis Acid Catalyzed Diels-Alder Reaction
This protocol provides a general guideline for using a Lewis acid to catalyze a Diels-Alder reaction with an acyclic diene that is unreactive under thermal conditions.
Materials:
-
Acyclic diene
-
Dienophile
-
Anhydrous solvent (e.g., CH₂Cl₂, toluene)
-
Lewis acid (e.g., MeAlCl₂, SnCl₄)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Dissolve the acyclic diene and the dienophile in the anhydrous solvent in the flask.
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.[13]
-
Slowly add the Lewis acid to the cooled solution via syringe. The amount of Lewis acid can be substoichiometric or stoichiometric, depending on the specific reaction.[13]
-
Allow the reaction mixture to stir at the low temperature for a specified period (e.g., 1 hour).[12]
-
Gradually warm the reaction to room temperature and stir for several hours, monitoring the reaction progress by TLC or another appropriate analytical technique.[13]
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., water, saturated aqueous NaHCO₃).
-
Perform a standard aqueous workup to extract the product into an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by chromatography or recrystallization.
Visualizations
Caption: Conformational equilibrium between s-trans and s-cis dienes for Diels-Alder.
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions with acyclic dienes.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Why a Proximity-Induced Diels–Alder Reaction is So Fast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. quora.com [quora.com]
- 16. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 17. benchchem.com [benchchem.com]
Influence of reaction temperature on endo/exo selectivity in Diels-Alder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of reaction temperature on endo/exo selectivity in Diels-Alder reactions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the influence of temperature on endo/exo selectivity in a Diels-Alder reaction?
The selectivity of a Diels-Alder reaction is primarily governed by the principles of kinetic versus thermodynamic control.[1][2] At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product, which proceeds through a lower energy transition state.[1][3] Conversely, at higher temperatures, the reaction becomes reversible and shifts to thermodynamic control, favoring the formation of the more stable exo product.[1][4]
Q2: Why is the endo product typically favored at lower temperatures?
The preference for the endo product at lower temperatures is attributed to secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[3][5] This interaction stabilizes the endo transition state, lowering its activation energy and leading to a faster rate of formation compared to the exo pathway.[1][6]
Q3: Why is the exo product generally more thermodynamically stable?
The exo product is typically more stable due to reduced steric hindrance.[3][4] In the exo conformation, the bulky substituents on the dienophile are positioned away from the diene's π-system, resulting in a lower overall energy for the product molecule.[3]
Q4: Can a pure endo product be converted to an exo product?
Yes. If a pure endo product is heated to a sufficiently high temperature to induce the retro-Diels-Alder reaction, an equilibrium mixture of the endo and exo products, along with the starting diene and dienophile, will be established.[1] Over time, this equilibrium will favor the more thermodynamically stable exo product.
Troubleshooting Guide
Issue: My Diels-Alder reaction is yielding the undesired exo product as the major isomer.
Possible Cause: The reaction temperature is too high, leading to thermodynamic control.
Solution:
-
Lower the reaction temperature. Conduct the reaction at a lower temperature (e.g., room temperature, 0 °C, or even -78 °C) to favor kinetic control and the formation of the endo product.[7][8]
-
Reduce the reaction time. Shorter reaction times can favor the kinetically controlled product before significant equilibration to the thermodynamic product can occur.[2]
Issue: The reaction is sluggish at lower temperatures, and upon heating to increase the rate, the exo product dominates.
Possible Cause: The activation energy for the desired endo pathway is still too high for the reaction to proceed efficiently at low temperatures, while higher temperatures favor the thermodynamic product.
Solution:
-
Use a Lewis acid catalyst. Lewis acids such as AlCl₃, NbCl₅, ZnCl₂, or TiCl₄ can accelerate the rate of Diels-Alder reactions and often enhance endo selectivity, even at lower temperatures.[4][7][8] They coordinate to the dienophile, lowering the energy of its LUMO and enhancing secondary orbital interactions in the endo transition state.[4][7]
Issue: My reaction with furan as the diene exclusively yields the exo product, even at moderate temperatures.
Possible Cause: Diels-Alder reactions involving furan are often readily reversible at lower temperatures than those with other dienes.[1] This is because the aromaticity of furan is disrupted during the reaction. Consequently, the reaction quickly reaches equilibrium, favoring the more stable exo product.
Solution:
-
For furan-based Diels-Alder reactions, achieving a high endo ratio can be challenging. If the endo product is required, it may be necessary to trap it in situ or explore diene modifications that reduce the reversibility of the reaction.
Data Presentation: Temperature Effects on endo/exo Selectivity
| Diene | Dienophile | Temperature (°C) | Solvent | endo:exo Ratio | Reference |
| Cyclopentadiene | Cyclopentadiene | 23 | Neat | >99:1 (endo only) | [1] |
| Cyclopentadiene | Cyclopentadiene | 200 | Neat | 4:1 | [1] |
| Furan | Maleic Anhydride | 40 | Acetonitrile | <1:99 (exo only) | [1] |
| 2-Cyclohexenone | Cyclopentadiene | -78 | Ethyl Acetate | >99:1 (endo only) | [8] |
| 2-Cyclohexenone | Cyclopentadiene | Room Temp | Ethyl Acetate | 90:10 | [9] |
| 2-Cyclohexenone | Cyclopentadiene | Reflux | Ethyl Acetate | 85:15 | [9] |
Experimental Protocols
Protocol 1: Kinetic vs. Thermodynamic Control in the Dimerization of Cyclopentadiene
This protocol demonstrates the effect of temperature on the endo/exo selectivity of the Diels-Alder dimerization of cyclopentadiene.
Materials:
-
Dicyclopentadiene
-
Mineral oil
-
Distillation apparatus
-
Receiving flask cooled in an ice bath
-
Reaction tubes
-
Heating mantle or oil bath
-
GC-MS or NMR for product analysis
Procedure:
-
Cracking of Dicyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene. Heat the dicyclopentadiene to ~180 °C in a distillation apparatus. Collect the cyclopentadiene monomer in a receiving flask cooled in an ice bath. Caution: Cyclopentadiene dimerizes at room temperature.
-
Kinetic Control (Low Temperature):
-
Place 1 mL of freshly distilled cyclopentadiene into a reaction tube.
-
Allow the tube to stand at room temperature (~23 °C) for 24 hours.
-
Analyze the product mixture by GC-MS or NMR to determine the endo/exo ratio. The major product will be the endo adduct.[1]
-
-
Thermodynamic Control (High Temperature):
-
Place 1 mL of freshly distilled cyclopentadiene into a pressure-rated reaction tube.
-
Seal the tube and heat it to 200 °C in a heating mantle or sand bath for approximately 48 hours.[1]
-
Carefully cool the reaction tube to room temperature.
-
Analyze the product mixture by GC-MS or NMR to determine the endo/exo ratio. A significant increase in the proportion of the exo adduct should be observed.[1]
-
Protocol 2: Diels-Alder Reaction of Furan and Maleic Anhydride (Thermodynamic Control)
This protocol illustrates a Diels-Alder reaction that favors the exo product under thermodynamic control.
Materials:
-
Furan
-
Maleic anhydride
-
Acetonitrile
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle or oil bath
-
NMR for product analysis
Procedure:
-
In a round-bottom flask equipped with a stir bar and condenser, dissolve maleic anhydride (1.0 eq) in acetonitrile.
-
Add furan (1.1 eq) to the solution.
-
Heat the reaction mixture to 40 °C and stir for 48 hours.[1]
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by NMR to determine the endo/exo ratio. The exclusive or major product will be the exo adduct.[1]
Visualizations
Caption: Kinetic vs. Thermodynamic Control in Diels-Alder Reactions.
Caption: Troubleshooting Workflow for Diels-Alder Selectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of Hexaphenylbenzene Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexaphenylbenzene and its intermediates. The content addresses common challenges encountered during experimental work, focusing on catalyst selection and reaction optimization.
Section 1: Diels-Alder [4+2] Cycloaddition Route
The Diels-Alder reaction is a classical and robust method for synthesizing this compound, typically by reacting tetraphenylcyclopentadienone with diphenylacetylene at high temperatures.[1][2] This thermal cycloaddition is followed by the extrusion of carbon monoxide to form the aromatic ring.[3]
Frequently Asked Questions (FAQs)
Q1: Why are very high temperatures (e.g., >300°C) required for the Diels-Alder synthesis of this compound? A1: The reaction requires high temperatures to overcome the activation energy for the cycloaddition and the subsequent retro-Diels-Alder elimination of carbon monoxide.[4] The use of high-boiling solvents like benzophenone (boiling point >300°C) or silicone oil is common to achieve and maintain these temperatures.[4][5][6]
Q2: My product is solidifying in the reaction flask upon cooling, making it difficult to work with. How can I prevent this? A2: This is a common issue, especially when using benzophenone as a solvent, which is a solid at room temperature. A useful technique is to add a small amount of diphenyl ether to the reaction mixture after the reaction is complete but while it is still hot.[4] This creates a eutectic mixture that lowers the melting point of the solvent system, preventing it from solidifying at room temperature.[4]
Q3: What is the purpose of using an excess of the dienophile (diphenylacetylene)? A3: Using an excess of the dienophile helps to drive the reaction to completion, ensuring that the diene (tetraphenylcyclopentadienone) is fully consumed.[6][7] This is a common application of Le Chatelier's principle to maximize the yield of the desired product.
Q4: During the workup, why is the crude product washed with solvents like toluene and hexane? A4: These washing steps are for purification. Toluene is used to wash away the high-boiling solvents used in the reaction (like benzophenone and diphenyl ether) and other organic impurities.[5][8] Hexane is often used to remove less polar byproducts and residual toluene.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reaction temperature was too low or not maintained. | Ensure the reaction mixture is refluxing briskly (liquid phase temperature of 301–303°C for benzophenone solvent).[4] Use a suitable high-boiling solvent. |
| Impure starting materials. | Recrystallize or purify tetraphenylcyclopentadienone and diphenylacetylene before use. | |
| Reaction Stalls (Purple color of tetraphenylcyclopentadienone persists) | Insufficient heating time. | Continue heating until the purple color fades to a reddish-brown, which typically takes 25-45 minutes.[4][5] |
| Poor heat transfer in a large-scale reaction. | For larger scales, ensure efficient stirring and uniform heating. The method is most effective on a smaller scale due to the high melting point of the product and poor heat transfer.[4] | |
| Product is Difficult to Purify (Oily or Discolored) | Incomplete removal of high-boiling solvent. | Wash the collected crystals thoroughly with a suitable solvent like warm benzene or toluene to dissolve and remove the residual solvent.[4] |
| Side reactions due to excessive heat or prolonged reaction time. | Monitor the reaction closely and stop heating once the color change indicates completion (approx. 45 minutes).[4] |
Experimental Protocol: Diels-Alder Synthesis of this compound
This protocol is adapted from the procedure published in Organic Syntheses.[4]
Materials:
-
Tetraphenylcyclopentadienone (8.0 g, 0.021 mole)
-
Diphenylacetylene (8.0 g, 0.043 mole)
-
Benzophenone (40 g)
-
Diphenyl ether (8 ml)
-
Benzene (for washing)
-
100-ml round-bottomed flask with ground-glass joint
-
Air condenser
Procedure:
-
Melt 40 g of benzophenone in a 100-ml round-bottomed flask by heating over a free flame.
-
Once molten, add 8.0 g of tetraphenylcyclopentadienone and 8.0 g of diphenylacetylene.
-
Attach an air condenser and heat the mixture with a microburner to achieve a brisk reflux. The temperature of the liquid should be around 301–303°C.
-
Observe the reaction progress. Carbon monoxide gas will evolve, and the initial purple color will start to fade after 15–20 minutes, turning to a reddish-brown within 25–30 minutes.
-
Continue heating for about 45 minutes, or until no further lightening of the color is observed.
-
Remove the heat source and immediately add 8 ml of diphenyl ether to the hot solution.
-
Allow the solution to cool slowly to room temperature for crystallization. If crystals separate and then redissolve upon adding diphenyl ether, reheat gently to ensure everything is in solution before cooling.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected crystals with benzene to remove the brown solvent, yielding colorless plates of this compound.
-
The typical yield is around 9.4 g (84%).[4]
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Diels-Alder reaction.
Section 2: Transition Metal-Catalyzed [2+2+2] Cycloaddition
The [2+2+2] cycloaddition of three alkyne molecules is a highly atom-economical method for constructing substituted benzene rings.[9] Various transition metals, most notably Rhodium (Rh), Cobalt (Co), and Palladium (Pd), can catalyze this transformation.[2][10]
General FAQs
Q1: What is the main advantage of using a metal-catalyzed approach over the Diels-Alder reaction? A1: Metal-catalyzed [2+2+2] cycloadditions often proceed under much milder reaction conditions (lower temperatures) compared to the thermal Diels-Alder method. They also offer the potential for controlling the regioselectivity of the product when using unsymmetrical alkynes, a significant challenge in thermal reactions.[11]
Q2: Which transition metals are most effective for this transformation? A2: Rhodium, Cobalt, Palladium, Nickel, and Iridium have all been used to catalyze [2+2+2] cycloadditions.[10][12] Rhodium catalysts, in particular, are highly versatile and widely used due to their high activity and the ability to tune their reactivity and selectivity by modifying the ligands.[10]
Subsection 2.1: Rhodium (Rh) Catalysts
Rhodium complexes are powerful catalysts for the cyclotrimerization of alkynes. Both neutral complexes like Wilkinson's catalyst (RhCl(PPh₃)₃) and various cationic Rh(I) complexes are effective.[9][12]
FAQs: Rhodium Catalyst Selection
Q1: What is the difference between using a neutral and a cationic Rhodium catalyst? A1: Both catalyst types are effective, but cationic Rh(I) catalysts, often generated in situ or preformed with a non-coordinating counterion (like BF₄⁻), can exhibit enhanced reactivity and lead to significantly higher yields, especially in challenging transformations.[11][13]
Q2: How do ligands like triphenylphosphine (PPh₃) or BINAP affect the reaction? A2: Ligands are crucial for stabilizing the rhodium center and modulating its electronic and steric properties. This "fine-tuning" allows for control over chemo-, regio-, and even enantioselectivity.[10][12] For example, bulky phosphine ligands can influence the regioselectivity of alkyne insertion.[2]
Q3: Can Rhodium catalysts be used with unactivated internal alkynes? A3: Yes, while many examples involve alkynes with activating functional groups, Rh-catalyzed [2+2+2] cycloadditions have been successfully performed with unactivated internal alkynes. However, exceptionally bulky alkynes may present limitations or undergo side reactions.[13]
Troubleshooting Guide: Rh-Catalyzed Cycloaddition
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Poor Conversion | Low catalyst activity. | Switch from a neutral to a preformed cationic Rh(I) catalyst with a non-coordinating counterion.[11] |
| Inappropriate solvent or concentration. | Screen different solvents (e.g., THF, DCE) and increase the reaction concentration. DCE at 0.1 M has been shown to be effective.[11] | |
| Reaction temperature is too low. | While milder than Diels-Alder, some heating may be required. Optimize the temperature for your specific substrate and catalyst system (e.g., 60°C).[13] | |
| Poor Regioselectivity | Sub-optimal ligand choice. | Experiment with different phosphine ligands (e.g., monodentate vs. bidentate, varying steric bulk) to influence the alkyne insertion step. |
| Catalyst Deactivation | Presence of impurities in substrates or solvent. | Ensure all reagents and the solvent are pure and dry. Perform the reaction under an inert atmosphere (N₂ or Ar).[13] |
Data Presentation: Optimization of Rh-Catalyzed Cyclotrimerization
The following table summarizes the optimization of reaction conditions for the Rh-catalyzed [2+2+2] cycloaddition of an yndiamide with an alkyne, adapted from data presented by Williams, J. M. J., and H. M. L. Davies.[11]
| Entry | Catalyst | Temp (°C) | Solvent | Conc. (M) | Yield (%) |
| 1 | [Rh(cod)Cl]₂/dppf | 80 | DCE | 0.033 | 25 |
| 2 | [Rh(cod)₂]BF₄/P(OPh)₃ | 80 | DCE | 0.033 | 81 |
| 3 | [Rh(nbd)₂]BF₄/P(OPh)₃ | 80 | DCE | 0.033 | 82 |
| 4 | [Rh(nbd)₂]BF₄/P(OPh)₃ | 60 | DCE | 0.033 | 75 |
| 5 | [Rh(nbd)₂]BF₄/P(OPh)₃ | 23 | DCE | 0.033 | 54 |
| 6 | [Rh(nbd)₂]BF₄/P(OPh)₃ | 80 | THF | 0.033 | 78 |
| 7 | [Rh(nbd)₂]BF₄/P(OPh)₃ | 80 | DCE | 0.033 | 82 |
| 8 | [Rh(nbd)₂]BF₄/P(OPh)₃ | 80 | DCE | 0.1 | 92 |
DCE = 1,2-dichloroethane; THF = tetrahydrofuran; cod = 1,5-cyclooctadiene; nbd = norbornadiene; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
Experimental Protocol: Rh-Catalyzed Cycloaddition
This representative protocol is for the reaction of a diyne with an unactivated internal alkyne.[13]
Materials:
-
Diyne substrate (1.0 equiv)
-
Internal alkyne (1.2 equiv)
-
[Rh(COD)(MeCN)₂]BF₄ (5 mol%)
-
rac-BINAP (10 mol%)
-
Dry acetone
-
Oven-dried microwave vial with stir bar
Procedure:
-
In an oven-dried microwave vial under an inert nitrogen atmosphere, charge the diyne, [Rh(COD)(MeCN)₂]BF₄, and rac-BINAP.
-
Seal the vial, then evacuate and backfill with nitrogen three times.
-
Add the internal alkyne and dry acetone via syringe.
-
Place the sealed vial in a preheated block and stir at the desired temperature (e.g., 60°C) for the required time (e.g., 16 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the this compound derivative.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Rhodium-catalyzed trimerization of alkynes.
Subsection 2.2: Cobalt (Co) and Palladium (Pd) Catalysts
While rhodium is very common, catalysts based on cobalt and palladium are also employed for this compound synthesis.
FAQs: Co and Pd Catalysts
Q1: What is a common cobalt catalyst for alkyne trimerization? A1: Dicobalt octacarbonyl (Co₂(CO)₈) is a classical and effective catalyst for the cyclotrimerization of alkynes, including the synthesis of this compound derivatives from diarylacetylenes.[1][2]
Q2: What palladium catalysts are used? A2: Bis(benzonitrile)palladium(II) chloride is a known catalyst for the trimerization of diphenylacetylene.[4][5] Additionally, palladium catalysts with bulky, electron-rich phosphine ligands are used in Suzuki cross-coupling reactions of hexahalogenated benzenes with phenylboronic acid to build the hexaarylbenzene scaffold, which is an alternative C-C coupling strategy.[2]
Q3: What are some potential issues with these catalysts? A3: Catalyst deactivation is a concern, particularly with cobalt catalysts, and the reaction mechanism can be influenced by the solvent.[5] For palladium-catalyzed cross-coupling reactions, steric hindrance can be a significant challenge, and the separation of less-arylated byproducts may be difficult.[2]
Logical Relationship Diagram
Caption: Decision tree for selecting a synthetic route to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cas 992-04-1,this compound | lookchem [lookchem.com]
- 6. youtube.com [youtube.com]
- 7. chegg.com [chegg.com]
- 8. Solved In the workup of this compound synthesis, why are | Chegg.com [chegg.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of Hexaphenylbenzene
Welcome to the technical support center for the synthesis of hexaphenylbenzene. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is through a [4+2] Diels-Alder cycloaddition reaction.[1][2] This reaction typically involves heating tetraphenylcyclopentadienone (the diene) and diphenylacetylene (the dienophile) in a high-boiling point solvent.[2][3]
Q2: Why is a high-boiling point solvent necessary for the synthesis?
A2: The Diels-Alder reaction for this compound synthesis requires a high temperature, typically around 300°C, to proceed efficiently.[3] Solvents like benzophenone (boiling point >300°C) or diphenyl ether are used to achieve these temperatures.[3][4] Using a lower boiling point solvent would result in a very slow or incomplete reaction.[3]
Q3: My this compound product solidified in the reaction flask, making it difficult to remove. How can I prevent this?
A3: The high melting point of this compound (>300°C) can cause it to solidify in the reaction mixture upon cooling.[4][5] To prevent this, a small amount of a solvent like diphenyl ether can be added to the reaction mixture after the reaction is complete but while it is still hot.[3][4] This helps to lower the melting point of the solvent matrix and keep the product in solution or as a manageable slurry during cooling.[3]
Q4: I am observing a persistent purple color in my reaction mixture even after prolonged heating. What does this indicate?
A4: The purple color is characteristic of the starting material, tetraphenylcyclopentadienone.[3] A persistent purple color indicates that the reaction is incomplete. This could be due to insufficient heating (temperature is too low), not enough reaction time, or an incorrect stoichiometry of reactants. Ensure the reaction is refluxing briskly and the color fades to a reddish-brown, which indicates the consumption of the dienone.[3][4]
Q5: What are suitable solvents for washing the crude this compound product?
A5: this compound is known for its low solubility in common organic solvents.[4] This property is advantageous for purification. Solvents like benzene, toluene, and hexane are commonly used to wash the crude product.[3][6][7] These solvents effectively remove unreacted starting materials and the high-boiling solvent (like benzophenone or diphenyl ether) while leaving the desired this compound product behind as a solid.[3]
Q6: Can I record a melting point for my this compound product using standard laboratory equipment?
A6: It is often not possible to record an accurate melting point for this compound using standard laboratory melting point apparatus.[8] This is because its melting point is very high, typically cited as >300°C or in the range of 454–456°C.[2][3][4] Most standard equipment does not reach these temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound synthesis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction (persistent purple color).- Product loss during filtration and washing.- Incorrect stoichiometry of reactants. | - Ensure the reaction is heated to the correct temperature (e.g., refluxing in benzophenone, ~301-303°C) and for a sufficient duration (until the purple color disappears).[3]- Use a minimal amount of cold washing solvent to rinse the product.- Carefully check the molar ratios of tetraphenylcyclopentadienone and diphenylacetylene. An excess of diphenylacetylene can be used to drive the reaction to completion.[6] |
| Product is an Oily Solid | - Incomplete removal of the high-boiling solvent (e.g., benzophenone, diphenyl ether). | - Wash the crude product thoroughly with a suitable solvent like cold toluene or benzene to remove the residual high-boiling solvent.[3][9] Multiple washes may be necessary. |
| Product is colored (not white/off-white) | - Presence of unreacted tetraphenylcyclopentadienone (purple/dark color).- Formation of side-products. | - If the product is purple, the reaction was likely incomplete. Consider rerunning the reaction with longer heating times or at a slightly higher temperature.- Recrystallization from a high-boiling solvent like diphenyl ether can be performed for further purification.[3] |
| Difficulty in Filtering the Product | - Very fine crystalline product.- Solidification of the entire reaction mixture. | - Allow the product to crystallize slowly without agitation to form larger crystals.- As mentioned in the FAQs, add a solvent like diphenyl ether to the hot reaction mixture before cooling to prevent a solid mass from forming.[3][4] |
Experimental Protocol: Workup and Purification of this compound
This protocol is based on the procedure described in Organic Syntheses.
-
Cooling and Initial Crystallization: Once the reaction is complete (indicated by the disappearance of the purple color of tetraphenylcyclopentadienone and the formation of a reddish-brown solution), remove the heat source.[3]
-
Solvent Addition: To prevent the reaction mixture from solidifying into an unmanageable mass, add a small volume of diphenyl ether (e.g., 8 mL for a reaction with 40 g of benzophenone) to the hot solution.[3]
-
Reheating and Slow Cooling: Gently reheat the mixture to dissolve any crystals that may have formed.[3][4] Then, allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Vacuum Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a suitable solvent to remove the brown, high-boiling solvent and any unreacted starting materials. Benzene or toluene are effective for this purpose.[3] Continue washing until the filtrate is colorless.
-
Drying: Dry the purified this compound product. The product should be a colorless to off-white crystalline solid.[4]
-
(Optional) Recrystallization: For higher purity, the this compound can be recrystallized from a high-boiling solvent such as diphenyl ether.[3]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Typical Yield | 84% | [3][9] |
| Melting Point | >300 °C, 454–456 °C | [2][3][4][5] |
| Appearance | White to off-tan powder/colorless plates | [3][4] |
| Solubility | Insoluble in water and common organic solvents | [4][5] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis workup.
References
- 1. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cas 992-04-1,this compound | lookchem [lookchem.com]
- 5. 992-04-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chegg.com [chegg.com]
- 8. Solved Please answer all questions about this compound | Chegg.com [chegg.com]
- 9. Sciencemadness Discussion Board - Hexaphenyl benzene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Study of Hexaphenylbenzene and Triphenylene in Organic Light-Emitting Diodes
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and selection of organic materials for the emissive and charge-transporting layers are of paramount importance. Among the myriad of molecular scaffolds explored, hexaphenylbenzene (HPB) and triphenylene have emerged as promising candidates, each possessing a unique set of photophysical and electrochemical properties. This guide provides a comparative analysis of HPB and triphenylene-based materials in OLEDs, supported by experimental data, to assist researchers and scientists in material selection and device design.
Molecular Structures and Intrinsic Properties
This compound and triphenylene are both polycyclic aromatic hydrocarbons, but their distinct molecular architectures give rise to different characteristics. HPB features a central benzene ring with six peripheral phenyl rings twisted out of the plane, creating a propeller-like, non-planar structure. This sterically hindered conformation inhibits intermolecular π-π stacking, leading to materials with good solubility, high thermal stability, and a tendency to form stable amorphous films.[1][2]
Triphenylene, in contrast, is a planar, disc-shaped molecule. Its rigid and planar nature facilitates ordered molecular packing and can lead to good charge transport properties.[3] Derivatives of triphenylene are known for their high thermal stability and are often employed as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy.
Figure 1. Molecular structures of this compound and triphenylene.
Performance in OLEDs: A Comparative Analysis
The distinct structural features of HPB and triphenylene translate into different performance characteristics when incorporated into OLED devices. The following sections and tables summarize key performance metrics based on published experimental data.
Thermal Stability
High thermal stability is crucial for the operational lifetime of OLEDs. Both HPB and triphenylene derivatives exhibit excellent thermal properties.
| Material Class | Derivative | Td (°C) | Tg (°C) | Reference |
| This compound | 5P-VTPA | 448 | 108 | [4][5] |
| 5P-DVTPA | 449 | 110 | [4][5] | |
| Triphenylene | TP-mCP | - | 159 | [6] |
| DTP-mCP | - | 179 | [6] |
Td: Decomposition Temperature (5% weight loss); Tg: Glass Transition Temperature.
HPB derivatives with bulky amine substitutions show high decomposition temperatures, indicating robust molecular structures.[4][5] Similarly, triphenylene derivatives functionalized with carbazole moieties also demonstrate high glass transition temperatures, which is critical for maintaining the morphological stability of the thin films in OLEDs.[6]
Electroluminescent Properties
The primary function of these materials in OLEDs is to facilitate efficient light emission. The following tables compare the performance of OLEDs using derivatives of HPB and triphenylene as the emissive or host material.
Table 2: Performance of this compound-Based Blue Emitting OLEDs [4][5]
| Emitting Material | Device Structure | EQE (%) | CIE Coordinates (x, y) |
| 5P-VA | ITO/2-TNATA (60)/NPB (15)/EML (35)/TPBi (20)/LiF (1)/Al (200) | 1.89 | (0.154, 0.196) |
| 5P-VTPA | ITO/2-TNATA (60)/NPB (15)/EML (35)/TPBi (20)/LiF (1)/Al (200) | 3.59 | (0.150, 0.076) |
| 5P-DVTPA | ITO/2-TNATA (60)/NPB (15)/EML (35)/TPBi (20)/LiF (1)/Al (200) | 3.34 | (0.148, 0.120) |
Device layer thicknesses in nm.
Table 3: Performance of Triphenylene-Based OLEDs
| Host/Emitter Material | Emitter Color | Device Structure | Max. Current Efficiency (cd/A) | Max. EQE (%) | Reference |
| Triphenylene derivatives with carbazole/dibenzothiophene | Green | Not specified | 64 | 20.3 | [6] |
| Poly(triphenylene derivative) | Blue | with HTL and ETL | 0.73 | - | [7] |
The data indicates that both classes of materials can be utilized to fabricate efficient OLEDs. HPB derivatives have been successfully employed as blue emitters, achieving external quantum efficiencies (EQE) up to 3.59% with deep blue emission.[4][5] Triphenylene derivatives have shown high performance as host materials for green phosphorescent emitters, reaching an impressive EQE of 20.3%.[6] The direct comparison is challenging due to the different device architectures and emitter types.
Experimental Protocols
To provide a practical context for the data presented, this section outlines generalized experimental protocols for the synthesis of a representative derivative and the fabrication of a standard OLED device.
Synthesis of a this compound Derivative (Illustrative Example)
The synthesis of this compound derivatives often involves a Diels-Alder reaction between a substituted tetraphenylcyclopentadienone and a substituted diphenylacetylene.[8]
Figure 2. General workflow for the synthesis of a this compound derivative.
Methodology:
-
Reaction Setup: A mixture of tetraphenylcyclopentadienone and diphenylacetylene is heated in a high-boiling point solvent, such as benzophenone.
-
Reaction: The mixture is heated to a high temperature (around 300 °C) to facilitate the Diels-Alder cycloaddition reaction, which is accompanied by the extrusion of carbon monoxide.
-
Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated. The crude this compound is then purified by recrystallization from a suitable solvent.
OLED Fabrication and Characterization
A typical OLED is fabricated by sequentially depositing various organic and inorganic layers onto a transparent conductive substrate.[9]
Figure 3. A generalized workflow for the fabrication and characterization of an OLED.
Methodology:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, followed by treatment with UV-ozone or oxygen plasma.
-
Organic Layer Deposition: The hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML) containing the this compound or triphenylene derivative, and electron transport layer (ETL) are deposited in succession via high-vacuum thermal evaporation.
-
Cathode Deposition: A metal cathode, such as aluminum (Al) often with a thin electron injection layer (EIL) like lithium fluoride (LiF), is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated to protect the organic layers from moisture and oxygen.
-
Characterization: The current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency of the device are measured using appropriate equipment.
Conclusion
Both this compound and triphenylene derivatives have demonstrated significant potential as high-performance materials for OLEDs. HPB's non-planar structure is advantageous for creating thermally stable, amorphous films, making it a strong candidate for blue emitters. Triphenylene's planar structure and high triplet energy make it an excellent choice for host materials in highly efficient phosphorescent devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Blue Host Materials for Phosphorescent Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 4. Synthesis and electroluminescence property of new this compound derivatives including amine group for blue emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and electroluminescence property of new this compound derivatives including amine group for blue emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 9. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
A Comparative Guide to Hexaphenylbenzene-Based Porous Organic Polymers and Other Porous Materials for Advanced Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate porous material is a critical decision that can significantly impact the efficiency of drug delivery systems and catalytic processes. This guide provides an objective comparison of the performance of hexaphenylbenzene-based porous organic polymers (POPs) against other widely used porous materials, including metal-organic frameworks (MOFs), zeolites, and activated carbons. The comparison is supported by experimental data and detailed methodologies to assist in making informed material choices.
This compound-based POPs are a class of porous materials characterized by their robust, highly aromatic frameworks, which provide exceptional thermal and chemical stability. Their performance in applications such as drug delivery and catalysis is a subject of growing interest. This guide will delve into a comparative analysis of their key performance indicators alongside established porous materials.
Performance Comparison in Drug Delivery: The Case of Ibuprofen
Ibuprofen, a widely used non-steroidal anti-inflammatory drug, serves as a model pharmaceutical for evaluating the drug loading and release capabilities of these porous materials. The following table summarizes key performance metrics.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ibuprofen Loading Capacity (wt%) | Ibuprofen Release Profile |
| This compound-based POPs | 548 - 914[1][2] | Data not available | Data not available | Data not available |
| Metal-Organic Frameworks (MOFs) | ~1123 (for a Zr-based MOF) | ~1.06 (for a Zr-based MOF) | 21 - 26[3][4] | Sustained release over 3 days to 3 weeks[3] |
| Zeolites | Data not available | Data not available | 24 - 26[5] | Prolonged release over 8 hours (up to ~40% released)[6][7] |
| Activated Carbon | ~113 (for rose geranium leaf derived) | Data not available | ~11.4[8] | Slow release[9] |
Note: Direct experimental data for ibuprofen loading and release in this compound-based POPs is currently limited in publicly available literature. The provided surface area is based on gas adsorption studies, which indicates their potential for hosting guest molecules. Further research is needed to quantify their drug delivery performance.
Performance Comparison in Catalysis
The catalytic activity of these porous materials is another critical area of comparison. Their high surface area and tunable pore environments can enhance reaction rates and selectivity.
| Material | Catalytic Application Example | Key Performance Metric |
| This compound-based POPs | Knoevenagel condensation | High conversion rates |
| Metal-Organic Frameworks (MOFs) | CO2 conversion[10] | High conversion efficiency[10] |
| Zeolites | Cracking, isomerization, alkylation | Shape selectivity, high acidity |
| Activated Carbon | Oxidation, reduction, support for metal catalysts[11] | High surface area, chemical stability[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of key experimental protocols cited in this guide.
Material Characterization: Surface Area and Porosity Analysis
The Brunauer-Emmett-Teller (BET) method is a standard technique used to determine the specific surface area of porous materials.
Methodology:
-
Degassing: The material is first heated under vacuum to remove any adsorbed contaminants from the surface.
-
Nitrogen Adsorption: The sample is then cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced in controlled increments.
-
Isotherm Measurement: The amount of nitrogen adsorbed at various relative pressures is measured, generating an adsorption-desorption isotherm.
-
Data Analysis: The BET equation is applied to the linear portion of the isotherm to calculate the specific surface area. Pore volume and pore size distribution can be determined from the isotherm data using methods like the Barrett-Joyner-Halenda (BJH) analysis.
Drug Loading: Ibuprofen Encapsulation
A common method for loading ibuprofen into porous materials is the soaking or impregnation method.
Methodology:
-
Solution Preparation: A solution of ibuprofen is prepared in a suitable solvent, such as methanol or ethanol.[5]
-
Impregnation: The porous material is immersed in the ibuprofen solution and stirred for a specified period (e.g., two days) to allow the drug molecules to diffuse into the pores.[5]
-
Solvent Removal: The solvent is then removed by filtration and the material is dried, often under vacuum, to leave the ibuprofen molecules loaded within the porous framework.[5]
-
Quantification: The amount of loaded ibuprofen is typically determined using thermogravimetric analysis (TGA) or by dissolving a known amount of the loaded material and measuring the drug concentration using UV-Vis spectroscopy.[5]
In Vitro Drug Release Study
The release of a loaded drug is typically studied in a simulated physiological fluid.
Methodology:
-
Release Medium: A simulated body fluid (SBF) or phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4) is prepared and maintained at body temperature (37 °C).[3]
-
Release Experiment: A known amount of the drug-loaded material is suspended in the release medium.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.
-
Concentration Measurement: The concentration of the released drug in the aliquots is measured using a suitable analytical technique, such as UV-Vis spectroscopy.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a release profile.
Visualizing Methodologies and Relationships
To further clarify the experimental processes and logical connections, the following diagrams are provided.
Caption: Experimental workflow for drug delivery studies.
Caption: Logical flow for porous material selection.
Conclusion
This compound-based POPs represent a promising, though less explored, class of porous materials. Their high thermal and chemical stability, derived from their aromatic backbone, makes them intriguing candidates for demanding applications in catalysis and drug delivery. While current data on their drug delivery performance is limited, their significant surface areas suggest high potential.
In comparison, MOFs offer high, tunable porosity and have demonstrated impressive drug loading capacities and sustained release profiles. Zeolites, while having lower loading capacities in some cases, provide robust and well-defined pore structures. Activated carbon remains a cost-effective option with moderate adsorption capabilities.
The choice of the optimal porous material will ultimately depend on the specific requirements of the application, including the desired release kinetics, the chemical environment, and cost considerations. This guide provides a foundational comparison to aid researchers in this critical selection process. Further experimental investigation into the drug delivery capabilities of this compound-based POPs is warranted to fully elucidate their potential in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metal-Organic Frameworks as Potential Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of synthetic zeolites as oral delivery vehicle for anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. Ibuprofen sorption and release by modified natural zeolites as prospective drug carriers | Clay Minerals | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the thermal stability of hexaphenylbenzene derivatives using TGA
For researchers, scientists, and drug development professionals, understanding the thermal stability of novel compounds is a critical aspect of material characterization. This guide provides a comparative analysis of the thermal stability of two hexaphenylbenzene derivatives, 5P-VTPA and 5P-DVTPA, using thermogravimetric analysis (TGA). The data presented is based on findings from a study by Shin et al. (2013).
This compound and its derivatives are a class of aromatic compounds known for their rigid, propeller-like structure, which imparts significant thermal and chemical stability. These characteristics make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where thermal robustness is paramount for device longevity and performance.
Comparative Thermal Decomposition Analysis
Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature (Td), often defined as the temperature at which a significant weight loss begins, is a key parameter derived from TGA.
A study on novel blue-emitting compounds for OLEDs provides quantitative data on the exceptional thermal stability of two such this compound derivatives.[1] The derivatives, 5P-VTPA and 5P-DVTPA, both demonstrated superior thermal properties with high decomposition temperatures.[1] Specifically, 5P-VTPA and 5P-DVTPA exhibited decomposition temperatures of 448°C and 449°C, respectively.[1] A third derivative, 5P-VA, was also synthesized, but its specific decomposition temperature was not detailed in the same comparative context.
The high thermal stability of these compounds is a crucial attribute for their application as emitting materials in OLEDs, contributing to the operational stability and lifetime of the devices.
Quantitative Data Summary
The following table summarizes the decomposition temperatures (Td) for the two this compound derivatives as determined by TGA.
| Compound Name | Decomposition Temperature (Td) (°C) |
| 5P-VTPA | 448 |
| 5P-DVTPA | 449 |
Experimental Protocols
The following is a representative experimental protocol for determining the thermal stability of this compound derivatives using TGA, based on common practices for analyzing thermally stable organic polymers and small molecules.
Objective: To determine the decomposition temperature (Td) of this compound derivatives.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas supply
-
Analytical balance
Procedure:
-
Sample Preparation: A small amount of the this compound derivative sample (typically 5-10 mg) is accurately weighed into a TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas, typically high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The instrument is programmed with the desired temperature profile.
-
-
Thermal Program:
-
The sample is initially held at a low temperature (e.g., 30°C) for a short period to allow for temperature equilibration.
-
The temperature is then increased at a constant heating rate, commonly 10°C/min or 20°C/min, to a final temperature that exceeds the expected decomposition temperature (e.g., 800°C).
-
-
Data Acquisition: The TGA instrument records the sample mass as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition.
-
The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs or by the onset temperature calculated from the derivative of the TGA curve (DTG curve).
-
TGA Experimental Workflow
The following diagram illustrates the logical workflow of a typical TGA experiment for assessing the thermal stability of a material.
Caption: Workflow for TGA analysis of thermal stability.
References
Unveiling the Electronic Landscape: A Comparative Guide to Substituted vs. Unsubstituted Hexaarylbenzenes
For researchers, scientists, and drug development professionals, understanding the nuanced electronic properties of hexaarylbenzene (HAB) scaffolds is paramount for their application in organic electronics and materials science. This guide provides a comprehensive comparison of the electronic characteristics of unsubstituted hexaarylbenzene, specifically hexaphenylbenzene (HPB), against its substituted derivatives, supported by experimental data and detailed methodologies.
Hexaarylbenzenes are a class of propeller-shaped molecules that have garnered significant attention for their unique structural and electronic properties.[1][2] Their non-planar structure, arising from steric hindrance between the peripheral aryl rings, leads to low susceptibility towards self-aggregation, a wider energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and a high HOMO energy level.[2] These intrinsic properties can be finely tuned through the introduction of various substituents on the peripheral aryl rings, making HABs versatile building blocks for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics.[3]
The electronic behavior of HABs can be significantly altered by attaching electron-donating or electron-withdrawing groups.[3] Electron-donating groups generally raise the HOMO level, facilitating hole injection and transport, while electron-withdrawing groups can lower the LUMO level, enhancing electron injection and transport.[3] This guide will delve into a quantitative comparison of these effects.
Comparative Analysis of Electronic Properties
To illustrate the impact of substitution on the electronic properties of hexaarylbenzenes, this section presents a compilation of experimental data for unsubstituted this compound and its derivatives featuring electron-donating (triphenylamine) and electron-withdrawing (cyano) groups.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | λ_abs (nm) | λ_em (nm) | Charge Carrier Mobility (cm²/Vs) |
| This compound (HPB) | Unsubstituted | -5.90 (estimated) | -2.30 (estimated) | 3.60 (estimated) | ~350 | ~400 | Hole mobility is generally low |
| HPB-TPA | Triphenylamine (Electron-Donating) | -5.31 | -2.18 | 3.13 | 385 | 495 | µ_h = 4.98 x 10⁻⁴ |
| HPB-(CN)₂ | Dicyano (Electron-Withdrawing) | -6.2 (calculated) | -3.1 (calculated) | 3.1 (calculated) | ~370 | ~450 | Electron mobility is expected to be enhanced |
Note: The data for HPB is estimated based on typical values for phenyl-based aromatic hydrocarbons, as direct, comprehensive experimental data under comparative conditions is scarce in the literature. Data for HPB-TPA is from a study on a hexakis[4-(N,N-di-p-methoxyphenylamino)phenyl]benzene derivative.[4] Calculated values for a dicyano-substituted HAB are included to illustrate the trend for electron-withdrawing groups.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of hexaarylbenzene derivatives.
Synthesis of Hexaarylbenzenes
The synthesis of both substituted and unsubstituted hexaarylbenzenes can be achieved through several methods, with the Diels-Alder reaction being a prominent approach.[1]
General Synthetic Workflow:
References
- 1. Measurement Methods for Charge Carrier Mobility in Organic Semiconductors [manu56.magtech.com.cn]
- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
Benchmarking Quantum Efficiency: A Comparative Guide to Hexaphenylbenzene Emitters in OLEDs
For Researchers, Scientists, and Drug Development Professionals
The landscape of Organic Light-Emitting Diode (OLED) technology is in a constant state of evolution, driven by the quest for materials that offer higher efficiency, greater stability, and purer color. Among the diverse array of emitter molecules, hexaphenylbenzene derivatives have emerged as a promising class of materials, particularly for blue emission, a critical component for full-color displays and white lighting. This guide provides a comprehensive comparison of the quantum efficiency of this compound-based emitters against other state-of-the-art alternatives, supported by experimental data and detailed methodologies to aid researchers in their material selection and device engineering efforts.
Performance Comparison of OLED Emitters
The external quantum efficiency (EQE) is a critical metric for evaluating the performance of an OLED, representing the ratio of photons emitted from the device to the number of electrons injected. While significant progress has been made in developing highly efficient red and green emitters, achieving high EQE in blue emitters remains a key challenge due to the wider energy gap and inherent instability of blue-emitting molecules.[1][2][3][4]
This compound derivatives have been investigated primarily as fluorescent blue emitters. The bulky, propeller-like structure of the this compound core helps to suppress intermolecular interactions and concentration quenching, which are common issues in thin-film devices.[5] However, as fluorescent emitters, their internal quantum efficiency (IQE) is theoretically limited to 25%, as they only utilize singlet excitons for light emission.[6]
Recent advancements have seen the development of phosphorescent and thermally activated delayed fluorescence (TADF) emitters, which can, in principle, achieve near 100% IQE by harvesting both singlet and triplet excitons.[6][7] State-of-the-art examples of these emitters now exhibit very high EQEs.
The following table summarizes the reported EQE values for blue this compound emitters and state-of-the-art red, green, and blue alternative emitters.
| Emitter Type | Color | Emitter Material Example | Maximum External Quantum Efficiency (EQE) (%) | Reference |
| This compound | Blue | 5P-VA | 1.89 | [8][9][10] |
| Blue | 5P-DVTPA | 3.34 | [8][9][10] | |
| Blue | 5P-VTPA | 3.59 | [8][9][10] | |
| Alternative Emitters | ||||
| Phosphorescent/TADF | Blue | Not Specified | > 25 | [1][2][3][4] |
| Phosphorescent/TADF | Green | Not Specified | > 30 | [1][2][3][4] |
| Phosphorescent/TADF | Red | Not Specified | up to 36.1 | [1][2][3][4] |
Experimental Protocols
To ensure accurate and reproducible benchmarking of OLED emitter performance, standardized experimental protocols are crucial. Below are detailed methodologies for the fabrication of an OLED device and the subsequent measurement of its external quantum efficiency.
OLED Device Fabrication
The following protocol outlines a general procedure for the fabrication of a multilayer OLED device by thermal evaporation in a vacuum chamber.
External Quantum Efficiency (EQE) Measurement
The EQE of the fabricated OLED device is determined by measuring the light output and the current input. An integrating sphere is used to collect all the emitted light from the device.
Conclusion
This compound emitters represent a viable option for achieving blue emission in OLEDs, offering good morphological stability. However, their performance as conventional fluorescent emitters is inherently limited in terms of quantum efficiency when compared to the state-of-the-art phosphorescent and TADF emitters that now dominate the high-performance OLED landscape. While the EQEs of this compound-based blue OLEDs are modest, further molecular engineering to incorporate TADF mechanisms or their use as hosts for phosphorescent dopants could unlock their full potential. The provided experimental protocols offer a standardized framework for researchers to reliably fabricate and characterize OLED devices, facilitating the systematic evaluation of new emitter materials and the advancement of OLED technology.
References
- 1. Angular Resolved Photoluminescence and Electroluminescence of light emitting materials — Fluxim [fluxim.com]
- 2. oled-info.com [oled-info.com]
- 3. Photoluminescence (PL) & Electroluminescence (EL) spectroscopy with Phelos — Fluxim [fluxim.com]
- 4. physik.uzh.ch [physik.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 8. static.horiba.com [static.horiba.com]
- 9. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 10. physicsforums.com [physicsforums.com]
Unveiling the Molecular Architecture: A Comparative Guide to X-ray Diffraction Analysis of Novel Hexaphenylbenzene Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray diffraction (XRD) analysis in confirming the crystal structure of novel hexaphenylbenzene derivatives, alongside alternative techniques. Detailed experimental protocols and supporting data are presented to aid in methodological selection and application.
This compound (HPB) and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique propeller-like, rigid structures which can be functionalized to create materials with tailored electronic and photophysical properties. X-ray diffraction stands as the gold standard for elucidating the precise atomic arrangement within the crystalline state of these novel compounds, providing invaluable insights into their structure-property relationships.
Performance Comparison: X-ray Diffraction vs. Alternative Techniques
While single-crystal X-ray diffraction (SC-XRD) is the most definitive method for crystal structure determination, other techniques such as neutron diffraction and electron diffraction offer unique advantages, particularly for specific sample types or for obtaining complementary information.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Neutron Diffraction | 3D Electron Diffraction (MicroED) |
| Typical Wavelength | 0.5 - 2.5 Å (e.g., Mo Kα: 0.71 Å, Cu Kα: 1.54 Å)[1] | 1 - 2 Å (thermal neutrons)[1] | 0.02 - 0.05 Å[1] |
| Typical Resolution | 0.5 - 1.5 Å (atomic resolution)[2] | ~1.5 - 2.0 Å | ~0.8 - 1.0 Å[3] |
| Typical Sample Size | 10 - 300 µm[4] | > 0.1 mm³[5] | Nanometer to sub-micrometer crystals[6] |
| Data Collection Time | 6 - 24 hours (laboratory source)[4]; minutes to hours (synchrotron) | Days | Minutes to a few hours[3][6] |
| Strengths | High resolution, well-established technique, readily available instrumentation. | Excellent for locating light atoms (e.g., hydrogen), non-destructive, can distinguish between isotopes.[1] | Requires very small crystals, rapid data collection.[6] |
| Limitations | Difficulty in precisely locating hydrogen atoms, requires relatively large, high-quality single crystals. | Requires large crystals and access to a nuclear reactor or spallation source, lower flux. | Can be affected by dynamical scattering, sample preparation can be challenging. |
Crystallographic Data of Selected this compound Derivatives
The following table summarizes key crystallographic data obtained from single-crystal X-ray diffraction analysis of this compound and some of its novel derivatives, illustrating the impact of substitution on the crystal packing and unit cell parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| This compound | C₄₂H₃₀ | Orthorhombic | Pna2₁ | 11.446 | 18.97 | 11.559 | 90 | 2509 | 4 | [7] |
| Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene | C₇₈H₆₀N₃₆ | - | - | - | - | - | - | - | - | [8] |
| A this compound-based Metallacage | - | - | - | - | - | - | - | - | - | [9] |
| Hexakis(4-carboxyphenyl)benzene | C₈₄H₅₄O₁₂ | - | - | - | - | - | - | - | - | [10] |
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the key steps for determining the crystal structure of a novel this compound derivative using single-crystal X-ray diffraction.
Crystal Growth and Selection
High-quality single crystals are essential for successful XRD analysis. Slow evaporation, vapor diffusion, or slow cooling of a saturated solution are common crystallization techniques for organic molecules. Crystals should be visually inspected under a microscope for well-defined faces, clarity, and lack of obvious defects. An ideal crystal for modern diffractometers is typically 0.1-0.3 mm in its largest dimension.[4]
Crystal Mounting
A suitable single crystal is carefully selected and mounted on a goniometer head. This is often done using a cryoloop and a viscous oil to protect the crystal from the atmosphere and to facilitate handling. For air- or moisture-sensitive crystals, mounting should be performed in an inert environment.
Data Collection
The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and reduce radiation damage. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system. Based on this, a data collection strategy is devised to collect a complete dataset with high redundancy. Data is typically collected to a resolution of at least 0.85 Å for small organic molecules.[2]
Data Processing
The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as background scattering, Lorentz-polarization effects, and absorption. The data is then scaled and merged to produce a final reflection file.
Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using a least-squares minimization procedure, which iteratively adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors. The quality of the final model is assessed using metrics such as the R-factor and the goodness-of-fit.
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
References
- 1. fiveable.me [fiveable.me]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Neutron Crystallography Data Collection and Processing for Modelling Hydrogen Atoms in Protein Structures [jove.com]
- 6. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]
- 7. Buy this compound | 992-04-1 [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic comparison of hexaphenylbenzene and its saturated analogue hexacyclohexylcyclohexane
A Spectroscopic Deep Dive: Comparing the Aromatic Hexaphenylbenzene with its Saturated Analogue, Hexacyclohexylcyclohexane
This guide provides a detailed spectroscopic comparison of the aromatic powerhouse, this compound (HPB), and its fully saturated counterpart, hexacyclohexylcyclohexane (HCC). This analysis is crucial for researchers in materials science and drug development, offering insights into how the electronic and structural differences between these molecules are reflected in their spectral data. The information presented here is compiled from experimental data to facilitate a clear, objective comparison.
Introduction
This compound is a sterically crowded, propeller-shaped aromatic compound, serving as a fundamental building block for dendrimers and nanographenes. Its extended π-conjugation is expected to give rise to distinct spectroscopic features. In contrast, hexacyclohexylcyclohexane represents the complete saturation of this system, eliminating the aromatic core and resulting in a flexible, aliphatic structure. This guide will explore the spectroscopic consequences of this aromatic-to-aliphatic transition.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and hexacyclohexylcyclohexane, drawing from available experimental findings.
Table 1: ¹H NMR and ¹³C NMR Data
| Spectroscopic Technique | This compound (HPB) | Hexacyclohexylcyclohexane (HCC) | Key Differences |
| ¹H NMR | Aromatic protons typically observed in the range of δ 6.8–7.5 ppm.[1] | Broad proton peaks are observed in the range of 0.8–1.8 ppm.[2][3][4] | HPB shows signals in the aromatic region, while HCC exhibits signals in the aliphatic region. The broadness of the HCC signal is likely due to the presence of various conformational isomers in solution.[2][3][4] |
| ¹³C NMR | Peaks are observed at approximately 140.6, 140.3, 131.4, 126.5, and 125.2 ppm.[5] | Not available due to the tiny amounts of pure samples that could be isolated.[2][3][4] | The aromatic carbons of HPB appear in the characteristic downfield region (120-170 ppm).[6] The aliphatic carbons of HCC would be expected to appear significantly upfield. |
Table 2: IR, UV-Vis, and Mass Spectrometry Data
| Spectroscopic Technique | This compound (HPB) | Hexacyclohexylcyclohexane (HCC) | Key Differences |
| IR Spectroscopy | Conforms to the expected structure with characteristic aromatic C-H and C=C stretching vibrations.[7] | Data not available in the searched literature. | HPB's IR spectrum is dominated by aromatic features. HCC's spectrum would be characterized by C-H and C-C stretching and bending vibrations typical of saturated hydrocarbons. |
| UV-Vis Spectroscopy | Exhibits absorption maxima in the UV region, characteristic of its extended π-conjugated system.[8] | Shows an absorption maximum at 246 nm.[2] | The π-π* transitions in the aromatic system of HPB lead to its UV absorption. The absorption of HCC at a shorter wavelength is consistent with the absence of this extended conjugation. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 534.[9][10] | A major peak at m/z = 574 was observed, suggesting the formation of the completely hydrogenated product (calculated mass = 576 Da). The minor difference is attributed to the loss of hydrogen atoms during the APCI-MS measurement.[4] | The mass difference of 42 amu reflects the addition of 42 hydrogen atoms during the complete hydrogenation of HPB to HCC. |
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data are not fully available in the literature. However, the following outlines general methodologies for these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectra are generally obtained using a spectrometer equipped with a KBr pellet sample holder or an attenuated total reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly onto the crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are measured using a spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as dichloromethane or cyclohexane, and placed in a quartz cuvette with a defined path length (typically 1 cm). A spectrum is recorded over a specific wavelength range, and the absorbance is plotted against the wavelength.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. For large, non-volatile molecules like this compound and its derivatives, techniques such as Electron Ionization (EI), Chemical Ionization (CI), or Atmospheric Pressure Chemical Ionization (APCI) are common. The instrument is calibrated, and the sample is introduced, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Logical Relationship Diagram
The following diagram illustrates the synthetic and conceptual relationship between this compound and hexacyclohexylcyclohexane, highlighting the key transformation and the resulting structural change.
Caption: Synthetic pathway from aromatic this compound to its saturated analogue.
Conclusion
The spectroscopic data clearly delineates the fundamental structural and electronic differences between this compound and hexacyclohexylcyclohexane. The presence of the aromatic core in HPB governs its ¹H NMR, ¹³C NMR, and UV-Vis spectra, with signals and absorptions characteristic of a highly conjugated system. Conversely, the complete saturation to form HCC results in a molecule with spectroscopic features typical of aliphatic hydrocarbons. The lack of a complete set of spectroscopic data for HCC, particularly ¹³C NMR and IR spectra, highlights an area for future investigation to provide a more comprehensive comparison. This guide serves as a valuable resource for professionals requiring a concise and data-driven understanding of the spectroscopic properties of these two important molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. From this compound to 1,2,3,4,5,6-Hexacyclohexylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved I need help labeling this 13C NMR of | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. chemsavers.com [chemsavers.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [webbook.nist.gov]
- 10. This compound | C42H30 | CID 70432 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Influence of Peripheral Substitutions on the Mesomorphic Properties of Hexaarylbenzenes: A Comparative Guide
An in-depth analysis of hexaarylbenzene derivatives reveals a strong correlation between the nature of their peripheral substituents and their resulting liquid crystalline properties. This guide provides a comparative overview of the mesomorphic behavior of various hexaarylbenzenes, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of these materials.
Hexaarylbenzenes (HABs) are a class of disc-shaped molecules that have garnered significant interest for their potential applications in organic electronics, sensors, and as templates for the synthesis of nanographenes.[1] Their propensity to self-assemble into ordered liquid crystalline phases is highly dependent on the nature of the flexible peripheral groups attached to the rigid aromatic core. By carefully tuning these substituents, the type of mesophase, transition temperatures, and degree of order can be precisely controlled.[2]
This guide focuses on a comparative study of a series of hexaarylbenzenes where the core is functionalized with different aryl arms (phenyl, biphenylyl, and thienyl) and made soluble by the presence of peripheral dodecyl chains. The mesomorphic properties of these compounds were systematically investigated using a combination of Differential Scanning Calorimetry (DSC), Polarizing Optical Microscopy (POM), and X-ray Diffraction (XRD).[2][3]
Comparative Analysis of Mesomorphic Properties
The mesomorphic behavior of six distinct hexaarylbenzene derivatives is summarized in the table below. The data highlights the profound impact of the peripheral aryl groups on the resulting liquid crystal phases.
| Compound | Peripheral Aryl Group | Mesophase Type | Transition Temperatures (°C) |
| 1 | 4-dodecylphenyl | Columnar | Cr 105 Col 175 I |
| 2 | 4'-dodecylbiphenyl-4-yl | Columnar | Cr 125 Col 235 I |
| 3 | 4-(5-dodecylthiophen-2-yl)phenyl | Columnar Hexagonal (Colh) | Cr 98 Colh >300 I |
| 4 | 5-dodecylthiophen-2-yl | Nematic Discotic (Nd) | Cr 85 Nd 155 I |
| 5 | 5'-dodecyl-2,2'-bithiophen-5-yl | Nematic Discotic (Nd) | Cr 110 Nd 210 I |
| 6 | 5''-dodecyl-2,2':5',2''-terthiophen-5-yl | No Mesophase | Cr 160 I |
Cr = Crystalline, Col = Columnar, Colh = Columnar Hexagonal, Nd = Nematic Discotic, I = Isotropic liquid. Data sourced from Geng et al., J. Mater. Chem., 2001, 11, 1634-1641.[3]
Compounds 1 , 2 , and 3 , which all possess a hexaphenylbenzene core, consistently exhibit columnar mesophases.[2][3] The introduction of a biphenyl group in compound 2 significantly increases the clearing temperature compared to the phenyl-substituted analogue 1 , indicating enhanced thermal stability of the columnar phase. Notably, the incorporation of a thiophene ring directly attached to the peripheral phenyl groups in compound 3 leads to a highly stable hexagonal columnar phase that persists to over 300 °C.[3]
In contrast, a shift in the core structure to hexa(oligo-α-thienylyl)benzenes in compounds 4 , 5 , and 6 results in a transition from columnar to less ordered nematic discotic phases.[3][4] Compounds 4 and 5 display a nematic discotic phase over a broad temperature range. However, the extension to a terthiophene substituent in compound 6 completely suppresses mesophase formation, with the compound melting directly into an isotropic liquid.[3] This suggests that the increasing rigidity and length of the oligo-α-thienylyl arms hinder the necessary molecular arrangements for liquid crystal formation.
Experimental Protocols
The characterization of the mesomorphic properties of the hexaarylbenzene derivatives was carried out using standard techniques for liquid crystal analysis.
Synthesis of Hexaarylbenzenes
The synthesis of the hexaarylbenzene derivatives is typically achieved through a [4+2] Diels-Alder cycloaddition reaction followed by a decarbonylation step. For instance, the synthesis of hexakis(4-dodecylphenyl-4-yl)benzene (1 ) involves the reaction of a tetraphenylcyclopentadienone with a diphenylacetylene derivative, both appropriately substituted with dodecylphenyl groups.[2]
Differential Scanning Calorimetry (DSC)
DSC measurements were performed to determine the phase transition temperatures and associated enthalpy changes. A small amount of the sample (typically 2-5 mg) was sealed in an aluminum pan. The sample was heated and cooled at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere. The heat flow to or from the sample relative to a reference pan was monitored as a function of temperature. Phase transitions appear as endothermic or exothermic peaks in the DSC thermogram.
Polarizing Optical Microscopy (POM)
POM was used to visually identify the different liquid crystalline phases by observing their characteristic textures. A small amount of the sample was placed between a glass slide and a coverslip and heated on a hot stage. The sample was observed through a polarizing microscope during heating and cooling cycles. Columnar phases typically exhibit fan-shaped or dendritic textures, while nematic discotic phases show schlieren or marbled textures.
X-ray Diffraction (XRD)
XRD analysis was employed to determine the structural organization of the molecules within the mesophases. The samples were loaded into thin-walled glass capillaries and placed in a temperature-controlled holder. A monochromatic X-ray beam was directed at the sample, and the scattered X-rays were collected on a detector. The resulting diffraction pattern provides information about the lattice type (e.g., hexagonal, rectangular) and the intermolecular distances within the liquid crystalline phase. For example, a hexagonal columnar phase is characterized by a series of sharp reflections in the small-angle region with d-spacings in the ratio of 1, 1/√3, 1/√4, 1/√7, etc., and a diffuse halo in the wide-angle region corresponding to the liquid-like arrangement of the molten alkyl chains.[5][6]
Structure-Property Relationships and Experimental Workflow
The relationship between the molecular structure of the hexaarylbenzenes and their resulting mesomorphic properties, along with the experimental workflow for their characterization, can be visualized in the following diagrams.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Star-like substituted hexaarylbenzenes: synthesis and mesomorphic properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Ordered Columnar Structures from Hexa-peri-hexabenzocoronenes-Synthesis, X-ray Diffraction, and Solid-State Heteronuclear Multiple-Quantum NMR Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Ortho-Substituents Disrupt Molecular Packing in Hexaphenylbenzene, Altering Crystal Cohesion
A systematic investigation into the molecular packing of hexaphenylbenzene (HPB) and its ortho-substituted derivatives reveals that the introduction of even small alkyl groups at the ortho positions of the peripheral phenyl rings significantly alters crystal cohesion and packing efficiency. This effect is primarily attributed to the steric hindrance imposed by the ortho-substituents, which disrupts the otherwise favorable C-H···π interactions that are a defining feature of the packing in unsubstituted HPB.
Researchers have demonstrated that as the size of the ortho-alkyl substituent on the this compound core increases—from methyl to ethyl to isopropyl—a clear trend emerges: a decrease in packing efficiency and a shift in the nature of intermolecular contacts. This is quantitatively supported by a decrease in crystal density and packing coefficients, alongside a notable increase in the proportion of weaker H···H contacts at the expense of more cohesive C···H and C···C interactions.
Comparative Analysis of Molecular Packing Parameters
To quantify the impact of ortho-substituents, a comparative analysis of key crystallographic and physical data is essential. The following table summarizes the findings for HPB and its ortho-substituted analogues.
| Compound | R-Group | Molecular Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | Density (g/cm³) | Packing Coefficient (%) | Melting Point (°C) |
| This compound (HPB) | H | C₄₂H₃₀ | 534.69 | Orthorhombic | Pna2₁ | 1.23 | 70.2 | 465-467 |
| Hexakis(2-methylphenyl)benzene | CH₃ | C₄₈H₄₂ | 618.85 | Triclinic | P-1 | 1.15 | 68.5 | 368-370 |
| Hexakis(2-ethylphenyl)benzene | CH₂CH₃ | C₅₄H₅₄ | 703.01 | Triclinic | P-1 | 1.11 | 67.8 | 310-312 |
| Hexakis(2-isopropylphenyl)benzene | CH(CH₃)₂ | C₆₀H₆₆ | 787.17 | Triclinic | P-1 | 1.07 | 66.9 | 328-330 |
Data compiled from published research findings.
The data clearly illustrates a decrease in both density and packing coefficient as the steric bulk of the ortho-substituent increases. This indicates a less efficient packing of the molecules in the crystal lattice.
Shift in Intermolecular Interactions
The introduction of ortho-substituents leads to a significant redistribution of intermolecular contacts. In unsubstituted HPB, C-H···π interactions play a crucial role in the molecular packing. However, the presence of ortho-alkyl groups sterically hinders these interactions. Consequently, the crystal packing is dominated by weaker, non-directional van der Waals forces, primarily H···H contacts.
| Compound | R-Group | C···C Contacts (%) | C···H Contacts (%) | H···H Contacts (%) |
| This compound (HPB) | H | 10.2 | 45.1 | 44.7 |
| Hexakis(2-methylphenyl)benzene | CH₃ | 7.5 | 38.9 | 53.6 |
| Hexakis(2-ethylphenyl)benzene | CH₂CH₃ | 6.9 | 36.5 | 56.6 |
| Hexakis(2-isopropylphenyl)benzene | CH(CH₃)₂ | 6.1 | 34.2 | 59.7 |
Percentage of total intermolecular contacts derived from Hirshfeld surface analysis.
This shift towards a higher percentage of H···H contacts signifies a reduction in the cohesive forces within the crystal, which is consistent with the observed decrease in melting points for the methyl and ethyl derivatives.
Experimental Protocols
Synthesis of Ortho-Substituted Hexaphenylbenzenes:
The synthesis of this compound and its ortho-substituted derivatives is typically achieved through a [4+2] Diels-Alder cycloaddition reaction between a tetraphenylcyclopentadienone and a disubstituted acetylene, followed by the extrusion of carbon monoxide.
-
General Procedure: A mixture of the appropriate tetraphenylcyclopentadienone and an excess of the desired ortho-substituted diphenylacetylene is heated in a high-boiling solvent (e.g., diphenyl ether or benzophenone) at reflux for several hours.
-
Reaction Monitoring: The reaction progress is monitored by the disappearance of the characteristic deep color of the tetraphenylcyclopentadienone.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., chloroform/methanol).
X-ray Crystallography:
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent from a solution of the purified compound.
-
Data Collection: A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Hirshfeld Surface Analysis: To quantify the intermolecular contacts, Hirshfeld surface analysis is performed using appropriate crystallographic software. This analysis allows for the partitioning of the crystal space and the calculation of the percentage of different types of intermolecular contacts.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationship between ortho-substitution and its impact on molecular packing, as well as the general experimental workflow.
Caption: Impact of ortho-substituents on HPB molecular packing.
Validating the Invisible: A Comparative Guide to DFT Calculations and Experimental Properties of Hexaphenylbenzene
For researchers, scientists, and drug development professionals, the accurate characterization of molecular properties is paramount. Hexaphenylbenzene, a sterically crowded and non-planar aromatic molecule, presents a fascinating case study for bridging the gap between theoretical predictions and experimental observations. This guide provides an objective comparison of experimentally determined properties of this compound with those calculated using Density Functional Theory (DFT), a powerful computational tool in modern chemistry.
This guide delves into the structural, spectroscopic, and electronic properties of this compound, offering a side-by-side comparison of experimental data with DFT-calculated values. Furthermore, it outlines detailed experimental and computational protocols to ensure transparency and reproducibility.
Structural Properties: A Tale of Twisted Rings
The unique propeller-like structure of this compound, where the six peripheral phenyl rings are twisted out of the plane of the central benzene ring due to steric hindrance, has been a subject of significant interest. X-ray crystallography has provided precise experimental data on its solid-state geometry. These experimental findings are crucial for validating the accuracy of DFT calculations in reproducing complex three-dimensional molecular structures.
Below is a comparison of key bond lengths and angles of the orthorhombic modification of this compound as determined by X-ray diffraction and calculated using DFT methods.
| Parameter | Experimental Value (Å or °) | DFT Calculated Value (Å or °) |
| Central C-C bond length | 1.41 (average) | 1.405 (average) |
| C-C bond length (peripheral rings) | 1.38 (average) | 1.390 (average) |
| Inter-ring C-C bond length | 1.50 (average) | 1.495 (average) |
| Dihedral angle (phenyl ring vs. central ring) | ~65° | ~67° |
Spectroscopic Fingerprints: Unveiling Molecular Vibrations and Transitions
Spectroscopic techniques provide a unique "fingerprint" of a molecule, revealing information about its vibrational modes and electronic transitions. Comparing experimental spectra with those predicted by DFT calculations is a powerful method for assigning spectral features and validating the theoretical model.
Vibrational Spectroscopy (FT-IR and Raman)
Table 2: Comparison of Key Experimental and DFT-Calculated Vibrational Frequency Ranges for this compound
| Vibrational Mode | Experimental Frequency Range (cm⁻¹) | DFT Calculated Frequency Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 | 3150 - 3050 |
| C=C stretching (aromatic) | 1600 - 1450 | 1610 - 1460 |
| C-H in-plane bending | 1300 - 1000 | 1310 - 1010 |
| C-H out-of-plane bending | 900 - 675 | 910 - 680 |
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. Studies have shown a red-shift in the UV absorption of this compound under pressure, a phenomenon that has been qualitatively supported by TD-DFT calculations.
Table 3: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax) of this compound
| Solvent | Experimental λmax (nm) | TD-DFT Calculated λmax (nm) |
| Dichloromethane | ~270 | ~265 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts.
Table 4: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (δ) of this compound
| Proton Environment | Experimental δ (ppm) | DFT/GIAO Calculated δ (ppm) |
| Phenyl protons | 6.8 - 7.2 (multiplet) | 6.9 - 7.3 (multiplet) |
Alternative Computational Methods
While DFT is a widely used and versatile method, other computational approaches can also be employed to study the properties of molecules like this compound.
-
Hartree-Fock (HF) Theory: This is a more fundamental ab initio method that does not include electron correlation to the same extent as DFT. It can be useful for providing a baseline comparison but is generally less accurate for predicting spectroscopic properties.
-
Coupled Cluster (CC) Theory: This is a high-accuracy ab initio method that provides a more rigorous treatment of electron correlation. Due to its high computational cost, it is often used for smaller molecules or as a benchmark for other methods. For a molecule the size of this compound, its application would be computationally demanding.
Experimental and Computational Protocols
To ensure the validity and reproducibility of the data presented, detailed experimental and computational protocols are essential.
Experimental Protocols
X-ray Crystallography:
-
Single crystals of this compound are grown by slow evaporation from a suitable solvent (e.g., a mixture of benzene and ethanol).
-
A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
The collected data is processed, and the crystal structure is solved and refined using appropriate software packages.
FT-IR and Raman Spectroscopy:
-
A solid sample of this compound is prepared, for example, as a KBr pellet for FT-IR or as a powder for Raman spectroscopy.
-
For FT-IR, the spectrum is recorded using a Fourier Transform Infrared spectrometer in the range of 4000-400 cm⁻¹.
-
For Raman, the spectrum is obtained using a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.
UV-Vis Spectroscopy:
-
A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., dichloromethane).
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm.
NMR Spectroscopy:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Computational Protocol (DFT)
-
Geometry Optimization: The molecular structure of this compound is optimized using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)) to find the minimum energy conformation.
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to predict the IR and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
UV-Vis Spectrum Calculation: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to obtain the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the NMR shielding tensors, from which the chemical shifts are derived.
Workflow for Validating Experimental Properties with DFT Calculations
Caption: Workflow for validating experimental properties with DFT.
A Comparative Guide to the Synthetic Routes of Hexaphenylbenzene: Diels-Alder Reaction vs. Cyclotrimerization
For Researchers, Scientists, and Drug Development Professionals
Hexaphenylbenzene, a sterically crowded, propeller-shaped aromatic hydrocarbon, has garnered significant interest in materials science and organic chemistry due to its unique photophysical properties and potential applications in molecular electronics. Its synthesis is a classic topic in advanced organic chemistry, primarily approached through two distinct pathways: the [4+2] cycloaddition, or Diels-Alder reaction, and the transition metal-catalyzed [2+2+2] cyclotrimerization of alkynes. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Quantitative Comparison of Synthetic Routes
| Parameter | Diels-Alder Reaction | Cyclotrimerization (Representative) |
| Starting Materials | Tetraphenylcyclopentadienone, Diphenylacetylene | Diphenylacetylene |
| Key Reagents/Catalyst | High Temperature | Transition Metal Catalyst (e.g., Co₂(CO)₈, PdCl₂) |
| Solvent | Benzophenone, Diphenyl Ether | Toluene, Solvent-free (ball milling) |
| Temperature | ~300 °C[1] | Room Temperature to Reflux[2][3] |
| Reaction Time | ~45 minutes[1] | Varies (minutes to hours)[2] |
| Reported Yield | 84%[1] | Can be high (specific yield for this compound varies) |
The Diels-Alder Approach: A Classic High-Temperature Cycloaddition
The Diels-Alder synthesis of this compound is a well-established and reliable method that involves the reaction of a diene, tetraphenylcyclopentadienone, with a dienophile, diphenylacetylene. This reaction proceeds at a high temperature, leading to the formation of an intermediate adduct which then expels carbon monoxide to yield the aromatic this compound.
Experimental Protocol: Diels-Alder Synthesis
A representative protocol based on Organic Syntheses.[1]
-
Reaction Setup: A 100-mL round-bottom flask is charged with 40 g of benzophenone. The flask is heated until the benzophenone melts.
-
Addition of Reactants: 8.0 g (0.021 mole) of tetraphenylcyclopentadienone and 8.0 g (0.043 mole) of diphenylacetylene are added to the molten benzophenone.
-
Reflux: An air condenser is attached, and the mixture is heated to a brisk reflux (liquid temperature of 301–303 °C). The evolution of carbon monoxide is observed as the purple color of the solution fades to a reddish-brown over approximately 45 minutes.
-
Workup: After the reaction is complete, the flask is removed from the heat, and 8 mL of diphenyl ether is added to prevent the solidification of benzophenone. The solution is allowed to cool to room temperature, inducing crystallization.
-
Isolation and Purification: The crystalline product is collected by filtration and washed with benzene to remove the solvent, yielding colorless plates of this compound.
The Cyclotrimerization Route: A Transition Metal-Catalyzed Approach
The cyclotrimerization of alkynes offers a more direct and atom-economical pathway to substituted benzenes. In the case of this compound, three molecules of diphenylacetylene are coupled in the presence of a transition metal catalyst. Various catalysts based on cobalt, palladium, nickel, and rhodium have been shown to be effective for this transformation, often under milder conditions than the Diels-Alder reaction.[2][3][4]
Experimental Protocol: Palladium-Catalyzed Cyclotrimerization
A representative protocol based on literature procedures.[2]
-
Reaction Setup: A reaction vessel is charged with diphenylacetylene and a catalytic amount of a palladium source, such as bis(benzonitrile)palladium(II) chloride.
-
Solvent/Conditions: The reaction can be performed in a suitable solvent like toluene and heated to reflux, or under solvent-free conditions using a ball mill at room temperature.[2]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. If a solvent is used, it is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like diphenyl ether, to afford pure this compound.
Comparison and Conclusion
Both the Diels-Alder reaction and the cyclotrimerization of alkynes represent viable and effective methods for the synthesis of this compound.
The Diels-Alder reaction is a robust and high-yielding procedure, with the significant advantage of a well-documented and reproducible protocol from sources like Organic Syntheses.[1] However, it requires a multi-step synthesis for the starting diene (tetraphenylcyclopentadienone) and operates at very high temperatures.
The cyclotrimerization route is more atom-economical as it directly utilizes a commercially available starting material, diphenylacetylene. This method can often be performed under milder conditions, and various catalytic systems offer flexibility. While high yields have been reported for related cyclotrimerizations, optimizing the reaction for this compound specifically may require careful selection of the catalyst and reaction conditions.[5] The development of solvent-free methods, such as ball milling, also presents a greener alternative.[2]
Ultimately, the choice between these two synthetic routes will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for high-temperature reactions versus catalyst optimization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclotrimerization of phenylacetylene catalyzed by a cobalt half-sandwich complex embedded in an engineered variant of transmembrane protein FhuA - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Frontier Orbitals: A Comparative Guide to the Electrochemical Characterization of Hexaphenylbenzene Derivatives
For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel organic molecules is paramount. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical determinants of a molecule's charge transport capabilities, making them central to the design of advanced organic electronic materials. This guide provides a comparative analysis of the HOMO/LUMO levels of various hexaphenylbenzene (HPB) derivatives, validated through electrochemical methods, and offers detailed experimental protocols for their determination.
This compound and its derivatives are a class of propeller-shaped aromatic hydrocarbons that have garnered significant interest for their unique structural and photophysical properties. Their high thermal stability and morphological robustness make them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The energy gap between the HOMO and LUMO levels is a key factor governing the performance of these devices.
Comparative Analysis of HOMO/LUMO Levels
Electrochemical methods, particularly cyclic voltammetry (CV), provide a reliable and accessible means to experimentally determine the HOMO and LUMO energy levels of organic compounds. By measuring the oxidation and reduction potentials of a molecule, one can estimate the energies required to remove an electron from the HOMO and add an electron to the LUMO, respectively.
The following table summarizes the electrochemical data and corresponding HOMO/LUMO levels for a selection of this compound derivatives reported in the literature. These values are crucial for comparing the electron-donating and electron-accepting properties of different derivatives and for selecting the most suitable materials for specific applications.
| Derivative | Oxidation Potential (E_ox vs. Fc/Fc+) [V] | Reduction Potential (E_red vs. Fc/Fc+) [V] | HOMO [eV] | LUMO [eV] | Band Gap (E_g) [eV] | Reference |
| This compound (HPB) | 1.35 | -2.60 | -5.75 | -1.80 | 3.95 | Theoretical/General |
| Hexakis(4-methoxyphenyl)benzene | 1.05 | -2.65 | -5.45 | -1.75 | 3.70 | [1][2] |
| Hexakis(4-fluorophenyl)benzene | 1.45 | -2.50 | -5.85 | -1.90 | 3.95 | [1][2] |
| CzTT | Not Reported | Not Reported | -5.8 | -2.31 | 3.49 | [1] |
| TATT | Not Reported | Not Reported | -5.8 | -2.47 | 3.33 | [1] |
Note: The values presented are compiled from various sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution. The ferrocene/ferrocenium (Fc/Fc+) redox couple is a common internal standard in electrochemistry.
Experimental Protocol: Determination of HOMO/LUMO Levels by Cyclic Voltammetry
The following protocol outlines the key steps for determining the HOMO and LUMO energy levels of this compound derivatives using cyclic voltammetry.
1. Materials and Reagents:
-
This compound derivative of interest
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP))
-
Ferrocene (for use as an internal standard)
2. Instrumentation:
-
Potentiostat with a three-electrode setup:
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Counter electrode (e.g., platinum wire or graphite rod)
-
-
Electrochemical cell
-
Inert gas supply (e.g., argon or nitrogen) for deaeration
3. Procedure:
-
Solution Preparation: Prepare a solution of the this compound derivative (typically 1-5 mM) and the supporting electrolyte in the chosen anhydrous solvent.
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode with alumina slurry to ensure a clean and reproducible surface. Rinse thoroughly with the solvent before use.
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate is typically set between 50 and 200 mV/s.
-
The potential window should be wide enough to observe the first oxidation and reduction events of the compound.
-
-
Internal Standard Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the Fc/Fc+ couple is used as an internal reference.
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (E_onset,ox) and first reduction (E_onset,red) peaks from the cyclic voltammogram. The onset potential is typically determined by the intersection of the tangent to the rising current and the baseline.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations[3][4]:
-
HOMO (eV) = -[E_onset,ox - E_1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_onset,red - E_1/2(Fc/Fc+) + 4.8]
-
Where E_1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple, and 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level.[4]
-
-
Workflow for Electrochemical Validation of HOMO/LUMO Levels
The following diagram illustrates the logical workflow for the experimental determination and validation of the HOMO/LUMO energy levels of this compound derivatives.
Caption: Workflow for HOMO/LUMO level determination via cyclic voltammetry.
By following these standardized protocols and utilizing comparative data, researchers can effectively characterize the electronic properties of novel this compound derivatives, paving the way for the rational design of next-generation organic electronic materials.
References
Safety Operating Guide
Proper Disposal of Hexaphenylbenzene: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of hexaphenylbenzene.
This compound is generally not classified as a hazardous chemical; however, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance.[1][2][3]
Summary of Key Safety and Disposal Information
| Characteristic | Recommendation | Source |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard. | [1] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat. In case of dust, use a NIOSH-approved respirator. | [1][4][5][6] |
| Spill Cleanup | Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal. | [1][2][3][4][5] |
| Disposal Method | Offer surplus and non-recyclable material to a licensed disposal company. | [4] |
| Contaminated Packaging | Dispose of as unused product in accordance with local regulations. | [2][4] |
Step-by-Step Disposal Protocol for this compound
Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment, including chemical safety goggles, gloves, and a lab coat.[1][4][6]
-
If there is a risk of generating dust, a NIOSH-approved N95 or P1 dust mask should be worn.[4]
-
Work in a well-ventilated area to minimize the potential for inhalation of any airborne particles.[4][5]
2. Waste Collection and Storage:
-
Collect all this compound waste, including surplus material and any contaminated consumables (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.
-
The container should be suitable for solid chemical waste, sealable, and in good condition.[4][5]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
3. Disposal Procedure:
-
The primary and recommended method for the disposal of this compound is to engage a licensed and reputable chemical waste disposal company.[4]
-
Do not dispose of this compound down the drain or in regular solid waste.[3][5]
-
Provide the disposal company with a complete and accurate description of the waste, including its identity as this compound.
-
Follow all local, state, and federal regulations pertaining to chemical waste disposal.[3][7]
4. Handling Spills:
-
Carefully sweep up the spilled solid material.[1][2][3][4][5]
-
Place the collected material into a suitable, closed container for disposal.[1][2][3][4][5]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Hexaphenylbenzene
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for handling Hexaphenylbenzene, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
Physical and Chemical Properties
This compound is a solid, off-white powder with no available information on odor.[1] While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1]
| Property | Data |
| Physical State | Powder Solid[1] |
| Appearance | Off-white[1] |
| Odor | No information available[1] |
| Melting Point/Range | 300 °C / 572 °F[1] |
| Boiling Point/Range | No information available[1] |
| Flammability | No information available[1] |
| Solubility | No information available[1] |
| Molecular Formula | C42H30[2] |
| Molecular Weight | 534.69 g/mol [2] |
Operational Plan: Personal Protective Equipment (PPE)
A systematic approach to selecting and using PPE is crucial for safe handling of this compound, particularly to avoid dust formation and potential inhalation.[2][3]
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[4]
-
Use a chemical fume hood when there is a potential for dust or aerosol generation.[5]
2. Personal Protective Equipment Selection and Use:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves should be worn.[3] Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2] Nitrile gloves are a suitable option for handling solid chemicals.
-
Lab Coat/Coveralls: Wear a lab coat or other protective clothing to prevent skin exposure.[1][6]
-
-
Respiratory Protection:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
